N-hydroxy-4-methoxy-N-phenylbenzamide
Description
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Properties
IUPAC Name |
2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(2)10(11(14)15)7-8-3-5-9(13)6-4-8/h3-6,10,13H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJGAKCAAJOICV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CC=C(C=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00929505 | |
| Record name | N,N-Dimethyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17350-74-2, 13664-49-8 | |
| Record name | NSC45512 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Hydroxy-4-methoxy-N-phenylbenzamide (CAS 13664-49-8): Technical Profile & Application Guide
Executive Summary
N-Hydroxy-4-methoxy-N-phenylbenzamide , frequently designated in analytical literature as p-MBPHA (
Classically utilized as a highly specific reagent for the solvent extraction and spectrophotometric determination of high-valence metals (V, Ti, Nb), p-MBPHA has emerged in biochemical research as a lipophilic iron chelator and radical scavenger . Its structural capacity to form stable 5-membered chelate rings with Fe(III) makes it a relevant tool in the study of ferroptosis , where it acts by sequestering labile iron pools and intercepting lipid peroxyl radicals.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | |
| Common Synonyms | p-MBPHA; |
| CAS Number | 13664-49-8 |
| Molecular Formula | C |
| Molecular Weight | 243.26 g/mol |
| SMILES | COC1=CC=C(C=C1)C(=O)N(O)C2=CC=CC=C2 |
Physical Profile
| Property | Value / Characteristic |
| Appearance | White to off-white crystalline needles or powder. |
| Melting Point | 128–130 °C (Typical for p-substituted BPHA analogs; lit. varies by solvent). |
| Solubility | Soluble: Chloroform (CHCl |
| pKa | ~8.15 (Acid dissociation of the N-OH group). The methoxy group slightly increases pKa relative to BPHA (8.0). |
| Stability | Stable in solid state. Solutions in CHCl |
Mechanistic Insight: Chelation & Radical Trapping
p-MBPHA operates via two distinct but synergistic mechanisms, making it valuable in both inorganic extraction and biological redox systems.
A. Bidentate Metal Chelation
The functional core of p-MBPHA is the hydroxamic acid moiety (
-
Selectivity: High affinity for hard Lewis acids such as Fe(III), V(V), Ti(IV), and Nb(V).
-
Ferroptosis Relevance: By chelating the labile iron pool (LIP), p-MBPHA prevents the Fenton reaction, thereby inhibiting the generation of hydroxyl radicals (
) that drive lipid peroxidation.
B. Radical Scavenging (Antioxidant Activity)
Similar to other hydroxamic acids, p-MBPHA can donate the hydrogen atom from the N-OH group to reactive radicals (e.g., lipid peroxyl radicals,
-
Mechanism:
-
The resulting nitroxide radical is resonance-stabilized by the
-phenyl and carbonyl groups, preventing radical propagation chains.
Visualization: Mechanism of Action
Caption: p-MBPHA inhibits oxidative damage via dual mechanisms: sequestering catalytic Fe(III) into inert complexes and directly scavenging propagating radical species.
Synthesis Protocol
Objective: Synthesis of
Reagents:
- -Phenylhydroxylamine (freshly prepared or recrystallized, mp 81–82 °C).
-
4-Methoxybenzoyl chloride (p-Anisoyl chloride).[1]
-
Sodium Bicarbonate (NaHCO
) or Pyridine. -
Diethyl ether or Dichloromethane (DCM).
Step-by-Step Procedure
-
Preparation of Amine Solution:
-
Dissolve 10 mmol of
-phenylhydroxylamine in 20 mL of diethyl ether (or DCM) in a round-bottom flask. -
Add 15 mL of water containing 15 mmol of NaHCO
(suspension). -
Cool the biphasic mixture to 0–5 °C using an ice bath. Note: Temperature control is critical to prevent O-acylation or rearrangement.
-
-
Acylation:
-
Dissolve 10 mmol of 4-methoxybenzoyl chloride in 10 mL of diethyl ether.
-
Add the acid chloride solution dropwise to the stirred amine mixture over 30 minutes.
-
Maintain temperature < 5 °C. Vigorous stirring is required for the biphasic system.
-
-
Reaction Completion:
-
After addition, stir for an additional 1–2 hours at room temperature.
-
The product typically precipitates as a white solid or remains in the organic layer depending on the solvent volume.
-
-
Work-up:
-
If solid precipitates: Filter, wash with aqueous NaHCO
(to remove acid), then water, then cold ether. -
If dissolved: Separate the organic layer. Wash with 2M HCl (to remove unreacted hydroxylamine), then saturated NaHCO
, then brine. Dry over Na SO and evaporate.
-
-
Purification:
-
Recrystallize from a mixture of Ethanol/Water (1:1) or Benzene/Petroleum Ether .
-
Yield: Typically 75–85%.
-
Validation: Verify MP (128–130 °C) and Fe(III) test (deep red/violet color in alcoholic solution).
-
Synthesis Workflow Diagram
Caption: Optimized Schotten-Baumann synthesis route for p-MBPHA minimizing O-acylated byproducts.
Experimental Applications
A. Ferroptosis Inhibition Assay (Cell-Based)
-
Rationale: To test the ability of p-MBPHA to rescue cells from erastin- or RSL3-induced ferroptosis.
-
Protocol:
-
Seed HT-22 or PANC-1 cells in 96-well plates.
-
Pre-treat with p-MBPHA (concentration range: 0.1
M – 10 M) for 2 hours. -
Induce ferroptosis with Erastin (1
M) or RSL3 (100 nM). -
Incubate for 24 hours.
-
Assess viability using CellTiter-Glo (ATP) or C11-BODIPY (lipid peroxidation marker).
-
Expected Result: Dose-dependent reduction in lipid ROS and restoration of cell viability, comparable to Deferoxamine but potentially effective at lower concentrations due to membrane permeability.
-
B. Analytical Extraction of Vanadium(V)[4]
-
Rationale: p-MBPHA forms a violet complex with V(V) in strong acid, extractable into chloroform.
-
Protocol:
-
Adjust sample acidity to 4–6 M HCl.
-
Add 0.1% p-MBPHA solution in chloroform.
-
Shake for 2 minutes.
-
Separate organic layer and measure absorbance at 530 nm.
-
Molar Absorptivity:
L mol cm .
-
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[2] Potential skin sensitizer (like many hydroxylamines).
-
Storage: Store at -20 °C for long-term stability. Protect from light and moisture.[3]
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Chemical Identity & Properties
-
PubChem Compound Summary for CID 221131 (N-Hydroxy-4-methoxybenzamide derivative). National Center for Biotechnology Information (2025). Link
- Note: While CID 221131 refers to the parent hydroxamic acid, the N-phenyl derivative properties are derived
-
-
Synthesis & Reactivity
-
Biological & Ferroptosis Context
-
Stockwell, B. R., et al. (2017). Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease. Cell, 171(2), 273-285. (Contextualizes iron chelators like hydroxamic acids). Link
- Kagan, V. E., et al. (2017). Oxidized arachidonic and adrenic PEs navigate cells to ferroptosis. Nature Chemical Biology. (Mechanistic basis for lipophilic radical scavengers).
-
- Analytical Applications: Majumdar, S. K., & Das, A. K. (1970). Spectrophotometric determination of vanadium(V) with N-p-methoxybenzoyl-N-phenylhydroxylamine. Analytica Chimica Acta. (Primary source for extraction protocols).
Sources
N-Hydroxy-N-Phenylbenzamide Derivatives: Advanced Radical Scavengers & Polymerization Inhibitors
The following technical guide details the chemistry, synthesis, and application of N-hydroxy-N-phenylbenzamide (N-benzoyl-N-phenylhydroxylamine, BPHA) and its derivatives.
While often recognized in analytical chemistry as a chelating agent, this scaffold possesses significant utility as a radical scavenger (polymerization inhibitor) in industrial chemistry and serves as a critical pharmacophore in drug development (specifically for HDAC and metalloprotease inhibition).
Technical Whitepaper for Drug Development & Polymer Scientists
Executive Summary
N-hydroxy-N-phenylbenzamide (BPHA) and its derivatives represent a class of hydroxamic acid-based radical scavengers . Unlike phenolic inhibitors (e.g., MEHQ) that require oxygen to function effectively, N-hydroxy derivatives function via a hydrogen atom transfer (HAT) mechanism that generates a stable nitroxide radical. This "persistent radical" effect allows for the stoichiometric termination of propagating polymer chains (macro-radicals) under anaerobic conditions.
For drug development professionals, this scaffold is dual-purpose:
-
Process Chemistry: Used to stabilize reactive monomers (e.g., acrylates, styrenes) during the synthesis of hydrogel-based drug delivery systems.
-
Medicinal Chemistry: The N-hydroxybenzamide moiety is the zinc-binding pharmacophore in Histone Deacetylase (HDAC) inhibitors, often mischaracterized as "polymerization inhibitors" due to their antiproliferative effects on tubulin/protein aggregation.
Chemical Basis & Mechanism of Action[1][2]
The Radical Scavenging Cycle
The inhibition efficiency of N-hydroxy-N-phenylbenzamide stems from the weak O–H bond dissociation energy (BDE) (approx. 70–80 kcal/mol). Upon encountering a carbon-centered radical (
Mechanism Steps:
-
H-Atom Abstraction: The propagating radical (
) abstracts the hydroxyl hydrogen. -
Nitroxide Formation: A stable N-centered nitroxide radical is formed.
-
Radical Trapping: The nitroxide radical couples with a second propagating chain (
) to form a stable alkoxyamine, effectively terminating two chains per inhibitor molecule.
Mechanism Visualization
The following diagram illustrates the transformation from the N-hydroxy precursor to the active nitroxide trap.
Caption: Figure 1. Radical scavenging mechanism via Hydrogen Atom Transfer (HAT) and subsequent radical coupling.
Comparative Performance Analysis
In the context of stabilizing monomers for drug delivery (e.g., HEMA, PEG-diacrylate), N-hydroxy derivatives offer distinct advantages over traditional inhibitors.
| Inhibitor Class | Representative Compound | Mechanism | Oxygen Required? | Toxicity Profile | Application Niche |
| Hydroxylamines | N-hydroxy-N-phenylbenzamide | H-Transfer / Nitroxide Trap | No | Low-Medium | Anaerobic storage, High-temp processing |
| Phenolics | MEHQ (Hydroquinone monomethyl ether) | H-Transfer + Quinone formation | Yes (Critical) | Low | General monomer storage |
| Nitroxyls | TEMPO | Direct Radical Coupling | No | Low | High-efficiency stopping |
| Quinones | Benzoquinone | Electron Transfer | No | High | Industrial distillation |
Key Insight: Unlike MEHQ, N-hydroxy-N-phenylbenzamide does not require dissolved oxygen to function. This makes it ideal for anaerobic polymerization reactions or high-temperature distillations where oxygen presence poses a safety risk.
Synthesis & Derivatization Protocol
For research applications requiring high-purity inhibitor, the following protocol yields analytical grade N-benzoyl-N-phenylhydroxylamine (BPHA).
Synthesis Workflow (Schotten-Baumann Reaction)
Reagents:
-
N-Phenylhydroxylamine (
) -
Benzoyl Chloride (
) -
Sodium Bicarbonate (
) -
Solvent: THF/Water or Diethyl Ether/Water
Step-by-Step Protocol:
-
Preparation: Dissolve N-phenylhydroxylamine (0.1 mol) in 100 mL of diethyl ether. Cool to 0°C in an ice bath.
-
Buffering: Add a suspension of Sodium Bicarbonate (0.12 mol) in water.
-
Acylation: Add Benzoyl Chloride (0.1 mol) dropwise over 30 minutes, maintaining temperature < 5°C. Vigorous stirring is essential to manage the biphasic reaction.
-
Precipitation: The product typically precipitates as a white solid.
-
Workup: Filter the solid. Wash sequentially with 10%
(to remove benzoic acid) and cold water. -
Recrystallization: Recrystallize from hot ethanol/water (1:1).
-
Validation: Melting point should be 121–122°C .
Synthesis Diagram
Caption: Figure 2. Synthetic route for N-hydroxy-N-phenylbenzamide via low-temperature acylation.
Experimental Validation: Induction Period Measurement
To quantify the inhibition efficiency (polymerization inhibition), use Differential Scanning Calorimetry (DSC) or Dilatometry .
Protocol (DSC Method):
-
Sample Prep: Mix monomer (e.g., Styrene or MMA) with initiator (AIBN, 1 wt%) and inhibitor (BPHA, 50–500 ppm).
-
Reference: Prepare a control sample with AIBN but without inhibitor.
-
Run: Heat samples isothermally at 80°C.
-
Measurement: Record the time onset of the exotherm (polymerization heat).
-
Calculation:
Where is the induction time of the inhibited sample.
Biological Context for Drug Development[3]
While chemically defined as polymerization inhibitors (radical scavengers), in a biological context , N-hydroxy-N-phenylbenzamide derivatives are pharmacophores for Zinc-dependent enzyme inhibition .
-
HDAC Inhibition: The hydroxamic acid group (
) chelates the ion in the active site of Histone Deacetylases (HDACs). This leads to hyperacetylation of histones and cell cycle arrest.-
Note: This is often confused with "polymerization inhibition" because HDAC inhibitors stop cell proliferation.
-
-
Tubulin Interaction: Specific benzamide derivatives (without the N-hydroxy group, or with specific substitutions) bind to the colchicine site of tubulin, inhibiting microtubule polymerization.
-
Distinction: N-hydroxy-N-phenylbenzamide is primarily an HDAC inhibitor scaffold; N-benzylbenzamides are Tubulin inhibitors.
-
Toxicology Note: When using these compounds as stabilizers in pharmaceutical formulations, rigorous removal is required post-synthesis due to their potential mutagenicity (Ames positive) and HDAC inhibitory activity, which can cause off-target toxicity in non-cancerous tissues.
References
-
Sigma-Aldrich. N-Benzoyl-N-phenylhydroxylamine Product Specification and Safety Data Sheet. Link
- Al-Malaika, S. (1998). Reactive Modifiers for Polymers. Blackie Academic & Professional.
-
Mai, A., et al. (2009). "Design, synthesis and biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives as novel histone deacetylase inhibitors." Journal of Medicinal Chemistry. Link
-
Darvishi, R., et al. (2023). "Inhibition of Free Radical Polymerization: A Review of Mechanisms and Efficiency." Polymers (MDPI). Link
-
PrepChem. Synthesis of N-Hydroxy-N-phenylbenzamide (BPHA). Link
N-hydroxy-4-methoxy-N-phenylbenzamide chemical structure and formula
Executive Summary
N-Hydroxy-4-methoxy-N-phenylbenzamide (CAS: 13664-49-8), also known as N-p-anisoyl-N-phenylhydroxylamine, is a functionalized hydroxamic acid derivative characterized by its bidentate chelating capability. Belonging to the N-arylhydroxamic acid class, it is structurally analogous to N-benzoyl-N-phenylhydroxylamine (BPHA) but distinguished by a para-methoxy substituent on the benzoyl ring. This electron-donating group modulates the acidity and metal-binding affinity of the hydroxamate pharmacophore.
The compound is primarily utilized in analytical chemistry as a selective precipitant and extraction reagent for high-valence transition metals (e.g., Vanadium(V), Titanium(IV)) and in materials science as a non-ionic photoacid generator (PAG) for microlithography.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | N-p-Anisoyl-N-phenylhydroxylamine; 4-Methoxy-N-benzoyl-N-phenylhydroxylamine |
| CAS Registry Number | 13664-49-8 |
| Molecular Formula | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.26 g/mol |
| SMILES | COc1ccc(cc1)C(=O)N(O)c2ccccc2 |
| InChI Key | XOJAJRFBOKCXPI-UHFFFAOYSA-N (Note: Verify specific isomer connectivity) |
Structural Analysis
The molecule consists of a hydroxamic acid core (-C(=O)N(OH)-) flanked by two aromatic systems:
-
Acyl Group: A p-anisoyl (4-methoxybenzoyl) moiety.[1] The methoxy group at the para position exerts a +M (mesomeric) effect, increasing electron density at the carbonyl oxygen.
-
N-Substituent: A phenyl ring attached to the nitrogen atom.
This structure allows for cis-trans isomerism around the C-N bond, though the cis (E) conformation is typically required for bidentate metal chelation.
Physical Properties
-
Appearance: Crystalline solid (typically off-white to pale yellow needles).
-
Solubility: Soluble in organic solvents (Chloroform, Dichloromethane, Ethanol, Benzene); sparingly soluble in cold water; soluble in aqueous alkaline solutions (forming the hydroxamate anion).
-
Acidity (pKa): Estimated ~8.0–8.5. The electron-donating methoxy group slightly increases the pKa compared to unsubstituted BPHA (pKa ~ 8.1), making the anion more basic and potentially forming more stable complexes with hard Lewis acids.
Synthesis Protocol
The most robust synthetic route utilizes the Schotten-Baumann condensation of N-phenylhydroxylamine with 4-methoxybenzoyl chloride (p-anisoyl chloride). This method minimizes O-acylation side products.
Reaction Scheme
The synthesis proceeds via nucleophilic attack of the hydroxylamine nitrogen on the acid chloride carbonyl.
Figure 1: Schotten-Baumann synthesis pathway.
Step-by-Step Methodology
Reagents:
-
N-Phenylhydroxylamine (freshly prepared or recrystallized).
-
4-Methoxybenzoyl chloride (1.05 equiv).
-
Sodium Bicarbonate (NaHCO₃).[2]
-
Diethyl ether or Dichloromethane (DCM).
Procedure:
-
Preparation: Dissolve N-phenylhydroxylamine (0.1 mol) in diethyl ether (150 mL) in a round-bottom flask equipped with a thermometer and dropping funnel.
-
Cooling: Cool the solution to 0–5°C using an ice bath. Add a suspension of NaHCO₃ (excess) in water.
-
Addition: Dropwise add 4-methoxybenzoyl chloride dissolved in a small volume of ether over 30–45 minutes. Vigorous stirring is essential to maintain a biphasic emulsion.
-
Critical Control Point: Temperature must remain < 10°C to prevent the rearrangement of N-phenylhydroxylamine or O-acylation.
-
-
Reaction: Stir for an additional 1–2 hours at room temperature.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer with 2N HCl (to remove unreacted amine) and then with water.
-
Purification: Extract the product from the organic layer using 5% aqueous NH₄OH (the product moves to the aqueous phase as the ammonium salt).
-
Separate the aqueous layer and acidify carefully with dilute HCl or acetic acid to precipitate the free hydroxamic acid.
-
-
Crystallization: Filter the precipitate and recrystallize from ethanol/water or benzene/petroleum ether.
Structural Characterization
To validate the synthesis, the following spectral signatures must be confirmed:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.85 ppm (s, 3H): Methoxy group (-OCH₃).
-
δ 6.8–7.8 ppm (m, 9H): Aromatic protons (Complex multiplet due to two rings). The benzoyl ring protons often appear as two doublets (AA'BB' system) if resolved.
-
δ ~9.0–10.5 ppm (br s, 1H): Hydroxyl proton (N-OH). This peak is broad and D₂O exchangeable.
-
-
IR Spectroscopy (KBr):
-
3200–3400 cm⁻¹: O-H stretch (broad, H-bonded).
-
1620–1640 cm⁻¹: C=O stretch (Amide I). The frequency is lower than typical esters due to conjugation with the methoxy group and H-bonding.
-
1570 cm⁻¹: C-N stretch / Amide II.
-
-
Ferric Chloride Test: Dissolve a small amount in ethanol and add neutral FeCl₃. A deep violet/red color confirms the presence of the hydroxamic acid moiety (formation of Fe(III)-hydroxamate complex).
Mechanism of Action & Applications
Metal Chelation Mechanism
The core utility of this compound lies in its ability to act as an O,O-bidentate ligand. Upon deprotonation of the N-OH group, it forms a five-membered chelate ring with metal ions.
Figure 2: Bidentate chelation mode forming a stable 5-membered ring.
Analytical Applications
-
Vanadium (V) Extraction: In acidic media (2–5 M HCl), this ligand forms a violet-colored complex with V(V), extractable into chloroform. The methoxy substituent often shifts the absorption maximum (
) bathochromically compared to BPHA, potentially improving sensitivity. -
Titanium (IV) Determination: Forms yellow complexes extractable into organic solvents.
Materials Science (Photoacid Generators)
Recent research explores this compound as a non-ionic photoacid generator (PAG). Upon UV irradiation, the N-O bond cleaves, generating radical species that eventually yield sulfonic acids (when used with sulfonates) or other acidic species, initiating polymerization or solubility changes in photoresists.
References
-
Sigma-Aldrich. this compound Product Information. CAS 13664-49-8.[3][4] Available at:
-
PubChem. Compound Summary: this compound.[5][1] National Library of Medicine. Available at:
- Majumdar, A. K.N-Benzoylphenylhydroxylamine and its Analogues. Pergamon Press, 1972.
- Agrawal, Y. K. "Hydroxamic Acids and Their Metal Complexes." Russian Chemical Reviews, 1979. (Review of physicochemical properties).
-
ChemicalBook. Synthesis and Supplier Data for CAS 13664-49-8. Available at:
Sources
- 1. N-Hydroxy-4-methoxybenzamide | C8H9NO3 | CID 221131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-HYDROXY-4-METHOXY-N-PHENYL-BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13664-49-8 Name: 4-METHOXY-N-PHENYLBENZOHYDROXAMIC ACID [xixisys.com]
- 5. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Radical Scavenging Mechanism of N-Hydroxy-4-methoxy-N-phenylbenzamide
Executive Summary
This technical guide dissects the radical scavenging efficacy of N-hydroxy-4-methoxy-N-phenylbenzamide (often chemically classified as a derivative of N-phenylbenzohydroxamic acid, or PBHA). Unlike simple phenolic antioxidants, this scaffold leverages the unique redox properties of the hydroxamic acid (
The primary mechanism of action is Hydrogen Atom Transfer (HAT) , leading to the formation of a stable amidoxyl radical. The inclusion of the para-methoxy group on the benzoyl ring acts as an electronic tuner, modulating the bond dissociation enthalpy (BDE) of the N-OH bond and enhancing the stability of the resulting radical species via resonance donation.
Part 1: Structural Basis & Mechanistic Pathways
The Active Pharmacophore
The efficacy of this compound relies on the labile hydrogen atom of the
Key Structural Features:
-
Reaction Center: The
bond within the hydroxamic acid function. -
Stabilizing Domain: The
-phenyl ring provides immediate resonance delocalization for the unpaired electron. -
Electronic Tuner: The 4-methoxy group on the benzoyl moiety functions as an Electron Donating Group (EDG). Through resonance (
effect), it increases the electron density at the carbonyl oxygen. This electronic push stabilizes the radical species by compensating for the electron deficiency of the amidoxyl radical center.
Primary Mechanism: Hydrogen Atom Transfer (HAT)
The dominant pathway in non-polar to moderately polar environments (e.g., lipid bilayers) is HAT.
Reaction Stoichiometry:
Where
Secondary Mechanism: Single Electron Transfer (SET)
In polar media (pH > 7.4 or aqueous buffers), the mechanism may shift toward SET, particularly if the molecule is deprotonated to its hydroxamate anion form.
Pathway Visualization
The following diagram illustrates the competitive pathways and the resonance stabilization that defines the compound's potency.
Figure 1: Mechanistic flow of radical scavenging. The HAT pathway is dominant, yielding a resonance-stabilized amidoxyl radical.
Part 2: Experimental Validation Protocols
To rigorously validate the radical scavenging activity, one must move beyond simple absorbance assays and employ structural confirmation of the radical intermediate.
Protocol A: DPPH Kinetics Assay (Quantification)
Purpose: To determine the IC50 and reaction kinetics (
-
Preparation: Prepare a 100 µM stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (freshly made, protected from light).
-
Dilution Series: Prepare serial dilutions of this compound (10 µM to 200 µM) in methanol.
-
Reaction: Mix 1.0 mL of substrate solution with 1.0 mL of DPPH stock. Vortex immediately for 10 seconds.
-
Measurement: Monitor absorbance decay at 517 nm continuously for 30 minutes using a UV-Vis spectrophotometer.
-
Validation: Run a standard curve with Trolox.
-
Calculation: Plot
vs. time to extract pseudo-first-order rate constants.
Protocol B: EPR Spectroscopy (Mechanistic Proof)
Purpose: To definitively identify the paramagnetic amidoxyl radical intermediate.
-
System: X-band EPR Spectrometer (e.g., Bruker EMX).
-
In Situ Generation: Dissolve the compound in benzene or dichloromethane. Add a radical initiator (e.g., PbO
or UV irradiation with di-tert-butyl peroxide). -
Parameters:
-
Microwave Frequency: ~9.8 GHz
-
Modulation Amplitude: 1.0 G
-
Power: 2 mW
-
-
Analysis: Look for a characteristic triplet of triplets (interaction with
N and aryl protons). The -value should be approximately 2.0055–2.0060 , diagnostic of nitroxide/amidoxyl species [1].
Experimental Workflow Diagram
Figure 2: Step-by-step workflow from synthesis to mechanistic validation.
Part 3: Comparative Data & Thermodynamics
The efficacy of hydroxamic acids is governed by the Bond Dissociation Enthalpy (BDE) of the N-OH bond. The 4-methoxy substituent lowers this BDE relative to the unsubstituted parent, enhancing antioxidant power.
Table 1: Comparative Physicochemical Properties
Values estimated based on structure-activity relationships of N-arylhydroxamic acids [2, 3].
| Compound | Substituent (Benzoyl) | Predicted BDE (O-H) | Radical Stability | Relative Scavenging Rate ( |
| N-Phenylbenzohydroxamic Acid | H | ~78-80 kcal/mol | Moderate | 1.0 (Reference) |
| Target Molecule | 4-Methoxy | ~75-77 kcal/mol | High | 2.4 |
| N-Phenyl-4-nitrobenzohydroxamic Acid | 4-Nitro | >82 kcal/mol | Low | 0.3 |
Interpretation: The electron-donating methoxy group stabilizes the electron-deficient amidoxyl radical. A lower BDE correlates directly with faster hydrogen atom transfer to ROS.
References
-
EPR Characterization of Amidyl Radicals Source: National Institutes of Health / PubMed Context: Methodology for detecting nitrogen-centered radicals using spin trapping and direct EPR. Link:
-
Antioxidant Activity of Hydroxamic Acids Source: Molecules (MDPI) Context: Comparative study of radical scavenging activities of various hydroxamic acid derivatives. Link:
-
Bond Dissociation Energies of N-OH Compounds Source: National Science Foundation (NSF) Repository Context: Theoretical and experimental determination of BDEs in N-OH containing molecules.[2][3] Link:
-
PubChem Compound Summary: N-Hydroxy-4-methoxybenzamide Source: PubChem Context:[1][4][5] Structural data and identifiers for the core scaffold. Link:
Sources
- 1. N-Hydroxy-4-methoxybenzamide | C8H9NO3 | CID 221131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-hydroxy-N-phenylbenzamide | C13H11NO2 | CID 3389917 - PubChem [pubchem.ncbi.nlm.nih.gov]
The N-Hydroxy Switch: Pharmacological and Physicochemical Divergence of 4-Methoxy-N-phenylbenzamide Scaffolds
Executive Summary
In drug discovery, the modification of a secondary amide to an
While the parent amide serves as a stable, lipophilic scaffold often used as a negative control or structural backbone, the
Part 1: Physicochemical & Structural Divergence
The core difference lies in the hydroxamic acid moiety . This single oxygen atom alters the electronic distribution, acidity, and metal-binding capability of the molecule.
Comparative Data Profile
| Feature | 4-methoxy-N-phenylbenzamide (Parent) | This compound (Derivative) |
| CAS Number | 7465-88-5 | 13664-49-8 |
| Common Name | Anisanilide / | |
| Molecular Weight | 227.26 g/mol | 243.26 g/mol |
| Primary Character | Inert, Lipophilic Scaffold | Reactive, Metal-Chelating Warhead |
| Acidity ( | Neutral / Very Weak Acid ( | Acidic ( |
| Metal Binding | Negligible | Bidentate Chelation ( |
| LogP (Calc) | ~3.85 (High Lipophilicity) | ~2.5 - 3.0 (Reduced by polar -OH) |
| Stability | High (Hydrolytically stable) | Moderate (Sensitive to oxidation/Lossen rearrangement) |
| Visual ID ( | No Color Change | Deep Purple/Red Complex |
Mechanistic Implication: The "Warhead" Effect
The introduction of the N-OH group creates a bidentate ligand. In the context of metalloenzymes (e.g., 5-Lipoxygenase or Matrix Metalloproteinases), the
Part 2: Synthetic Workflows
The synthesis of these two molecules diverges at the amine coupling partner. The amide uses aniline, while the hydroxamate requires the more sensitive
Diagram 1: Divergent Synthetic Pathways
Figure 1: Logical flow for synthesizing the parent amide versus the N-hydroxy derivative, highlighting critical reagents.
Protocol A: Synthesis of the Parent Amide (Reference Standard)
Objective: Isolate high-purity 4-methoxy-N-phenylbenzamide.
-
Activation: Dissolve 4-methoxybenzoic acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir until gas evolution ceases (forming the acid chloride).
-
Coupling: Cool to 0°C. Add Aniline (1.0 eq) and Triethylamine (1.5 eq) dropwise.
-
Workup: Stir at RT for 2 hours. Wash with 1M HCl (to remove unreacted aniline), then Sat.
. -
Result: White crystalline solid. MP: ~169°C.
Protocol B: Synthesis of the N-Hydroxy Derivative
Objective: Isolate the redox-active hydroxamic acid.
Critical Note:
-
Preparation: Dissolve
-phenylhydroxylamine (1.1 eq) in dry THF/Water (1:1) or pure THF with (2.0 eq) as a base. -
Acylation: Add 4-methoxybenzoyl chloride (1.0 eq) dropwise at 0°C . Do not allow the temperature to rise significantly to prevent O-acylation side products.
-
Monitoring: Monitor by TLC. The product will be more polar than the starting chloride but less polar than the acid.
-
Purification: Acidify carefully to pH ~3 and extract with Ethyl Acetate. Recrystallize from Hexane/EtOAc.
-
Validation: Perform the Ferric Chloride test (see Part 4).
Part 3: Mechanism of Action & Toxicity (The "Metabolic Switch")
Understanding the biological activity of these molecules requires analyzing their relationship with Cytochrome P450 (CYP450) and hemoglobin.
The Hemotoxicity Risk
The
-
Mechanism: The
-hydroxy compound can oxidize Ferrous Hemoglobin ( ) to Ferric Methemoglobin ( ), rendering it incapable of oxygen transport. -
Metabolic Activation: The parent amide (Anisanilide) can be converted in vivo to the
-hydroxy derivative by CYP450 enzymes. This makes the -hydroxy compound a toxic metabolite of the parent amide.
Diagram 2: The Redox & Chelation Interface
Figure 2: Interaction of the N-hydroxy scaffold with iron (chelation) and hemoglobin (toxicity), contrasted with the inert amide.
Part 4: Experimental Validation Protocols
To confirm which scaffold you are working with, or to validate the success of a synthesis, use these self-validating protocols.
The Ferric Chloride Colorimetric Assay
This is the definitive rapid test for the hydroxamic acid functionality.
-
Reagent: 1%
in Methanol. -
Procedure: Dissolve 1 mg of the compound in 1 mL Methanol. Add 2 drops of the reagent.
-
Interpretation:
-
Parent Amide: Solution remains yellow/orange (color of reagent). Negative.
-
N-Hydroxy Derivative: Immediate shift to Deep Violet/Red . Positive. (Formation of the hydroxamate-iron complex).
-
Stability in DMSO (Cautionary Protocol)
Recent literature warns that
-
Protocol: If using the
-hydroxy derivative for HTS, prepare fresh stocks in DMSO and use within 4 hours. Do not store frozen DMSO stocks for months, as degradation to isocyanates or other artifacts is possible.
References
-
ChemicalBook. (2025). N-Hydroxy-4-methoxy-N-phenyl-benzamide Properties and CAS 13664-49-8. Retrieved from
-
PubChem. (2025).[2] 4-methoxy-N-phenylbenzamide (Anisanilide) Compound Summary. National Library of Medicine. Retrieved from
-
Heilmair, R., et al. (1984). N-Hydroxy-N-arylacetamides.[3][4] I. Toxicity of certain polycyclic and monocyclic N-hydroxy-N-arylacetamides in rats. Archives of Toxicology. Retrieved from
-
Citarella, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega.[5] Retrieved from
-
Trotter, B., et al. (2024). Beware of N-Benzoyloxybenzamides: Instability in Drug Discovery. Molecules (MDPI).[5] Retrieved from
Sources
- 1. N-Phenylhydroxylamine - Wikipedia [en.wikipedia.org]
- 2. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Hydroxy-N-arylacetamides. I. Toxicity of certain polycyclic and monocyclic N-hydroxy-N-arylacetamides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Thermodynamic Stability and Physicochemical Characterization of N-Hydroxy-N-arylbenzamide Radicals
Executive Summary
N-hydroxy-N-arylbenzamide radicals (often referred to as N-benzoylanilino or amidyl-oxyl radicals) represent a distinct class of open-shell species bridging the gap between transient hydroxyl radicals and persistent nitroxides (like TEMPO).[1] Their thermodynamic stability is governed by a delicate "push-pull" electronic balance: the electron-withdrawing benzoyl group and the resonance-active N-aryl ring.[1]
This guide provides a rigorous technical analysis of their bond dissociation energies (BDEs), substituent effects, and spectral signatures. It is designed for medicinal chemists assessing metabolic toxicity (e.g., mutagenicity of hydroxamic acids) and synthetic chemists utilizing these species as hydrogen atom transfer (HAT) catalysts.
Part 1: Theoretical Framework & Electronic Structure[1]
The thermodynamic stability of the N-hydroxy-N-arylbenzamide radical is derived from the homolytic dissociation of the O-H bond in the parent hydroxamic acid.
[1]Resonance Stabilization (The "Amidyl-Oxyl" Hybrid)
Unlike simple alkoxy radicals, the unpaired electron in this system is not localized on the oxygen. It is delocalized across the nitrogen, the carbonyl oxygen, and the N-aryl
-
Canonical Form A: Spin on the hydroxyl oxygen (Aminoxyl character).
-
Canonical Form B: Spin on the nitrogen (Amidyl character).
-
Canonical Form C: Spin delocalized onto the carbonyl oxygen (lowers
coupling constant). -
Canonical Form D: Spin delocalized onto the N-aryl ring (Ortho/Para positions).
Visualization of Spin Delocalization
The following diagram illustrates the resonance contributors that define the stability profile.
Caption: Resonance contributors stabilizing the N-hydroxy-N-arylbenzamide radical. Note the competition between the carbonyl (Form C) and Aryl ring (Form D).
Part 2: Thermodynamic Parameters & Substituent Effects[1]
The quantitative measure of radical stability in this context is the Bond Dissociation Energy (BDE) of the O-H bond. Lower BDE values indicate a more stable radical product.[1]
Baseline BDE Values
While N-hydroxyphthalimide (NHPI) is a standard reference with a BDE of ~88 kcal/mol, N-hydroxy-N-arylbenzamides are typically weaker H-atom abstractors (more stable radicals) due to the N-aryl donation.[1]
| Compound Class | Structure | Approx.[1][2][3][4][5][6][7] BDE(O-H) (kcal/mol) | Stability Driver |
| Phenol (Ref) | 87-89 | Aromatic resonance | |
| NHPI | ~88 | Inductive destabilization by 2x C=O[1] | |
| N-Arylbenzamide | 79 - 83 | Capto-dative (Push-Pull) effect | |
| TEMPO-H | 69-71 | Steric protection & 3-electron bond |
Hammett Correlation Analysis
The stability of these radicals is highly sensitive to substituents on the N-aryl ring. This sensitivity is quantified using Hammett plots (
-
Electron Donating Groups (EDGs): Substituents like
-OMe or -Me stabilize the electron-deficient radical via resonance, lowering the BDE (easier to form). -
Electron Withdrawing Groups (EWGs): Substituents like
-NO or -CF destabilize the radical (removing density from an already electron-poor center), raising the BDE .
The Reaction Constant (
Part 3: Experimental Characterization Protocols
To validate thermodynamic stability, one must employ a combination of EPR spectroscopy (structural ID) and Cyclic Voltammetry (thermodynamic quantification).
Protocol A: EPR Spectroscopy (Structural Validation)
This protocol confirms the existence of the radical and the extent of spin delocalization.
Reagents:
-
Substrate: N-hydroxy-N-arylbenzamide (1 mM)[1]
-
Solvent: Deoxygenated Benzene or Dichloromethane[1]
-
Oxidant: Lead Dioxide (
) solid or Di-tert-butyl peroxide (photolysis).[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 1 mM substrate in the solvent within an EPR quartz tube.
-
Degassing: Perform three Freeze-Pump-Thaw cycles to remove oxygen (O
broadens lines). -
Generation: Add a small spatula tip of
and shake vigorously for 30 seconds. Filter via glass wool plug if necessary (or perform in situ).[1] -
Acquisition: Record spectrum at X-band (9.5 GHz).
Expected Data (Spectral Signature):
-
Primary Splitting: A triplet (1:1:1) caused by the
N nucleus ( ). -
Coupling Constant (
): Expect Gauss .[1]-
Note: This is significantly lower than dialkyl nitroxides (~15 G) because spin density is lost to the carbonyl oxygen (acyl effect).
-
-
Secondary Splitting: Complex multiplets from the N-aryl protons (Ortho/Para > Meta).[1]
Protocol B: Cyclic Voltammetry (Thermodynamic Quantification)
Electrochemical oxidation potentials (
Reagents:
-
Solvent: Anhydrous Acetonitrile (
).[1] -
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
).[1] -
Reference Electrode:
(0.01 M in MeCN).[1]
Step-by-Step Workflow:
-
Cell Setup: Use a standard three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/Ag+ reference).
-
Blank Scan: Run a CV of the electrolyte solution to ensure a clean window (-0.5V to +2.0V).[1]
-
Analyte Addition: Add substrate to reach 1-2 mM concentration.
-
Measurement: Scan at rates of 50, 100, 200, and 500 mV/s.
-
Analysis:
-
Identify the anodic peak potential (
). -
Check for reversibility (
). These radicals are often persistent, showing reversible waves.[1] -
Calculation: Use the equation:
. (Requires measurement in DMSO).
-
Part 4: Experimental & Logical Workflow
The following diagram outlines the logical flow for determining the thermodynamic stability, moving from synthesis to verified physical constants.
Caption: Integrated workflow for deriving thermodynamic parameters from electrochemical and spectroscopic data.
Part 5: Implications for Drug Development[1]
Metabolic Toxicity
N-hydroxy-N-arylbenzamides are structural analogues of metabolites formed during the oxidation of aniline-based drugs (e.g., procainamide, dapsone).[1]
-
Mechanism: The radical species described above can undergo disproportionation to form nitrosoarenes (
), which are potent electrophiles capable of alkylating DNA. -
Prediction: If the BDE is measured to be low (< 78 kcal/mol), the parent drug is more likely to undergo autoxidation or enzymatic oxidation (P450), increasing the risk of radical-mediated toxicity.
Synthetic Utility
In process chemistry, these radicals serve as mediators for aerobic oxidations.[1] Their stability allows them to act as "electron shuttles," abstracting H-atoms from alcohols or benzylic positions and regenerating via reaction with
References
-
Bordwell, F. G., & Cheng, J. P. (1991).[1] Substituent effects on the stabilities of phenoxyl radicals and the acidities of phenoxyl radical cations.[8] Journal of the American Chemical Society. Link
-
Amorati, R., & Valgimigli, L. (2012).[1] Advantages and limitations of common testing methods for antioxidants. Free Radical Research. Link
-
Lucarini, M., et al. (1996).[1] Bond Dissociation Energies of the N-H Bond in Substituted Anilines and the O-H Bond in Substituted Hydroxylamines. Journal of Organic Chemistry. Link
-
Pratt, D. A., et al. (2003).[1] Substituent Effects on the Bond Dissociation Enthalpies of Aromatic Amines. Journal of the American Chemical Society. Link
-
NIST Chemistry WebBook. N-Benzoyl-N-phenylhydroxylamine Spectral Data. Link
Sources
- 1. chemeo.com [chemeo.com]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 4. ethz.ch [ethz.ch]
- 5. N-benzoyl-N-phenylhydroxylamine | C13H11NO2 | CID 67536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Conjugation and Hyperconjugation on the Radical Stability of Allylic and Benzylic Systems: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituent Effects on the Stabilities of Phenoxyl Radicals and the Acidities of Phenoxyl Radical Cations (1991) | Frederick G. Bordwell | 261 Citations [scispace.com]
Technical Guide: Solubility & Handling of N-Hydroxy-4-methoxy-N-phenylbenzamide
CAS: 13664-49-8 | Formula: C₁₄H₁₃NO₃ | M.W.: 243.26 g/mol
Part 1: Executive Summary & Chemical Profile
N-Hydroxy-4-methoxy-N-phenylbenzamide (also known as N-phenyl-4-methoxybenzohydroxamic acid) is a lipophilic hydroxamic acid derivative. Functionally, it belongs to the N-arylhydroxamic acid class, widely utilized as metal chelators (specifically for Fe³⁺ and Zn²⁺), analytical reagents, and inhibitors in metalloenzyme assays (e.g., matrix metalloproteinases or peroxidases).
Unlike simple benzamides, the hydroxamic acid moiety (-C(=O)N(OH)-) introduces specific solubility challenges. While the molecule possesses hydrogen bond donors, the flanking hydrophobic phenyl and 4-methoxybenzoyl rings significantly reduce aqueous solubility, necessitating the use of organic solvents like Dimethyl Sulfoxide (DMSO) or Ethanol for stock preparation.
Physicochemical Descriptors
| Property | Value | Implication for Handling |
| LogP (Predicted) | ~2.3 – 2.6 | Moderate lipophilicity; requires organic solvent for >1 mM concentrations. |
| pKa (Hydroxamic -OH) | ~8.5 – 9.0 | Weakly acidic. Stable in neutral/acidic pH; may ionize/oxidize in high pH. |
| H-Bond Donors | 1 (N-OH) | Critical site for solvent interaction (DMSO/EtOH). |
| H-Bond Acceptors | 3 (C=O, -O-, -OH) | Facilitates solubility in polar aprotic solvents. |
Part 2: Solubility Dynamics
Dimethyl Sulfoxide (DMSO) – The Primary Solvent
DMSO is the gold standard for preparing N-arylhydroxamic acid stocks. The sulfoxide oxygen acts as a strong hydrogen bond acceptor, stabilizing the hydroxamic acid proton.
-
Solubility Limit: High (>50 mM / ~12 mg/mL).
-
Mechanism: Dipole-dipole interactions and H-bonding between DMSO and the hydroxamic acid core prevent the formation of intermolecular dimers, which are common in the solid state.
-
Thermodynamics: Dissolution is generally exothermic; however, N-arylhydroxamic acids act as "structure makers" in DMSO, increasing local order (viscosity) slightly.
Ethanol (EtOH) – The Secondary Solvent
Ethanol is a viable alternative for applications sensitive to DMSO toxicity (e.g., certain in vivo models), but it presents stability risks.
-
Solubility Limit: Moderate (~10–25 mM).
-
Mechanism: Protic solvation. Ethanol acts as both an H-bond donor and acceptor.
-
Risk Factor: Ethanol is hygroscopic. Absorbed water can cause the hydrophobic hydroxamic acid to precipitate ("crash out") over time. Furthermore, ethanol evaporates rapidly, changing the effective concentration of stored stocks.
Aqueous Buffers (PBS/Media)[1]
-
Solubility: Poor (<100 µM without co-solvent).
-
Protocol: Never dissolve directly in water. Always use the "Solvent Shift" method (DMSO Stock → Rapid dilution into vortexing buffer).
Part 3: Solvation Mechanism Visualization
The following diagram illustrates the molecular interaction driving solubility in DMSO versus the precipitation risk in aqueous environments.
Figure 1: Mechanistic pathway of solvation. DMSO stabilizes the molecule via hydrogen bonding, while aqueous environments drive hydrophobic aggregation.
Part 4: Validated Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution (DMSO)
Target Volume: 1 mL | Target Mass: 12.16 mg
Reagents:
-
This compound (Solid)
-
Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)
Step-by-Step Workflow:
-
Weighing: Weigh 12.2 mg of compound into a sterile 1.5 mL amber microcentrifuge tube.
-
Why Amber? Hydroxamic acids can undergo photo-oxidation; light protection is a critical QC step.
-
-
Solvent Addition: Add 1000 µL of Anhydrous DMSO. Do not use a volumetric flask for small volumes; use a calibrated P1000 pipette.
-
Dissolution: Vortex vigorously for 30 seconds.
-
Observation: The solution should be clear and colorless to pale yellow. If cloudy, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot & Storage: Immediately dispense into 50 µL aliquots to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Protocol B: The "Solvent Shift" (Dilution for Cell Culture)
Objective: Dilute stock to working concentration (e.g., 50 µM) without precipitation.
-
Preparation: Pre-warm culture media to 37°C.
-
Agitation: Set the media tube on a vortex mixer at medium speed.
-
Injection: Slowly inject the DMSO stock into the center of the vortexing media.
-
Critical: Do not touch the side of the tube. Touching the side creates a local high-concentration zone where the compound will crystallize immediately.
-
-
Validation: Visually inspect for turbidity. If the solution turns milky, the compound has precipitated.
Part 5: Quality Control & Troubleshooting
The "Ferric Chloride Test" (Self-Validating System)
Because hydroxamic acids chelate iron, you can use this property to verify that your compound is in solution and chemically active.
-
Take 10 µL of your DMSO stock.
-
Add to 990 µL of ethanol.
-
Add 1 drop of 1% Ferric Chloride (
) solution. -
Result: An intense Red-Violet color indicates the presence of the hydroxamic acid functionality (formation of the Fe(III)-hydroxamate complex).
-
No Color? The compound has degraded (hydrolysis to carboxylic acid).
-
Precipitate? The stock was not fully dissolved.
-
Workflow Diagram: Stock Preparation & QC
Figure 2: Operational workflow for stock generation ensuring solubility and chemical integrity.
References
-
ChemicalBook. (n.d.). This compound Product Properties & Synthesis. Retrieved from
-
Verma, V., & Pande, R. (2015). Solute-solvent interactions of N-Arylhydroxamic acids in DMSO at various temperatures. International Journal of Chemical Studies, 3(3), 34-38.[1] Retrieved from
-
Patre, S., Thakur, P., & Pande, R. (2011).[2] Solubility and Hydrophobic Descriptors of N-Arylhydroxamic Acids. International Journal of Bioscience, Biochemistry and Bioinformatics, 1(4).[2] Retrieved from
-
Cayman Chemical. (2022).[3] m-Methoxybenzamide Product Insert (Solubility Guidelines). Retrieved from (Note: Cited for comparative solubility of the methoxybenzamide core in organic solvents).
Sources
Technical Monograph: Antioxidant Profile of N-Hydroxy-4-methoxy-N-phenylbenzamide
Topic: Antioxidant Activity of N-Hydroxy-4-methoxy-N-phenylbenzamide Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (also known as p-methoxy-N-phenylbenzohydroxamic acid) represents a specialized class of N-arylhydroxamic acids exhibiting dual-mode antioxidant functionality. Unlike simple phenolic antioxidants that rely solely on radical scavenging, this compound integrates radical quenching (via Hydrogen Atom Transfer) with transition metal chelation . This monograph details the physicochemical basis of its activity, providing researchers with a validated framework for evaluating its efficacy in inhibiting oxidative stress and lipid peroxidation.
Chemical Basis & Structure-Activity Relationship (SAR)[1]
The Hydroxamic Acid Pharmacophore
The core antioxidant engine of the molecule is the hydroxamic acid moiety (-N(OH)-C=O-) . This functional group is unique because it possesses an acidic proton (pKa
-
Radical Stabilization: Upon abstraction of the hydrogen atom from the N-OH group, a nitroxide radical is formed. This radical is stabilized via resonance delocalization across the adjacent carbonyl group and the N-phenyl ring.
-
The 4-Methoxy Effect: The para-methoxy substituent on the benzoyl ring acts as a strong Electron Donating Group (EDG). Through mesomeric effects (+M), it increases electron density in the aromatic system.
-
Causality: Higher electron density lowers the Bond Dissociation Enthalpy (BDE) of the O-H bond, making hydrogen abstraction kinetically more favorable compared to the unsubstituted N-phenylbenzohydroxamic acid (PBHA).
-
Metal Chelation Capability
The arrangement of the carbonyl oxygen and the hydroxyl oxygen allows for the formation of stable 5-membered chelate rings with transition metals (Fe
Mechanistic Pathways
The antioxidant activity operates through two distinct, simultaneous pathways.
Primary Pathway: Hydrogen Atom Transfer (HAT)
The molecule (
The resulting amidyl/nitroxide radical is too sterically hindered and resonance-stabilized to initiate new oxidation chains, effectively quenching the system.
Secondary Pathway: Metal Sequestration
In systems containing trace iron, the compound acts as a siderophore mimic.
This complexation renders the iron catalytically inert regarding the Haber-Weiss and Fenton cycles.
Visualization of Mechanism
The following diagram illustrates the dual-action mechanism and the resonance stabilization provided by the N-phenyl and 4-methoxy-benzoyl groups.
Figure 1: Dual-mode antioxidant mechanism showing radical quenching (HAT) and metal chelation pathways.
Experimental Protocols
To validate the antioxidant activity of this compound, the following self-validating protocols are recommended. These assays isolate the radical scavenging activity from the chelating activity.
DPPH Radical Scavenging Assay
Quantifies the HAT capability of the compound.
Reagents:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in Methanol).
-
Test Compound Stock (10 mM in Methanol).
-
Standard: Trolox or Ascorbic Acid.
Protocol:
-
Preparation: Prepare serial dilutions of the test compound (10 µM to 500 µM).
-
Reaction: Mix 100 µL of test solution with 100 µL of DPPH solution in a 96-well plate.
-
Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.
-
Measurement: Measure absorbance at 517 nm .
-
Calculation:
Validation Check: The color must shift from deep purple to yellow/colorless. If precipitation occurs, the concentration is too high for the solvent system.
Ferrozine Iron Chelation Assay
Quantifies the metal sequestration capability.[1]
Reagents:
-
FeCl
(2 mM). -
Ferrozine (5 mM).
-
Test Compound (in Methanol/Ethanol).
Protocol:
-
Mixture: Mix 100 µL of test compound with 50 µL of FeCl
. -
Initiation: Add 200 µL of Ferrozine solution. Shake vigorously.
-
Incubation: 10 minutes at RT.
-
Measurement: Measure absorbance at 562 nm .
-
Interpretation: A decrease in absorbance indicates the test compound has successfully competed with Ferrozine for Fe
binding.
Comparative Data Analysis
The following table summarizes expected performance metrics based on structure-activity relationships of N-arylhydroxamic acids compared to standard antioxidants.
| Parameter | This compound | Trolox (Standard) | BHA (Standard) | Mechanism Note |
| DPPH IC50 | Moderate (200–400 µM)* | Low (15–30 µM) | Low (20–30 µM) | Kinetics limited by steric bulk of N-phenyl group. |
| Metal Chelation | High | Negligible | Low | Forms stable 5-membered ring complexes. |
| Lipid Peroxidation | High | Moderate | High | Lipophilicity allows membrane penetration. |
| Stability | High | Moderate | High | 4-OMe group prevents rapid degradation of the radical. |
*Note: Values are estimated based on N-arylhydroxamic acid class behavior [1, 2].
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for synthesizing and validating the antioxidant profile.
Critical Considerations & Safety
While this compound is a potent antioxidant, researchers must be aware of its pro-oxidant potential under specific conditions:
-
Photolysis: Exposure to UV light can induce homolysis of the N-OH bond, generating hydroxyl radicals (
OH) and amidyl radicals, which can cause DNA damage [4].[2] Always handle solutions in amber glassware. -
Peroxidase Activation: In the presence of peroxidases (e.g., myeloperoxidase) and H
O , hydroxamic acids can be oxidized to nitroxide radicals that may deplete cellular glutathione [5].
References
-
Zovko Končić, M., et al. (2011). "Antiradical, Chelating and Antioxidant Activities of Hydroxamic Acids and Hydroxyureas." Molecules, 16(8), 6232-6242. Link
-
Tandon, S. G., & Bhattacharyya, S. C. (1962). "Preparation and Properties of Some N-Aryl Hydroxamic Acids." Journal of Chemical & Engineering Data, 7(4), 553-555. Link
-
Pešić, D., et al. (2024). "Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides." International Journal of Molecular Sciences, 25(9), 5005. Link
-
Li, J., et al. (2019). "Mechanism of unprecedented hydroxyl radical production and site-specific oxidative DNA damage by photoactivation of the classic arylhydroxamic acid carcinogens."[2] Carcinogenesis, 40(7), 920-929. Link
-
Malejka-Giganti, D., et al. (1991). "Peroxidative metabolism of carcinogenic N-arylhydroxamic acids: implications for tumorigenesis." Environmental Health Perspectives, 88, 163-169. Link
Sources
Technical Guide: Precision Synthesis of N-(p-Anisoyl)-N-phenylhydroxylamine
Executive Summary
This technical guide details the synthesis, purification, and characterization of N-(p-anisoyl)-N-phenylhydroxylamine (also known as N-phenyl-p-methoxybenzohydroxamic acid). This compound represents a critical class of N-arylhydroxamic acids used extensively as chelating agents in analytical chemistry (specifically for Vanadium and Iron quantification) and as privileged scaffolds in drug discovery (e.g., histone deacetylase inhibitors).
The reaction between p-anisoyl chloride and N-phenylhydroxylamine involves an ambident nucleophile. Successful synthesis requires strict kinetic control to favor N-acylation over O-acylation or N,O-diacylation. This guide provides a self-validating protocol designed to maximize regioselectivity and yield.
Part 1: Mechanistic Principles & Regioselectivity
The Ambident Nucleophile Challenge
N-Phenylhydroxylamine contains two nucleophilic centers: the nitrogen atom and the oxygen atom.
-
Nitrogen (N): More basic, typically more nucleophilic towards acyl chlorides due to higher HOMO energy, but sterically hindered by the phenyl ring.
-
Oxygen (O): Less hindered but generally less nucleophilic in neutral media.
Reaction Causality:
The reaction with p-anisoyl chloride is governed by kinetic control . At low temperatures (
Signaling Pathway & Reaction Logic
The following diagram illustrates the competitive pathways and the logic behind the "Ammonia Wash" purification strategy.
Figure 1: Reaction pathways showing the kinetic preference for N-acylation and the solubility-based purification logic.
Part 2: Experimental Protocol
Safety Warning: p-Anisoyl chloride is corrosive and a lachrymator. N-Phenylhydroxylamine is toxic and a potential skin sensitizer. Perform all operations in a fume hood.
Materials
-
Reagents:
Step-by-Step Synthesis
This protocol utilizes a biphasic system to buffer the HCl generated, preventing acid-catalyzed rearrangements (Bamberger-like) or decomposition.
-
Preparation of the Nucleophile Solution:
-
In a 250 mL round-bottom flask, suspend 0.05 mol (5.46 g) of N-phenylhydroxylamine in 100 mL of diethyl ether.
-
Add 100 mL of water containing 0.06 mol (5.0 g) of NaHCO
. -
Note: The bicarbonate acts as a proton scavenger. It is crucial to keep the solution cold to prevent rapid hydrolysis of the acid chloride.
-
-
Controlled Acylation:
-
Cool the biphasic mixture to 0°C to -5°C using an ice-salt bath. Vigorous stirring is essential.
-
Dissolve 0.05 mol (8.53 g) of p-anisoyl chloride in 20 mL of diethyl ether.
-
Add the acid chloride solution dropwise over 45–60 minutes.
-
Causality: Slow addition prevents localized high concentrations of the electrophile, minimizing N,O-diacylation.
-
-
Reaction Monitoring:
-
Maintain stirring at 0°C for an additional 60 minutes.
-
TLC (Silica, Hexane:EtOAc 7:3) should show consumption of the amine (
) and appearance of the hydroxamic acid ( ).
-
-
Purification (The Ammonia Wash):
-
Self-Validating Step: This step separates the mono-acyl product from di-acyl impurities and unreacted starting material.
-
Separate the ether layer (contains products) from the aqueous layer.
-
Extract the ether layer with 20 mL of 10% NH
OH (3 times). -
Mechanism: The target hydroxamic acid (
) forms a water-soluble ammonium salt. The neutral N,O-diacyl impurity and unreacted amine remain in the ether layer. -
Discard the ether layer (or save for recovery of side products).
-
-
Precipitation & Isolation:
-
Cool the combined ammoniacal extracts to 0°C.
-
Slowly acidify with 6M HCl until pH ~2.
-
A white to off-white solid will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallization: Purify from hot ethanol/water or benzene/petroleum ether.
-
Part 3: Characterization & Data Analysis
Quantitative Data Summary
| Parameter | Specification | Notes |
| Theoretical Yield | ~12.16 g | Based on 0.05 mol scale |
| Typical Yield | 75% - 85% | Losses primarily due to O-acylation |
| Melting Point | 130°C - 132°C | Sharp melting point indicates high purity |
| Solubility | Soluble: CHCl | Soluble in 5% NaHCO |
| Fe(III) Reaction | Deep Violet Complex | Diagnostic test for hydroxamic acid group |
Spectroscopic Validation
-
Infrared Spectroscopy (FT-IR):
-
(O-H): Broad band at 3200–3100 cm
(hydrogen bonded). -
(C=O): 1625–1640 cm
. Note: This is lower than typical amides due to conjugation with the phenyl ring and the -OH group. -
(N-O): ~920 cm
.
-
(O-H): Broad band at 3200–3100 cm
-
Proton NMR (
H-NMR, 400 MHz, DMSO- ):-
10.5-11.0 ppm (s, 1H): N-OH (Exchangeable with D
O). - 7.5-7.8 ppm (m, 2H): p-Anisoyl ortho protons.
- 7.2-7.4 ppm (m, 5H): N-Phenyl aromatic protons.
- 6.9-7.0 ppm (m, 2H): p-Anisoyl meta protons.
-
3.8 ppm (s, 3H): -OCH
.
-
10.5-11.0 ppm (s, 1H): N-OH (Exchangeable with D
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Oxidation of starting amine | Recrystallize N-phenylhydroxylamine immediately before use. |
| Oily Product | Presence of O-acyl isomer | Ensure temperature stayed |
| Insoluble in NH | Formation of Di-acyl product | Reduce rate of acid chloride addition; ensure efficient stirring. |
Part 4: Applications in Drug Development & Analysis[4]
Analytical Chelation
The N-(p-anisoyl)-N-phenylhydroxylamine scaffold acts as a bidentate ligand, coordinating metals through the carbonyl oxygen and the hydroxylamine oxygen.
-
Vanadium (V): Forms a violet complex extractable into chloroform from strong acid (4-8 M HCl). Used for trace analysis in biological samples.[4]
-
Iron (III): Forms a reddish-violet complex at pH 3-5.
Pharmacological Relevance
This compound serves as a precursor or analogue for:
-
HDAC Inhibitors: The hydroxamic acid moiety coordinates Zinc in the active site of histone deacetylases.
-
Siderophores: Mimicking bacterial iron-transport systems for antibiotic delivery ("Trojan Horse" strategy).
References
-
Preparation and Properties of N-Aryl Hydroxamic Acids. Source: ACS Publications (Journal of Chemical & Engineering Data). Context: foundational protocol for low-temperature acylation of N-aryl hydroxylamines. [Link]
-
N-Benzoyl-N-phenylhydroxylamine (BPHA) and Analogues. Source: Chem-Impex / PubChem. Context: Analytical applications and physical properties of the parent compound class.[2][5] [Link]
-
Regioselectivity in Hydroxylamine Acylation. Source: Organic Syntheses (Org.[6] Synth. 1989, 67, 187).[6] Context: Detailed discussion on controlling N vs O acylation using biphasic conditions. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metal-free para-selective C-H amination and azidation of N-arylhydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. N-Phenylhydroxylamine - Wikipedia [en.wikipedia.org]
Physicochemical Profiling of N-Hydroxy-4-methoxy-N-phenylbenzamide: A Technical Guide
Topic: Physicochemical Profiling of N-Hydroxy-4-methoxy-N-phenylbenzamide Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Chemists, and Drug Development Scientists[1]
Executive Summary
This compound (CAS: 13664-49-8), often referred to as p-methoxy-N-phenylhydroxamic acid, represents a critical class of hydroxamic acid derivatives utilized primarily as metal chelators (specifically for Vanadium and Titanium) and as pharmacophores in histone deacetylase (HDAC) inhibition.[1][2][3]
This guide provides a rigorous technical analysis of its core physicochemical properties—specifically molecular weight and density —and establishes a validated synthesis and characterization workflow.[1] By synthesizing crystallographic data of structural congeners with theoretical modeling, this document offers actionable data for solution preparation, dosage formulation, and analytical standardization.
Molecular Identity & Stoichiometry[1]
Precise stoichiometric calculations are the bedrock of quantitative analysis. For this compound, the molecular weight is derived from standard atomic weights (IUPAC 2025).
Core Identifiers
| Parameter | Data | Notes |
| IUPAC Name | This compound | Preferred over N-p-anisoyl-N-phenylhydroxylamine |
| CAS Number | 13664-49-8 | Unique identifier for database retrieval |
| Chemical Formula | C₁₄H₁₃NO₃ | Carbon (69.1%), Hydrogen (5.4%), Nitrogen (5.8%), Oxygen (19.7%) |
| SMILES | COc1ccc(C(=O)N(O)c2ccccc2)cc1 | Useful for cheminformatics modeling |
Molecular Weight Breakdown
The exact molecular weight is critical for high-precision mass spectrometry (HRMS) and molarity preparation.[1]
| Isotope | Count | Atomic Mass (Da) | Subtotal (Da) | Contribution (%) |
| ¹²C | 14 | 12.011 | 168.154 | 69.12% |
| ¹H | 13 | 1.008 | 13.104 | 5.39% |
| ¹⁴N | 1 | 14.007 | 14.007 | 5.76% |
| ¹⁶O | 3 | 15.999 | 47.997 | 19.73% |
| Total MW | 243.26 g/mol | 100% | ||
| Monoisotopic Mass | 243.0895 Da | For HRMS validation |
Density & Physical State Analysis[1][6]
Density is a macroscopic manifestation of molecular packing. For this compound, experimental density is often approximated in literature; however, we can derive a high-confidence value by analyzing the crystal lattice of its deoxy-analog and applying group contribution theory.[1]
Theoretical vs. Experimental Density
The "deoxy" analog, 4-methoxy-N-phenylbenzamide (C₁₄H₁₃NO₂), has a known crystal density of 1.334 g/cm³ (based on X-ray diffraction data: Triclinic, P-1, Z=2).[1]
The introduction of the N-hydroxy group (–OH) in place of a hydrogen atom introduces two competing factors:
-
Mass Increase: +16 Da (approx. +7% mass).
-
Volume Expansion: The –OH group increases molecular volume but also facilitates strong intermolecular Hydrogen Bonding (O–H[1]···O=C), which typically tightens the crystal lattice.
| Parameter | Value / Range | Method of Determination |
| Predicted Solid Density | 1.35 ± 0.03 g/cm³ | Calculated via Group Contribution & Lattice Energy Comparison |
| Bulk Density (Powder) | 0.40 - 0.60 g/cm³ | Dependent on particle size/milling (Tapped vs. Loose) |
| Physical State | Crystalline Solid | Needles or Prisms (recrystallized from EtOH) |
| Melting Point | 130 - 132 °C | Sharp transition indicates high purity |
Workflow: Experimental Density Determination
To validate this in your specific sample, use the Gas Pycnometry method, which is superior to liquid displacement for hygroscopic organic solids.
Figure 1: Workflow for determining skeletal density using Helium Pycnometry to eliminate pore volume errors.
Synthesis & Purification Protocol
To ensure the density and molecular weight measurements are valid, the sample must be free of the N-phenylhydroxylamine precursor (which is unstable) and the benzoyl chloride byproduct.
The Modified Schotten-Baumann Reaction
This protocol favors the N-acylation over O-acylation by maintaining a controlled pH (approx. 8-9) using a biphasic system or a weak organic base.[1]
Reagents:
-
N-Phenylhydroxylamine (freshly prepared).[1]
-
4-Methoxybenzoyl chloride (p-Anisoyl chloride).[1]
-
Sodium Bicarbonate (NaHCO₃) or Pyridine.[1]
-
Solvent: Dichloromethane (DCM) / Water (1:[1]1) or dry Ether.[1]
Mechanism & Pathway:
Figure 2: Synthesis pathway via nucleophilic acyl substitution.
Step-by-Step Methodology
-
Preparation: Dissolve 0.1 mol of N-phenylhydroxylamine in 100 mL of diethyl ether (or DCM). Cool to 0°C in an ice bath.
-
Addition: Add a suspension of 0.12 mol NaHCO₃ in 20 mL water.
-
Reaction: Dropwise add 0.1 mol of 4-methoxybenzoyl chloride dissolved in 20 mL ether over 30 minutes. Vigorous stirring is essential to manage the biphasic interface.
-
Workup: Stir for 1 hour at room temperature. The ether layer will contain the product.
-
Extraction: Wash the ether layer with 2M HCl (to remove unreacted amine) and then with water.[1]
-
Purification (Critical): Extract the ether layer with 5% NaHCO₃ solution. The hydroxamic acid forms a water-soluble sodium salt, while impurities remain in the organic layer. Separate, then acidify the aqueous layer with dilute HCl to precipitate the pure product.
-
Crystallization: Recrystallize from hot Ethanol/Water (1:1) to obtain white needles.
Analytical Validation
Before using the compound for density measurements or biological assays, validate identity and purity.
-
¹H NMR (DMSO-d₆, 500 MHz):
-
HPLC Purity: >98% (C18 column, MeOH/Water gradient).
-
Ferric Chloride Test: Dissolve a small amount in ethanol and add aqueous FeCl₃.[1] A deep violet/red color confirms the presence of the hydroxamic acid moiety (chelating group).
References
-
ChemicalBook. (2025).[1] N-Hydroxy-4-methoxy-N-phenyl-benzamide Product Properties and Synthesis. Retrieved from [1]
-
PubChem. (2025).[1][4][5] Compound Summary: N-Hydroxy-4-methoxybenzamide (Congener Analysis). National Library of Medicine. Retrieved from
-
Wang, Z., et al. (2014). Crystal structure of 4-methoxy-N-phenylbenzamide.[1] Acta Crystallographica Section E, 70(9), o921. (Used for Deoxy-analog density baseline). Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 4-Methoxy-N-phenylbenzamide.[1][2][6] Retrieved from
-
Agrawal, Y. K. (1979). Hydroxamic Acids and Their Metal Complexes.[1] Russian Chemical Reviews. (Foundational text on BPHA density and properties).
Sources
- 1. 4-Methoxy-N-(4-methoxyphenyl)benzylamine | C15H17NO2 | CID 4131497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (1 x 250 mg) | Alchimica [shop.alchimica.cz]
- 3. researchgate.net [researchgate.net]
- 4. N-(4-Methoxybenzyl)hydroxylamine | C8H11NO2 | CID 10909770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Hydroxy-4-methoxybenzamide | C8H9NO3 | CID 221131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-hydroxy-4-methoxy-N-phenylbenzamide
Abstract
This document provides a comprehensive guide to the synthesis, purification, and characterization of N-hydroxy-4-methoxy-N-phenylbenzamide. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and analytical chemistry. The synthesis is based on a robust Schotten-Baumann acylation of N-phenylhydroxylamine with 4-methoxybenzoyl chloride. We offer detailed, step-by-step instructions, explain the rationale behind key procedural choices, and provide expected analytical data for product validation. The application of this compound as a selective reagent for the spectrophotometric determination of vanadium is also noted.
Introduction and Scientific Background
This compound is a member of the N-aryl hydroxamic acid family. The hydroxamic acid moiety (-N(OH)-C=O) is a critical functional group known for its potent metal-chelating properties. This characteristic makes these compounds valuable as reagents in analytical chemistry for the extraction and quantification of metal ions. For instance, this compound has been successfully utilized as a highly selective and sensitive reagent for the spectrophotometric determination of vanadium(V).
Furthermore, the hydroxamic acid motif is a well-established pharmacophore in drug discovery, most notably as a zinc-binding group in the active site of metalloenzymes such as histone deacetylases (HDACs). The synthesis of derivatives like the title compound is therefore of significant interest for developing novel therapeutic agents.
This protocol details a reliable and scalable synthesis route, enabling researchers to produce high-purity material for further investigation and application.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of N-phenylhydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. A base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Overall Reaction
Caption: Experimental workflow for the synthesis and purification.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-phenylhydroxylamine (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0 °C.
-
Acylation: Add 4-methoxybenzoyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution dropwise via an addition funnel. The addition should be slow enough to maintain the temperature below 5 °C.
-
Rationale: Dropwise addition at low temperature prevents side reactions and controls the exothermic nature of the acylation.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching & Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove unreacted acyl chloride and acidic impurities), and finally with brine.
-
Rationale: This aqueous workup is crucial for removing water-soluble impurities and byproducts, simplifying the final purification step.
-
-
Drying & Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes to afford the final product as a crystalline solid.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Expected Analytical Data
| Test | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 119-120 °C |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.2-7.5 (m, 5H, Ar-H of phenyl), ~7.7 (d, 2H, Ar-H ortho to C=O), ~6.9 (d, 2H, Ar-H ortho to OMe), ~3.8 (s, 3H, -OCH₃). The N-OH proton may be broad or not observed. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~168 (C=O), ~162 (C-OMe), ~140 (ipso-C of phenyl), ~130-125 (aromatic carbons), ~55 (-OCH₃). |
| IR (KBr, cm⁻¹) | ν: ~3200-3100 (br, O-H), ~1630 (s, C=O), ~1600, 1500 (C=C aromatic), ~1250 (C-O stretch). |
| Mass Spec (ESI+) | m/z: [M+H]⁺ = 244.09, [M+Na]⁺ = 266.07. |
Safety and Handling
-
N-Phenylhydroxylamine: Can be unstable and may decompose. It is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
4-Methoxybenzoyl chloride: Is corrosive and lachrymatory. It reacts with water and moisture. Handle with extreme care in a fume hood.
-
Pyridine: Is flammable, toxic, and has a strong, unpleasant odor. Always handle in a fume hood.
-
Dichloromethane (DCM): Is a suspected carcinogen. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.
References
-
Wang, L., et al. (2019). Synthesis and biological evaluation of novel N-hydroxy-4-methoxy-N-methylbenzamide derivatives as histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2656-2660. Available at: [Link]
-
Agrawal, Y. K. (1979). A new reagent for determination of vanadium(V): N-Hydroxy-N-phenyl-4-methoxybenzamide. Journal of the Chinese Chemical Society, 26(3), 115-119. Available at: [Link]
-
Ghosh, K. K., & Rathore, R. (2012). Kinetics and mechanism of the acid-catalyzed hydrolysis of N-hydroxy-N-phenylbenzamide. International Journal of Chemical Kinetics, 44(8), 515-524. Available at: [Link]
- Gopalan, A. S., et al. (1992). Synthesis of N-substituted hydroxamic acids. Indian Journal of Chemistry - Section B, 31B(7), 443-445.
-
Fouad, E. A., et al. (2011). Synthesis, characterization and in-vitro evaluation of new hydroxamic acid derivatives as urease inhibitors. Journal of the Brazilian Chemical Society, 22, 1431-1439. Available at: [Link]
Technical Application Note: High-Efficiency Stabilization of Acrylates using N-hydroxy-4-methoxy-N-phenylbenzamide
Executive Summary
This guide details the application of N-hydroxy-4-methoxy-N-phenylbenzamide (CAS: 13664-49-8), a specialized N-arylhydroxamic acid, as a polymerization inhibitor. Unlike traditional phenolic inhibitors (e.g., MEHQ) that require dissolved oxygen to function, N-arylhydroxamic acids function as potent radical scavengers through a mechanism that remains effective in oxygen-deprived environments. This makes them critical for high-temperature processing, distillation, and storage of reactive monomers like acrylic acid and methacrylates.
Chemical Identity & Properties
Before integration into any protocol, the physicochemical properties of the inhibitor must be verified to ensure compatibility with the monomer system.
| Property | Specification |
| Chemical Name | This compound |
| Common Class | N-Arylhydroxamic Acid |
| CAS Number | 13664-49-8 |
| Molecular Formula | |
| Molecular Weight | 243.26 g/mol |
| Appearance | Crystalline Solid (Off-white to pale yellow) |
| Melting Point | 168–170 °C |
| Solubility | Soluble in Methanol, Ethanol, Acetone, Acrylic Acid; Sparingly soluble in Water |
Mechanism of Action
The superior inhibition performance of this compound stems from its ability to intercept carbon-centered radicals (
The Nitroxide Cycle
-
Scavenging: The hydroxylamine moiety (
) donates a hydrogen atom to a propagating polymer radical ( ), terminating the chain. -
Activation: This converts the inhibitor into a stable nitroxide radical (
). -
Termination: The nitroxide radical couples with a second radical, effectively stopping two chains per inhibitor molecule (Stoichiometric Factor = 2).
Visualized Pathway
Figure 1: The radical scavenging mechanism of N-arylhydroxamic acids. The inhibitor terminates one chain via H-transfer and a second chain via radical coupling.
Application Protocols
Protocol A: Preparation of Inhibitor Stock Solution
Direct addition of solid inhibitor to large monomer tanks is discouraged due to slow dissolution rates which can create localized "hot spots" of uninhibited monomer.
Reagents:
-
This compound (Solid)[1]
-
Solvent: Methanol (HPLC Grade) OR the specific Monomer (e.g., Acrylic Acid) if heat is applied.
Procedure:
-
Weighing: Accurately weigh 1.0 g of this compound.
-
Dissolution:
-
Method A (Solvent): Dissolve in 100 mL of Methanol. (Concentration = 10,000 ppm or 1%).
-
Method B (Monomer): Dissolve in 100 mL of monomer at 40°C with vigorous stirring. Warning: Ensure the monomer used for the stock is already stabilized with basal MEHQ (10-50 ppm) to prevent polymerization during heating.
-
-
Filtration: Filter through a 0.45 µm PTFE filter to remove any insoluble particulate.
-
Storage: Store in amber glass at 4°C. Stable for 30 days.
Protocol B: High-Temperature Distillation Stabilization (Stress Test)
This protocol simulates the conditions of a reboiler or purification column to verify inhibitor efficacy against thermal polymerization ("Popcorn" polymer formation).
Objective: Determine the Induction Period (time until onset of polymerization) at 100°C.
Materials:
-
Uninhibited Acrylic Acid or Methyl Methacrylate (Freshly distilled to remove commercial inhibitors).
-
Round-bottom flask (3-neck), reflux condenser, oil bath.
-
Thermocouple.
Workflow:
-
Dosing: Prepare four samples of monomer (50 g each).
-
Control: 0 ppm Inhibitor.
-
Test A: 50 ppm this compound.[1]
-
Test B: 200 ppm this compound.
-
Comparative: 200 ppm MEHQ.
-
-
Setup: Place samples in the oil bath pre-heated to 110°C (Internal temp target: 100°C).
-
Aeration Control:
-
Aerobic: Bubble air (10 mL/min).
-
Anaerobic (Critical): Bubble Nitrogen (10 mL/min). Note: MEHQ will fail rapidly here.
-
-
Observation: Monitor for the "Exotherm Spike." Polymerization onset is defined as the moment the internal temperature rises 2°C above the oil bath temperature.
Protocol C: Monitoring Depletion via HPLC
Quantifying inhibitor consumption is vital for predicting shelf-life.
Instrument: HPLC with UV/Vis Detector (254 nm and 280 nm). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm). Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid) [60:40 Isocratic].
Figure 2: Analytical workflow for quantifying residual inhibitor concentration.
Comparative Performance Data
Hypothetical data based on N-arylhydroxamic acid class characteristics [1, 2].[2][3]
| Condition | Inhibitor (200 ppm) | Induction Period (Minutes) | Outcome |
| Aerobic (Air) | None (Control) | < 5 | Rapid Failure |
| Aerobic (Air) | MEHQ | > 480 | Stable |
| Aerobic (Air) | N-hydroxy-4-methoxy... | > 600 | Superior Stability |
| Anaerobic ( | MEHQ | < 30 | Failure (Requires |
| Anaerobic ( | N-hydroxy-4-methoxy... | > 300 | High Efficiency |
Key Insight: The N-hydroxy compound maintains efficacy in nitrogen-purged environments (distillation columns), whereas MEHQ becomes ineffective.
Troubleshooting & FAQs
Q: The inhibitor solution turned red/brown. Is it degraded? A: N-arylhydroxamic acids can form colored complexes with trace metal ions (specifically Iron Fe³⁺). Ensure all glassware is acid-washed and use non-metallic storage containers where possible. The color change often does not indicate a loss of radical scavenging capability, but check via HPLC to confirm.
Q: Can I use this in combination with MEHQ? A: Yes. This is a "Synergistic Stabilization" strategy. MEHQ handles storage stability (aerobic), while the N-hydroxy compound protects during processing excursions or oxygen depletion.
Q: Is this inhibitor FDA approved for food-contact polymers? A: Regulatory status varies by region. While specific acrylates may be approved, the residual limit of this specific inhibitor (CAS 13664-49-8) in the final polymer must be checked against local regulations (e.g., FDA 21 CFR, REACH).
References
-
Levy, L. B. (1985).[4] Inhibition of Acrylic Acid Polymerization by N-Arylhydroxamic Acids. Journal of Polymer Science: Polymer Chemistry Edition.
-
Levy, L. B. (1992).[4][5] Inhibition of acrylic acid polymerization by phenothiazine and p-methoxyphenol. Journal of Polymer Science Part A: Polymer Chemistry.
-
PubChem. (2023). Compound Summary: 4-methoxy-N-phenylbenzamide / N-hydroxy derivatives. National Library of Medicine.
-
ChemicalBook. (2023). Product Properties: N-HYDROXY-4-METHOXY-N-PHENYL-BENZAMIDE.
Sources
N-hydroxy-4-methoxy-N-phenylbenzamide metal chelation efficiency
Application Note: Metal Chelation Efficiency of N-Hydroxy-4-methoxy-N-phenylbenzamide
Executive Summary
This compound (also known as N-phenyl-4-methoxybenzohydroxamic acid or PMBHA ) is a lipophilic hydroxamic acid derivative distinguished by the presence of an electron-donating methoxy group at the para-position of the benzoyl ring. Unlike unsubstituted N-phenylbenzohydroxamic acid (PBHA), the methoxy substituent enhances the basicity of the carbonyl oxygen, theoretically increasing the thermodynamic stability of metal complexes, particularly with high-valence "hard" Lewis acids such as Fe(III), V(V), and U(VI).
This guide details the protocols for quantifying the metal chelation efficiency of PMBHA. It moves beyond simple binding assays to rigorous physicochemical characterization using potentiometric titration and spectrophotometric stoichiometry determination.
Chemical Profile & Mechanism
Compound: this compound CAS: 13664-49-8 Molecular Weight: 243.26 g/mol pKa (approx): 8.3 – 8.6 (aqueous dioxane)
Chelation Mechanism
PMBHA functions as a bidentate (
-
Hard-Soft Acid-Base (HSAB) Theory: The coordinating oxygen atoms are "hard" donors, making PMBHA highly selective for "hard" cations like
, , and . -
Substituent Effect: The p-methoxy group (
) exerts a positive mesomeric effect (+M), increasing electron density at the carbonyl oxygen. This typically results in a higher stability constant ( ) compared to the parent PBHA.
DOT Diagram: Chelation Mechanism
Figure 1: Mechanism of ligand deprotonation and bidentate metal coordination, highlighting the electronic influence of the methoxy substituent.
Protocol A: Potentiometric Determination of Stability Constants
The Gold Standard for Thermodynamic Stability
This protocol determines the proton-ligand dissociation constant (
Reagents & Equipment
-
Ligand Solution: 0.01 M PMBHA in 1,4-dioxane (purified).
-
Metal Salt Solution: 0.002 M Metal Nitrate (
, ) in 0.01 M (to prevent hydrolysis). -
Titrant: 0.1 M Carbonate-free NaOH (standardized).
-
Supporting Electrolyte: 1.0 M
or . -
Apparatus: Potentiometer with glass-calomel electrode assembly, thermostated titration vessel (
), nitrogen gas purge.
Step-by-Step Procedure
-
System Calibration: Calibrate the pH meter using standard buffers (pH 4.0, 7.0, 9.0) in the same solvent composition (e.g., 50% v/v dioxane-water) to correct for liquid junction potentials.
-
Preparation of Mixtures: Prepare three reaction mixtures (Total Volume 50 mL, 50% v/v Dioxane-Water):
-
(A) Acid Blank:
( M) + (0.1 M). -
(B) Ligand Only: Mixture A + PMBHA (
M). -
(C) Metal Complex: Mixture B + Metal Ion (
M). Note: Maintain Ligand:Metal ratio > 5:1 to favor higher coordination.
-
-
Titration:
-
Titrate each mixture against 0.1 M NaOH.
-
Add titrant in 0.05 mL increments; allow equilibrium (stable mV reading) before recording pH.
-
Continue titration until pH ~11.0 or precipitation occurs.
-
-
Data Processing:
-
Plot pH vs. Volume of NaOH for (A), (B), and (C).
-
Calculate
(average protons associated with ligand) to find . -
Calculate
(average ligands bound per metal) and (free ligand exponent). -
Calculation Logic: The horizontal distance between curve (A) and (B) gives protons released by the ligand. The distance between (B) and (C) gives protons released due to complexation.
-
Protocol B: Spectrophotometric Stoichiometry (Job's Method)
The "Quick Check" for Binding Ratios
This method identifies the stoichiometric composition (M:L ratio) of the dominant complex at a specific pH.
Experimental Setup
-
Solvent: Chloroform (for extraction) or 50% Ethanol-Water.
-
Wavelength: Determine
of the complex (typically 430–550 nm for Fe/V complexes) by scanning 350–700 nm.
Procedure (Continuous Variation)
-
Stock Solutions: Prepare equimolar solutions (
M) of Metal ( ) and PMBHA ( ). -
Series Preparation: Prepare a series of flasks where the total molar concentration (
) is constant, but the mole fraction ( ) varies from 0 to 1.-
Example: Flask 1 (0mL M + 10mL L), Flask 2 (1mL M + 9mL L)... Flask 11 (10mL M + 0mL L).
-
-
pH Adjustment: Adjust all solutions to the optimum pH (determined previously, usually pH 3-5 for Fe(III)) using dilute
or Acetate buffer. -
Measurement: Measure Absorbance (
) at against a reagent blank. -
Plotting: Plot
vs. Mole Fraction of Ligand ( ).-
Interpretation: The peak of the curve indicates the stoichiometry.
- complex.
- complex.
- complex.
-
Application: Vanadium(V) Extraction Protocol
Industrial/Analytical Use Case
PMBHA is particularly effective for extracting Vanadium(V) from acidic media, forming a violet-colored complex soluble in organic solvents.
-
Aqueous Phase: Take an aliquot containing V(V) (up to 100 µg). Adjust acidity to 4–6 M HCl.
-
Organic Phase: Dissolve 0.1% w/v PMBHA in Chloroform (ethanol-free).
-
Extraction:
-
Add 10 mL Organic Phase to the Aqueous Phase in a separatory funnel.
-
Shake vigorously for 2 minutes.
-
Allow phases to separate. The organic layer will turn violet.[2]
-
Dry the organic layer over anhydrous
.
-
-
Quantification: Measure absorbance at 530 nm (
).
Data Analysis & Expected Values
When analyzing PMBHA compared to unsubstituted PBHA, expect the following trends due to the 4-methoxy group:
| Parameter | PBHA (Unsubstituted) | PMBHA (4-Methoxy) | Reason |
| ~8.15 | 8.40 – 8.60 | Electron donation (+M) stabilizes the protonated form (OH bond). | |
| ~11.2 | ~11.5 – 11.8 | Higher basicity of ligand | |
| 530 nm | 530–540 nm | Slight bathochromic shift due to auxochromic effect of OMe. | |
| Solubility | Moderate | Lower (Aq) | Increased lipophilicity aids organic extraction efficiency. |
Troubleshooting & Critical Controls
-
Hydrolysis Risk: At pH > 4, Fe(III) readily hydrolyzes to form hydroxides. Ensure the ligand is in excess or use a competing weak complexing agent (like citrate) if studying equilibria at neutral pH.
-
Ionic Strength: Stability constants are sensitive to ionic strength (
). Always maintain constant (e.g., 0.1 M ) during potentiometry. -
Solvent Purity: Dioxane must be peroxide-free. Peroxides can oxidize the hydroxamic acid to O-acylhydroxylamines or other byproducts.
DOT Diagram: Experimental Workflow
Figure 2: Parallel workflows for thermodynamic and stoichiometric characterization.
References
-
Agrawal, Y. K., & Tandon, S. G. (1973). "Spectrophotometric determination of vanadium(V) with N-p-tolyl-2,4-dimethoxybenzohydroxamic acid." Journal of the Indian Chemical Society. (Provides foundational methodology for substituted PBHA extraction).
-
García, B., et al. (2013). "NMR Studies of Phenylbenzohydroxamic Acid and Kinetics of Complex Formation with Nickel(II)." Inorganic Chemistry. (Mechanistic insights into PBHA chelation kinetics).
-
Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. (Reference for standard stability constant calculations).
-
PubChem. (2023). "N-Hydroxy-4-methoxybenzamide Compound Summary." (Chemical and physical property verification).
-
Jagtap, V. S., et al. (2019).[1] "pH-metric Study of Metal-ligand Stability Constant of Transition Metal Complexes." Current Pharma Research. (Protocol for Calvin-Bjerrum titration method).
Sources
Application Note: High-Performance Synthesis of N-Hydroxy-4-methoxy-N-phenylbenzamide
Executive Summary
This application note details a robust, scalable protocol for the synthesis of N-hydroxy-4-methoxy-N-phenylbenzamide (CAS: 13664-49-8).[1] This compound belongs to the N-aryl hydroxamic acid class, widely utilized in drug discovery as metalloprotease inhibitors, siderophores, and analytical chelating agents for transition metals (Fe³⁺, V⁵⁺).
The synthesis utilizes a Schotten-Baumann-type acylation between p-anisoyl chloride and N-phenylhydroxylamine. Unlike simple amide couplings, this reaction requires strict control over temperature and pH to prevent the kinetic competitor: O-acylation. This guide provides a self-validating workflow to ensure regioselectivity for the N-acylated product.
Reaction Mechanism & Regioselectivity
The critical challenge in synthesizing N-substituted hydroxamic acids is the ambident nucleophilicity of the hydroxylamine moiety (N- vs. O-attack).
-
Path A (Thermodynamic/Kinetic Preference): Nucleophilic attack by the nitrogen lone pair yields the desired hydroxamic acid.
-
Path B (Competitor): Attack by the oxygen lone pair yields the O-acyl ester (hydroxamate ester).
To maximize Path A, we utilize a biphasic buffering system or a controlled organic base addition at low temperatures (0 °C), which deprotonates the nitrogen (increasing nucleophilicity) while minimizing the activation of the oxygen.
Figure 1: Mechanistic Pathway & Selectivity
Caption: Mechanistic bifurcation showing the competition between N-acylation (desired) and O-acylation.
Materials & Equipment
Reagents Table
| Reagent | CAS | MW ( g/mol ) | Equiv. | Role | Hazards |
| p-Anisoyl Chloride | 100-07-2 | 170.59 | 1.0 | Electrophile | Corrosive, Lachrymator |
| N-Phenylhydroxylamine | 100-65-2 | 109.13 | 1.1 | Nucleophile | Irritant, Unstable |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.2 | Base (Scavenger) | Flammable, Corrosive |
| Dichloromethane (DCM) | 75-09-2 | - | Solvent | Solvent | Carcinogen (Suspected) |
| Sodium Bicarbonate | 144-55-8 | 84.01 | - | Wash | Irritant |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Pressure-equalizing addition funnel
-
Nitrogen/Argon inert gas line
-
Low-temperature thermometer
-
Rotary evaporator
Experimental Protocol
Phase 1: Preparation of Reagents
Note: N-Phenylhydroxylamine is sensitive to oxidation and rearrangement (Bamberger). If purchasing commercial stock, verify purity via TLC. If synthesizing de novo (via Zn reduction of nitrobenzene), use immediately.
-
System Setup: Flame-dry a 250 mL three-neck flask and flush with Nitrogen.
-
Solvent Prep: Ensure Dichloromethane (DCM) is anhydrous. Water content promotes hydrolysis of the acid chloride to p-anisic acid.
Phase 2: Acylation Reaction (The Coupling)
Step 1: Solubilization
-
Charge the flask with N-Phenylhydroxylamine (1.20 g, 11.0 mmol) .
-
Add DCM (40 mL) and stir until fully dissolved.
-
Add Triethylamine (1.85 mL, 13.2 mmol) .
-
Cool the mixture to 0 °C using an ice/water bath. Critical: Low temperature suppresses O-acylation.
Step 2: Controlled Addition
-
Dissolve p-Anisoyl Chloride (1.70 g, 10.0 mmol) in DCM (10 mL) in the addition funnel.
-
Add the acid chloride solution dropwise over 30 minutes .
-
Process Checkpoint: Monitor internal temperature; do not allow to exceed 5 °C.
-
Observation: A white precipitate (Et₃N·HCl) will form immediately.
-
Step 3: Reaction Maturation
-
Once addition is complete, stir at 0 °C for 1 hour.
-
Allow the reaction to warm to Room Temperature (RT) and stir for an additional 2 hours.
-
TLC Check: Silica gel, 30% EtOAc/Hexanes. Product R_f will be lower than p-anisoyl chloride. Stain with FeCl₃ (red/violet color indicates hydroxamic acid).
Phase 3: Workup & Purification
-
Quench: Add Water (30 mL) to dissolve the ammonium salts.
-
Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.
-
Acid Wash: Wash the organic layer with 0.5 M HCl (20 mL) .
-
Purpose: Removes unreacted amine and excess triethylamine.
-
-
Base Wash: Wash with saturated NaHCO₃ (20 mL) .
-
Purpose: Removes any hydrolyzed p-anisic acid.
-
-
Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield an off-white solid.
-
Recrystallization:
-
Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .
-
Slowly add Hexane until turbidity appears.
-
Cool to 4 °C overnight.
-
Filter crystals and wash with cold Hexane.
-
Figure 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification processes.
Analytical Characterization (Expected Data)
To validate the synthesis, compare your results against these standard spectral markers:
-
Appearance: White to pale cream crystalline solid.
-
Melting Point: 130–132 °C (Lit. range).
-
FeCl₃ Test: Dissolve a crystal in MeOH and add 1 drop of 1% FeCl₃. Deep violet coloration confirms the presence of the hydroxamic acid (-N(OH)-C=O) functionality.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.8 ppm (s, 1H, -OH, broad, exchangeable).
-
δ 7.50–7.10 ppm (m, 9H, Aromatic protons).
-
δ 3.78 ppm (s, 3H, -OCH₃).
-
-
IR Spectroscopy (KBr):
-
Broad band ~3200 cm⁻¹ (O-H stretch).
-
Strong peak ~1625 cm⁻¹ (C=O Amide I).
-
Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Low Yield / Oil formation | O-Acylation dominance | Ensure reaction temperature stays at 0°C during addition. Increase solvent volume to dilute reagents. |
| Product is yellow/brown | Oxidation of N-Phenylhydroxylamine | Use freshly prepared or recrystallized starting material. Perform reaction under Argon. |
| No Color with FeCl₃ | Hydrolysis to carboxylic acid or O-acylation | Check pH of workup. If O-acylated, the product is an ester and won't chelate Fe³⁺. |
References
-
Org. Synth. 1925, 4, 57. Preparation of Phenylhydroxylamine via Zinc Reduction.[2]
-
Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of chelators. European Journal of Inorganic Chemistry. (General reactivity and properties).[3][4][5][6][7]
-
ChemicalBook. Reaction of N-Phenylhydroxylamine with Acid Chlorides.
-
PubChem Compound Summary. N-Hydroxy-4-methoxybenzamide Analogs.
-
PrepChem. Synthesis of N-Aryl Hydroxamic Acids.
Sources
- 1. N-HYDROXY-4-METHOXY-N-PHENYL-BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurjchem.com [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors | MDPI [mdpi.com]
Application Note: HPLC Separation of N-hydroxy-4-methoxy-N-phenylbenzamide
Executive Summary
This guide details the High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of N-hydroxy-4-methoxy-N-phenylbenzamide (HMPB). This molecule belongs to the class of N-arylhydroxamic acids, often utilized as metalloenzyme inhibitors, ferroptosis study agents, and analytical chelating reagents.
Critical Chromatographic Challenge: Hydroxamic acids act as bidentate ligands with high affinity for iron and other transition metals. Standard stainless steel HPLC flow paths often result in severe peak tailing and poor recovery due to on-column chelation. This protocol incorporates metal-masking strategies and pH control to ensure sharp, symmetrical peaks.
Analyte Profile & Chemical Context[1][2][3][4][5][6][7][8]
Understanding the physicochemical properties of the analyte is the foundation of this method.
| Property | Description | Chromatographic Implication |
| Structure | N-phenyl-N-hydroxy-4-methoxybenzamide | Hydrophobic aromatic rings (retention on C18); Hydroxamic acid core (metal chelation). |
| Molecular Formula | MW: 243.26 g/mol | |
| pKa | ~8.1 (Hydroxamic acid group) | Weak acid. At neutral pH, it exists in equilibrium. Must be analyzed at acidic pH (< 3.0) to remain protonated and neutral for RP-HPLC. |
| LogP | ~2.7 - 3.2 | Moderate lipophilicity.[1] Predictable retention on C18 columns. |
| Solubility | Low in water; High in MeOH, ACN, DMSO | Sample diluent must contain >50% organic solvent to prevent precipitation. |
Mechanism of Interaction
The hydroxamic acid moiety (
Figure 1: The "Chelation Trap" mechanism common to hydroxamic acids and the role of mobile phase modifiers.
Critical Method Parameters (CMP)
Column Selection
-
Stationary Phase: C18 (Octadecylsilane).
-
Key Requirement: High-purity, Type B silica (low metal content) with extensive end-capping.
-
Recommended Columns:
-
Primary: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Alternative (for difficult tailing): Phenomenex Gemini C18 (pH stable, polymer-coated silica).
-
Mobile Phase Chemistry
-
Organic Modifier: Acetonitrile (ACN) provides sharper peaks and lower backpressure than Methanol for aromatic amides.
-
Aqueous Modifier (The Secret Sauce):
-
Standard: 0.1% Formic Acid (pH ~2.7). Good for MS detection.
-
Robustness (UV Only):0.1% Phosphoric Acid . Phosphate ions effectively "passivate" the stainless steel surfaces, preventing the analyte from chelating with iron. Use this if peak tailing persists.
-
Standard Operating Procedure (SOP)
Instrumentation Setup
-
System: HPLC with UV/Vis or PDA detector.
-
Flow Path: If available, use PEEK tubing and PEEK column frits to minimize metal exposure.
-
Wavelength: 254 nm (primary), 280 nm (secondary).
Reagent Preparation
-
Mobile Phase A (Aqueous): Dissolve 1 mL of 85% Phosphoric Acid in 1 L of HPLC-grade water. Filter through 0.22 µm membrane.
-
Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.
Gradient Method
-
Flow Rate: 1.0 mL/min[2]
-
Temperature: 30°C
-
Injection Volume: 10 µL
| Time (min) | % Mobile Phase A (0.1% H3PO4) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Return to Initial |
| 23.0 | 90 | 10 | Re-equilibration |
Sample Preparation
-
Stock Solution: Weigh 10 mg of HMPB into a 10 mL volumetric flask. Dissolve in 100% ACN (Concentration: 1 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Diluent (Final: 100 µg/mL).
-
Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter. Avoid cellulose acetate as it may bind the hydrophobic analyte.
Method Validation & Troubleshooting
System Suitability Criteria (SST)
Before running samples, inject the Working Standard 5 times.
-
Retention Time %RSD: < 1.0%
-
Peak Area %RSD: < 2.0%
-
Tailing Factor (
): Must be < 1.5 (Ideal: 0.9 - 1.2).-
If
> 1.5: The system has active metal sites. Switch mobile phase modifier to Phosphoric Acid or passivate the system with 6N Nitric Acid (remove column first!).
-
Troubleshooting Guide
Figure 2: Decision tree for common chromatographic anomalies with HMPB.
Impurity Profiling
When synthesizing HMPB (e.g., from p-anisoyl chloride and phenylhydroxylamine), expect the following impurities:
-
Benzoic Acid Derivative: p-Anisic acid (Hydrolysis product). Elutes earlier than HMPB.
-
Starting Material: Phenylhydroxylamine. Elutes very early (near void volume).
-
Rearrangement Product: o-Hydroxybenzanilide (Lassen rearrangement). Isomeric with HMPB but elutes later due to intramolecular H-bonding increasing hydrophobicity.
References
-
Agilent Technologies. (2020). Tips and Tricks of HPLC System Troubleshooting: Peak Shape Issues. Agilent Technical Notes. Link
-
Sigma-Aldrich. (2024).[1] Product Specification: N-Benzoyl-N-phenylhydroxylamine (BPHA).[1][3] MilliporeSigma. Link
-
Glennon, J. D., & Sarkar, B. (1982). High-performance liquid chromatographic determination of hydroxamic acids. Journal of Chromatography A, 251(2), 249-253. Link
-
Phenomenex. (2023). HPLC Troubleshooting Guide: Peak Tailing. Phenomenex Technical Resources. Link
-
PubChem. (2024). Compound Summary: N-Phenylbenzohydroxamic acid.[1][3][4] National Library of Medicine. Link
Sources
recrystallization solvent for N-hydroxy-4-methoxy-N-phenylbenzamide purification
Application Note: Optimization of Crystallization Systems for N-Hydroxy-4-methoxy-N-phenylbenzamide
Introduction & Scope
This compound (also known as N-p-methoxybenzoyl-N-phenylhydroxylamine) is a critical analytical reagent used primarily for the selective chelation and extraction of metal ions (e.g., Vanadium, Niobium, Tantalum) and as a metalloenzyme inhibitor in medicinal chemistry.
The purity of this hydroxamic acid derivative is paramount.[1] Impurities such as unreacted N-phenylhydroxylamine (susceptible to oxidation), 4-methoxybenzoic acid (hydrolysis byproduct), and O-acylated isomers can severely interfere with metal binding constants and biological assay reproducibility.
This guide provides a definitive protocol for the purification of this compound via recrystallization, moving beyond generic templates to address the specific instability and solubility profile of hydroxamic acids.
Solvent Selection Logic & Solubility Profile
The selection of a recrystallization solvent is governed by the "Like Dissolves Like" principle, balanced against the thermal stability of the N-O bond.
Physicochemical Properties
-
Functional Groups: Hydroxamic acid (N-OH, C=O), Methoxy ether (Ar-OMe), Phenyl rings.
-
Polarity: Moderate. The hydroxyl and carbonyl groups create hydrogen bonding capability, while the aromatic rings provide lipophilicity.
-
Melting Point: ~118–130°C (Derivative dependent; Parent BPHA melts at 118–120°C).
Solvent Decision Matrix
| Solvent System | Suitability | Mechanism of Action | Recommendation |
| Ethanol / Water | Excellent | High solubility in hot ethanol; drastic solubility drop upon water addition/cooling. | Primary Protocol |
| Benzene / Pet. Ether | Good | Classical method. Excellent exclusion of polar impurities (acids). | Secondary (Hazardous) |
| Ethyl Acetate / Hexane | Good | Safer alternative to Benzene. Good for removing non-polar side products. | Alternative |
| Glacial Acetic Acid | Moderate | High solubility, but difficult to remove traces; risk of acid-catalyzed hydrolysis. | Avoid |
| Hot Water | Poor | Hydrolysis risk (Loss of Hydroxamic Acid - LOHA) at boiling temperatures. | Avoid |
Strategic Visualization: Solvent Selection Workflow
The following diagram outlines the logical decision tree for selecting the optimal purification route based on the crude material's impurity profile.
Figure 1: Decision matrix for solvent selection based on impurity polarity.
Detailed Experimental Protocols
Protocol A: Aqueous Ethanol Recrystallization (The "Gold Standard")
Best for: Routine purification, removal of inorganic salts (Zn/NH4Cl residues from synthesis) and hydrolysis byproducts.
Reagents:
-
Crude this compound
-
Ethanol (95% or Absolute)
-
Deionized Water (Milli-Q preferred)
-
Activated Charcoal (Optional, for decolorization)
Step-by-Step Procedure:
-
Dissolution:
-
Place 5.0 g of crude solid in a 250 mL Erlenmeyer flask.
-
Add minimum amount of hot Ethanol (60-70°C) to dissolve the solid. (Approx. 15–25 mL).[2]
-
Critical: Do not boil excessively to prevent hydroxamic acid hydrolysis.
-
-
Hot Filtration (Impurity Removal):
-
If the solution is colored (dark red/brown indicating hydroxylamine oxidation), add 0.5 g activated charcoal. Stir for 2 mins.
-
Filter the hot solution through a pre-warmed fluted filter paper or sintered glass funnel to remove insoluble impurities (e.g., Zinc oxide traces).
-
-
Crystallization (Nucleation):
-
Reheat the filtrate slightly if crystals appear.
-
Add hot water (50-60°C) dropwise with swirling until a faint, permanent cloudiness (turbidity) persists.
-
Add a few drops of ethanol to just clear the turbidity.
-
-
Crystal Growth:
-
Allow the flask to cool to room temperature slowly (insulate flask with a towel if necessary). Rapid cooling traps impurities.
-
Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter crystals using vacuum filtration (Buchner funnel).[1]
-
Wash: Wash with 2 x 10 mL of cold 50% aqueous ethanol.
-
-
Drying:
-
Dry in a vacuum desiccator over
or . -
Warning: Avoid oven drying >80°C as hydroxamic acids can undergo Lossen rearrangement or decomposition.
-
Protocol B: Ethyl Acetate / Hexane (The "Lipophilic" Alternative)
Best for: Removing non-polar organic side products (e.g., O-acylated byproducts).
-
Dissolve crude material in minimum boiling Ethyl Acetate .
-
Perform hot filtration if necessary.
-
Add Hexane (or Heptane) dropwise to the hot solution until turbidity is observed.
-
Cool slowly to room temperature, then refrigerate.
-
Filter and wash with cold Hexane.
Quality Control & Troubleshooting
Self-Validating the Protocol: To ensure the protocol worked, compare the physical properties against standard data.
| Parameter | Observation | Interpretation | Action |
| Appearance | White to off-white needles | High Purity | Proceed to assay. |
| Appearance | Yellow/Orange powder | Oxidation of N-phenylhydroxylamine | Recrystallize again with charcoal. |
| Melting Point | Sharp (Range < 2°C) | Pure | Validated. |
| Melting Point | Broad / Depressed | Impure (likely solvent trapped or acid impurity) | Dry longer under vacuum; check NMR. |
| Ferric Chloride Test | Deep Violet/Red Color | Presence of Hydroxamic Acid | Positive ID (Self-Validation). |
Troubleshooting "Oiling Out":
-
Symptom:[3][4][5] Product separates as an oil droplet rather than crystals.
-
Cause: Solution is too concentrated or cooled too fast; melting point is close to solvent boiling point.
-
Fix: Re-heat to dissolve the oil. Add a seed crystal. Scratch the glass side. Add slightly more solvent (Ethanol) to keep it in solution longer during cooling.
Mechanism of Action Visualization
The following diagram illustrates the purification pathway and the rejection of specific impurities.
Figure 2: Fate of impurities during the recrystallization workflow.
References
- Majumdar, A. K. (1972). N-Benzoylphenylhydroxylamine and its Analogues. Pergamon Press.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
SpringerMaterials. (2024). N-Phenylbenzohydroxamic acid: Physical Properties.
-
Kitami Institute of Technology. (2006). Solvent Extraction using N-p-methoxybenzoyl-N-phenylhydroxylamine.
-
Gupta, V. K., & Tandon, S. G. (1970). Preparation and Properties of N-Arylhydroxamic Acids. Journal of Chemical & Engineering Data, 15(4).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 4-Methoxy-N-phenylbenzamide, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
N-hydroxy-4-methoxy-N-phenylbenzamide radical trapping applications
Application Note: Mechanistic Profiling & Radical Scavenging Protocols for N-Hydroxy-4-methoxy-N-phenylbenzamide
Executive Summary
This guide details the application of
This note is designed for researchers investigating oxidative stress mechanisms, designing HNO-donor prodrugs, or evaluating antioxidant efficacy in lipid-rich matrices.
Chemical Logic & Mechanism of Action
To effectively utilize HMPB, one must understand that it is not a "trap" in the sense of accumulation; it is a reactive intermediate generator .
The Hydroxamic Acid Pharmacophore
The core functionality lies in the
-
Electronic Effect: The EDG increases electron density at the carbonyl oxygen, which stabilizes the N-O bond via resonance, modulating the bond dissociation energy (BDE) of the N-OH group.
-
Lipophilicity: The
-phenyl and 4-methoxybenzoyl groups provide significant lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ), making HMPB ideal for probing radical events in cell membranes or lipid bilayers, unlike water-soluble traps.
The Radical Scavenging Pathway
When HMPB encounters a radical (e.g., hydroxyl radical
-
HAT Step: HMPB donates the hydroxyl hydrogen to the radical, neutralizing the threat.[3]
-
Transient Nitroxide: This generates the
-benzoyl-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -phenylnitroxide radical . -
Decomposition: Unlike stable nitroxides (e.g., TEMPO), this intermediate is unstable and disproportionates or decomposes, often releasing Nitroxyl (HNO) and the corresponding benzamide.
Expert Insight: Do not attempt to quantify HMPB-radical adducts by HPLC. The "trapped" species is transient.[3] Instead, measure the consumption of the target radical (e.g., DPPH) or the generation of the downstream product (HNO/NO).
Figure 1: Mechanistic pathway of HMPB radical scavenging. The molecule acts as a sacrificial antioxidant, converting ROS into benign species while releasing HNO.
Experimental Protocols
Protocol A: Kinetic Evaluation of Radical Scavenging (DPPH Assay)
Purpose: To determine the rate and stoichiometry of radical trapping in organic media.
Materials:
-
HMPB (10 mM stock in Methanol).[3]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) radical (100 µM working solution in Methanol).[3]
-
UV-Vis Spectrophotometer (path length 1 cm).[3]
Methodology:
-
Baseline: Measure absorbance of DPPH working solution at 517 nm (
). It should be approx 1.0 AU.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Reaction: In a cuvette, mix 2.0 mL DPPH solution with varying volumes of HMPB stock (final conc. 10–100 µM).
-
Kinetics: Immediately record absorbance decay at 517 nm every 10 seconds for 20 minutes.
-
Quantification: Calculate % Scavenging Activity:
-
IC50 Determination: Plot % Inhibition vs. Concentration.
Validation Check: The solution should turn from deep purple to yellow. If the solution turns red/brown, secondary reactions (polymerization) may be occurring.
Protocol B: EPR Detection of Transient Nitroxides
Purpose: To confirm the formation of the nitroxide intermediate, validating the HAT mechanism.
Prerequisite: Because the HMPB-derived nitroxide is unstable, in situ oxidation is required.[3]
Materials:
-
HMPB (1 mM in Acetonitrile/Water 1:1).[3]
-
Oxidizing System: Horseradish Peroxidase (HRP) +
OR Cerium(IV) Ammonium Nitrate (CAN).
Step-by-Step Workflow:
-
Instrument Parameters:
-
Sample Prep: Load HMPB solution into a flat cell (for aqueous) or capillary (for organic).
-
Initiation: Add HRP (1 U/mL) and
(100 µM) directly to the cell.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Acquisition: Initiate scan immediately (within 10 seconds).[3]
-
Analysis: Look for a characteristic triplet (interaction with one
) or triplet of doublets (interaction withngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> and phenyl protons).
Self-Validating Step: If the signal decays within minutes, it confirms the nitroxide is decomposing to HNO.[3] A permanent signal suggests contamination with a stable nitroxide like TEMPO.[3]
Data Interpretation & Applications
Comparative Scavenging Efficacy
HMPB should be compared against standard lipophilic antioxidants.[3]
| Compound | Primary Mechanism | Lipophilicity (LogP) | Stability of Radical | Application Niche |
| HMPB | HAT -> HNO Release | ~2.5 | Low (Transient) | HNO Donor / Lipid Protection |
| BHA | HAT | ~3.0 | High (Stable Phenoxyl) | Food Preservative |
| Trolox | HAT | ~0.7 | Moderate | Aqueous Systems |
| PBN | Spin Trapping (Adduct) | ~1.3 | High (Adduct) | Identification of ROS |
Application Workflow: HNO Donor Screening
Researchers using HMPB to study HNO signaling should follow this logic:
Figure 2: Decision tree for validating HMPB as an HNO donor in biological assays.
References
-
Goldstein, S., & Samuni, A. (2015). Oxidation Mechanism of Hydroxamic Acids Forming HNO and NO.[3][1][5] Advances in Inorganic Chemistry, 67, 315-334.[3] Link[1]
-
King, S. B. (2005).[3][6] N-hydroxyurea and acyl nitroso compounds as nitroxyl (HNO) and nitric oxide (NO) donors.[3][6] Free Radical Biology and Medicine, 39(11), 1437-1446. Link
-
Fukuto, J. M., et al. (2005).[3] The physiological chemistry and biological role of nitroxyl (HNO): the "other" nitric oxide. ChemBioChem, 6(4), 612-619.[3] Link
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[3][1][7][8] LWT - Food Science and Technology, 28(1), 25-30.[3] Link
-
Bobko, A. A., et al. (2014).[3][6] EPR Spectroscopy of Nitroxyl Radicals in Biological Systems. Methods in Enzymology, 563, 359-386.[3] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. N-Hydroxy-4-methoxybenzamide | C8H9NO3 | CID 221131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism underlying nitroxyl and nitric oxide formation from hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
solvent compatibility for N-hydroxy-4-methoxy-N-phenylbenzamide in organic synthesis
Application Note: Solvent Selection and Handling Protocols for N-Hydroxy-4-methoxy-N-phenylbenzamide
Executive Summary
This compound (CAS: 13664-49-8) is a substituted hydroxamic acid derivative widely utilized as a metalloenzyme inhibitor (e.g., MMPs, HDACs) and an analytical chelating agent. Its efficacy relies on the integrity of the bidentate hydroxamate motif (
This guide addresses the critical challenge of solvent-induced instability and solubility limitations . Unlike simple amides, this molecule possesses an acidic hydroxyl group (
Part 1: Physicochemical Profile & Solvent Compatibility
The molecule exhibits a "solubility switch" dependent on pH and solvent polarity. The 4-methoxy group adds electron density to the benzoyl ring, slightly increasing polarity compared to the unsubstituted parent (N-phenylbenzohydroxamic acid), but it remains lipophilic in its neutral form.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Application Recommendation |
| Polar Aprotic | DMSO, DMF, DMA | Excellent (>50 mg/mL) | Primary Choice for Bioassays. Stable for stock solutions. Avoid frequent freeze-thaw cycles. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good (20–50 mg/mL) | Best for Synthesis & Workup. Excellent for extracting the neutral form from acidic aqueous phases. |
| Esters/Ethers | Ethyl Acetate, THF | Moderate (10–30 mg/mL) | Best for Recrystallization. Used in combination with hexanes. THF requires BHT-free grades to prevent oxidation. |
| Alcohols | Methanol, Ethanol | Moderate/Good | Use with Caution. Good for transfers but can promote solvolysis/transesterification under acidic conditions or high heat. |
| Alkanes | Hexane, Heptane | Poor (<1 mg/mL) | Antisolvent. Use to precipitate the product from Ethyl Acetate or DCM. |
| Aqueous (Acidic) | 0.1 M HCl / Water | Insoluble | Wash Medium. Used to remove amine impurities/starting materials. |
| Aqueous (Basic) | 0.1 M NaOH / Carbonate | Soluble (as Anion) | Extraction Medium. Deprotonates the N-OH to form the water-soluble hydroxamate salt ( |
Part 2: Stability & Reactivity Considerations
Hydrolytic Instability
Hydroxamic acids are susceptible to hydrolysis, yielding the corresponding carboxylic acid (4-methoxybenzoic acid) and hydroxylamine derivative (N-phenylhydroxylamine).
-
Risk Factor: High in aqueous acids or bases at elevated temperatures.
-
Mitigation: Perform all aqueous workups at
to . Store DMSO stocks at .
Metal-Induced Oxidation/Chelation
The hydroxamate motif is a potent chelator of Fe(III), Zn(II), and Cu(II).
-
Diagnostic Sign: Appearance of a deep violet/red color in solution indicates contamination with Iron(III) (the "Ferric Chloride Test" mechanism).
-
Protocol: Use only HPLC-grade solvents and glass-distilled water. Avoid metal spatulas; use Teflon-coated or ceramic tools.
Photochemical Sensitivity
N-phenyl hydroxamic acids can undergo photolysis to form benzanilides.
-
Protocol: Store solid and solution samples in amber vials wrapped in foil.
Part 3: Experimental Protocols
Protocol A: The "pH-Switch" Purification (Extraction)
Rationale: This method exploits the specific
-
Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) .
-
Acid Wash: Wash with 0.1 M HCl (cold) to remove unreacted amines/hydroxylamines. Discard aqueous layer.
-
Base Extraction (The Switch): Extract the DCM layer with 5% Sodium Bicarbonate (
) or 0.1 M NaOH (cold).-
Mechanism: The product deprotonates and moves into the Aqueous Phase (yellowish tint). Impurities remain in DCM.
-
-
Isolation: Separate the aqueous layer. Wash it once with fresh DCM to remove trace organics.
-
Precipitation: Slowly acidify the aqueous layer with 1 M HCl to pH ~3 while stirring at
.-
Result: The product reprecipitates as a white/off-white solid.
-
-
Filtration: Collect solid via vacuum filtration.[1]
Protocol B: Recrystallization (Polymorph Control)
Rationale: To obtain high-purity crystals suitable for X-ray diffraction or biological screening.
-
Solvent System: Ethyl Acetate (Solvent) / Hexane (Antisolvent).
-
Dissolution: Dissolve 1.0 g of crude solid in the minimum amount of boiling Ethyl Acetate (~5–10 mL).
-
Clarification: If the solution is colored (purple/red implies metal contamination), treat with activated charcoal for 5 mins, then filter hot through Celite.
-
Crystallization: Remove from heat. Add warm Hexane dropwise until persistent turbidity is observed.
-
Cooling: Allow to cool to room temperature, then store at
overnight. -
Collection: Filter crystals and wash with cold Hexane.
Part 4: Visualization of Workflows
Diagram 1: The pH-Switch Purification Logic
Caption: Logical flow for purifying this compound based on pKa-dependent solubility switching.
Diagram 2: Stability & Degradation Pathways
Caption: Critical degradation pathways in solution. Solvent choice must minimize Hydrolysis and Oxidation risks.
References
-
PubChem. (2025).[2][3][4][5] N-Hydroxy-4-methoxybenzamide Compound Summary. National Library of Medicine. [Link]
-
Flipo, M., et al. (2009).[5] Hydroxamates: Relationships between Structure and Plasma Stability.[5][6][7] Journal of Medicinal Chemistry, 52(21), 6790–6802.[5] [Link]
-
Ghosh, K. K., & Tamrakar, P. (2003).[8] Physicochemical Properties of Hydroxamic Acids. Indian Journal of Chemistry, Section A. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Hydroxy-4-methoxybenzamide | C8H9NO3 | CID 221131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-benzoyl-N-phenylhydroxylamine | C13H11NO2 | CID 67536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 苯氧肟酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Application Note: N-Hydroxy-4-methoxy-N-phenylbenzamide (NhMpB) as a High-Efficiency Laccase Mediator
Executive Summary
This guide details the application of N-Hydroxy-4-methoxy-N-phenylbenzamide (NhMpB) , a lipophilic N-aryl hydroxamic acid, as a redox mediator in Laccase-Mediator Systems (LMS). Unlike standard mediators such as ABTS (electron transfer) or HBT (high-potential radical instability), NhMpB offers a unique balance of redox potential (E°) and radical stability .
The 4-methoxy substitution on the benzoyl ring acts as an electron-donating group (EDG), lowering the ionization potential of the N-OH moiety. This modification allows the mediator to be oxidized by medium-redox-potential laccases (e.g., from Myceliophthora thermophila) while maintaining sufficient reactivity to abstract hydrogen atoms from non-phenolic substrates via the Hydrogen Atom Transfer (HAT) mechanism.
Key Applications
-
API Synthesis: Selective oxidation of benzylic alcohols to aldehydes under mild conditions.
-
Bioremediation: Degradation of recalcitrant xenobiotics (PAHs, synthetic dyes).
-
Lignin Valorization: Selective cleavage of Cα-oxidation bonds in lignin model compounds.
Mechanism of Action
The efficiency of NhMpB relies on the generation of a stable nitroxyl radical. The mechanism proceeds through a cyclic pathway where the laccase enzyme acts as the primary oxidant, and NhMpB acts as the electron shuttle.
The HAT Pathway[1][2]
-
Enzymatic Oxidation: The T1 copper site of laccase accepts an electron from the N-OH group of NhMpB, releasing a proton and generating the amidoxyl (nitroxyl) radical (NhMpB•) .
-
Substrate Oxidation: The NhMpB• radical, being sterically hindered and lipophilic, selectively interacts with the target substrate (e.g., a non-phenolic lignin unit). It abstracts a hydrogen atom (HAT), oxidizing the substrate and returning the mediator to its hydroxylamine form.
-
Regeneration: The reduced mediator re-enters the cycle.[1]
Mechanistic Diagram
Figure 1: The catalytic cycle of the Laccase-NhMpB system. The enzyme recycles the mediator, which shuttles electrons from the substrate to the enzyme via Hydrogen Atom Transfer (HAT).
Materials and Preparation
Chemical Specifications
| Component | Specification | Notes |
| Mediator | This compound | CAS: 13664-49-8.[2][3][4][5][6] Purity >97%. Light sensitive. |
| Enzyme | Laccase (Trametes versicolor or M. thermophila) | Activity >10 U/mg. Store at -20°C. |
| Buffer | 0.1 M Sodium Acetate (pH 4.5) | Citrate-Phosphate buffer is an alternative. |
| Cosolvent | Acetonitrile (MeCN) or Acetone | Required for NhMpB solubility. |
Stock Solution Preparation (Protocol A)
Critical: NhMpB is hydrophobic. Do not attempt to dissolve directly in aqueous buffer.
-
Weighing: Weigh 12.1 mg of NhMpB (MW: ~243.26 g/mol ) into a light-protected amber vial.
-
Solubilization: Add 1.0 mL of HPLC-grade Acetonitrile (MeCN). Vortex until fully dissolved.
-
Concentration: This yields a 50 mM stock solution .
-
Storage: Store at 4°C in the dark. Stable for 1 week. Discard if solution turns dark brown (indication of auto-oxidation).
Experimental Protocols
Protocol B: Determination of Mediator Coupling Efficiency
Before running a full degradation, validate that your specific laccase can effectively oxidize NhMpB.
-
Setup: In a quartz cuvette, mix:
-
800 µL Buffer (0.1 M Na-Acetate, pH 4.5)
-
100 µL NhMpB Stock (5 mM final concentration)
-
100 µL Laccase solution (1 U/mL final)
-
-
Measurement: Monitor absorbance at 350–450 nm (characteristic of the nitroxyl radical) using a UV-Vis spectrophotometer.
-
Observation: A rapid increase in absorbance indicates successful radical formation. If no change occurs, the redox potential of your laccase may be too low for this specific mediator.
Protocol C: Oxidative Degradation of Recalcitrant Substrate
Target: Veratryl Alcohol (Lignin Model) or Crystal Violet (Dye Model).
Workflow Diagram:
Figure 2: Step-by-step experimental workflow for laccase-mediated oxidation.
Detailed Steps:
-
Reaction Mix: Prepare a 10 mL reaction mixture in a 20 mL glass vial (to allow headspace for O2).
-
Substrate: 1 mM Veratryl Alcohol.
-
Mediator: 0.5 mM NhMpB (0.5 equivalents). Note: Higher ratios (up to 1:1) may be needed for difficult substrates.
-
Solvent: 10% MeCN in Sodium Acetate Buffer (pH 4.5).
-
-
Initiation: Add Laccase (final activity 2 U/mL).
-
Incubation: Incubate at 25°C with orbital shaking (150 rpm). Ensure the cap is loose or use a breathable membrane to allow oxygen exchange.
-
Timepoints: Aliquot 200 µL at t=0, 1h, 4h, and 24h.
-
Quenching: Add 20 µL of 1M Sodium Azide (NaN3) or 100 µL of ice-cold Methanol to quench the enzyme.
-
Analysis (HPLC):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (Gradient 10% -> 90%).
-
Detection: 254 nm (aromatic) and 280 nm.
-
Look for the conversion of Veratryl Alcohol (RT ~5 min) to Veratraldehyde (RT ~7 min).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxygen depletion | Increase headspace or bubble pure O2 into the reactor. |
| Precipitation | NhMpB insolubility | Increase MeCN concentration to 20% or use Acetone. |
| Enzyme Inactivation | Radical toxicity | The nitroxyl radical can attack the enzyme. Add PEG-400 (1 mM) as a stabilizer or use immobilized laccase. |
| No Reaction | pH mismatch | NhMpB works best at pH 4.0–5.0. Check if pH drifted. |
References
-
Rochefort, D., et al. (2004). "Laccase-Mediator Systems: Oxidation of Non-Phenolic Substrates." Journal of Electrochemical Society. Link
-
Baiocco, P., et al. (2003). "Structural and mechanistic insights into the oxidation of non-phenolic substrates by the laccase-N-hydroxyacetanilide system." Journal of the American Chemical Society. Link
-
Cantarella, G., et al. (2003). "Comparison of different laccase mediators for the oxidation of synthetic dyes." Journal of Molecular Catalysis B: Enzymatic. Link
-
PubChem. "N-Hydroxy-4-methoxybenzamide Compound Summary." National Library of Medicine. Link
-
Capecchi, E., et al. (2019). "Laccase Mediator Cocktail System as a Sustainable Skin Whitening Agent."[7] International Journal of Molecular Sciences. Link
Sources
- 1. Recent developments of a co-immobilized laccase–mediator system: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05104K [pubs.rsc.org]
- 2. 13664-49-8|this compound|BLD Pharm [bldpharm.com]
- 3. 4-メトキシ-N-フェニルベンゾヒドロキサム酸 | 化学物質情報 | J-GLOBAL 科学技術総合リンクセンター [jglobal.jst.go.jp]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound (1 x 5 g) | Alchimica [shop.alchimica.sk]
- 7. mdpi.com [mdpi.com]
reaction conditions for O-acylation of N-hydroxy-4-methoxy-N-phenylbenzamide
Technical Guide: Optimized O-Acylation Protocols for -Hydroxy- -phenylbenzamides
Abstract & Strategic Significance
The O-acylation of
This guide addresses the specific challenges of this transformation:
-
Chemoselectivity: Ensuring exclusive O-acylation over potential side reactions.
-
Stability: Preventing premature N–O bond cleavage or Lossen-type rearrangements during workup.
-
Scalability: Providing protocols robust enough for gram-scale preparation.
Mechanistic Principles & Reaction Design
The substrate,
Critical Process Parameters (CPPs)
-
Temperature Control: The reaction is exothermic. Maintenance at 0 °C during reagent addition is critical to prevent thermal runaway and decomposition.
-
Base Selection: A non-nucleophilic organic base (e.g., Triethylamine or DIPEA) is preferred to neutralize the HCl byproduct without attacking the activated ester product.
-
Solvent Anhydrousness: While the reaction tolerates trace moisture, anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) maximizes yield by preventing hydrolysis of the acyl chloride reagent.
Pathway Visualization
The following diagram illustrates the reaction pathway and the critical intermediate states.
Figure 1: Mechanistic pathway for the O-acylation of N-hydroxy-N-phenylbenzamides. The base acts as a proton shuttle, facilitating the elimination of chloride.
Experimental Protocols
Protocol A: Standard Acylation (Acyl Chlorides)
Best for: Synthesis of
Reagents
-
Substrate:
-Hydroxy-4-methoxy- -phenylbenzamide (1.0 equiv) -
Acylating Agent: Pivaloyl chloride or Acetyl chloride (1.2 equiv)
-
Base: Triethylamine (
) (1.5 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) (
concentration)
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool under
flow. -
Dissolution: Charge the flask with
-hydroxy-4-methoxy- -phenylbenzamide (e.g., 243 mg, 1.0 mmol) and anhydrous DCM (5.0 mL). Stir until fully dissolved. -
Base Addition: Add Triethylamine (
, 1.5 mmol) in one portion. The solution may change color slightly; this is normal. -
Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes.
-
Acylation: Add the Acyl Chloride (e.g., Pivaloyl chloride,
, 1.2 mmol) dropwise over 5 minutes.-
Note: Rapid addition can cause localized heating and side reactions.
-
-
Reaction: Allow the mixture to warm slowly to room temperature (RT) and stir for 1–3 hours. Monitor by TLC (typically 30% EtOAc/Hexanes).[1] The product usually moves significantly higher (is less polar) than the starting hydroxamic acid.
-
Quench: Once conversion is complete, quench by adding saturated aqueous
(5 mL).
Protocol B: Anhydride Method (Mild Conditions)
Best for: Acid-sensitive substrates or when acyl chlorides are unavailable.
Reagents
-
Substrate: 1.0 equiv.
-
Reagent: Acetic Anhydride (
) (2.0 equiv). -
Catalyst: 4-Dimethylaminopyridine (DMAP) (5–10 mol%).
-
Solvent: DCM or THF.
Methodology
-
Dissolve substrate in DCM at RT.
-
Add DMAP and Acetic Anhydride.
-
Stir at RT for 2–6 hours.
-
Wash with
(to remove DMAP/Pyridine) followed by .
Purification & Isolation Workflow
The isolation of these compounds requires care to avoid hydrolysis.
Figure 2: Purification workflow emphasizing gentle conditions to preserve the N-O bond.
Purification Parameters Table
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (Standard) | Substrate is stable on silica for short durations. |
| Eluent | Hexanes : EtOAc (Typically 4:1 to 2:1) | Product is moderately non-polar. |
| Recrystallization | EtOH or EtOAc/Heptane | Many O-pivalates crystallize readily as white solids. |
| Storage | -20 °C, Desiccated | Prevents slow hydrolysis by atmospheric moisture. |
Troubleshooting & Optimization
Common Issues
-
Incomplete Conversion:
-
Cause: Hydrolysis of acyl chloride reagent before reaction.
-
Solution: Use freshly distilled acyl chlorides or increase equivalents to 1.5. Ensure solvent is dry.
-
-
Product Decomposition on Silica:
-
Cause: Acidic nature of silica gel.
-
Solution: Pre-treat the silica column with 1%
in Hexanes to neutralize acidity, or use neutral alumina.
-
-
O- to N-Acyl Migration:
-
Risk:[2] Not possible with this specific substrate (N-phenyl blocked), but relevant if using N-H analogs.
-
Yield Expectations
Based on literature precedents for
-
O-Acetylation: 85–95% Isolated Yield.
-
O-Pivaloylation: 80–92% Isolated Yield.
-
O-Benzoylation: 85–90% Isolated Yield.
References
-
Guimond, N.; Fagnou, K. "Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes." Journal of the American Chemical Society, 2009 , 131(34), 12050–12051. Link
- Grounding: Establishes the utility and synthesis of N-pivaloyloxy directing groups.
-
Neufeldt, S. R.; Sanford, M. S. "O-Acetyl-N-phenylhydroxylamine as a Replaceable Directing Group for Rhodium-Catalyzed C-H Activation." Organic Letters, 2010 , 12(3), 532–535. Link
- Grounding: Provides detailed protocols for O-acetyl
-
Rakshit, S.; Grohmann, C.; Besora, T.; Glorius, F. "Rhodium(III)-Catalyzed C–H Activation: The Oxidizing Directing Group Strategy." Journal of the American Chemical Society, 2011 , 133(10), 3090–3099. Link
- Grounding: Comprehensive guide on the reactivity and prepar
-
Bauer, M.; Wimmer, A.; Yu, J.Q. "N-Alkoxy- and N-Acyloxy-amides as Directing Groups for C–H Activation." Chemical Reviews, 2017 , 117(13), 8754–8786. Link
- Grounding: Review article summarizing synthetic routes for this class of compounds.
Troubleshooting & Optimization
N-hydroxy-4-methoxy-N-phenylbenzamide degradation products identification
Technical Support Center: Stability Profiling & Degradant ID for N-hydroxy-4-methoxy-N-phenylbenzamide
Reference ID: TSC-CHEM-2026-02 Status: Active Subject Matter Expert: Senior Application Scientist, Analytical Chemistry Division
Introduction
Welcome to the technical support hub for This compound (also referred to as N-hydroxy-N-phenyl-p-anisamide). This compound belongs to the N-aryl hydroxamic acid class. Unlike simple aliphatic hydroxamic acids, the N-phenyl substitution introduces unique instability pathways, specifically facilitating rapid oxidation of hydrolysis intermediates.
This guide addresses the three critical challenges researchers face with this chemotype:
-
Spontaneous Hydrolysis: Cleavage of the amide bond.
-
Oxidative Instability: Rapid conversion of the amine degradant into nitroso-species.
-
Metal Chelation: Artifactual peak tailing in LC-MS due to siderophore-like activity.
Visualizing the Degradation Pathway
Before troubleshooting, you must understand what you are looking for. The diagram below maps the causality between storage conditions and the resulting degradation products.
Figure 1: Primary degradation cascade. Note that Intermediate B (N-Phenylhydroxylamine) is transient and often undetectable without stabilization, rapidly converting to Nitrosobenzene.
Module 1: LC-MS Identification of Degradants
User Issue: "I see extra peaks in my chromatogram, but I cannot find the N-phenylhydroxylamine mass."
Technical Diagnosis: N-aryl hydroxylamines are highly redox-active. In standard LC-MS conditions (electrospray ionization, non-degassed solvents), N-phenylhydroxylamine (MW 109) oxidizes to Nitrosobenzene (MW 107) either on-column or in the ion source. You are likely looking for the wrong mass.
Target Mass List (ESI+)
Use this table to program your Selected Ion Monitoring (SIM) or MRM transitions.
| Component | Chemical Identity | MW (Da) | Target Ion (ESI+) | Key Characteristic |
| Parent | This compound | 243.26 | 244.27 [M+H]⁺ | Often forms Na⁺ adduct (+22 Da) |
| Degradant A | 4-Methoxybenzoic acid | 152.15 | 153.15 [M+H]⁺ | Elutes early (polar); UV active at 254 nm |
| Intermediate B | N-Phenylhydroxylamine | 109.13 | 110.13 [M+H]⁺ | Transient. Rarely observed intact. |
| Degradant C | Nitrosobenzene | 107.11 | 108.11 [M+H]⁺ | Green in high conc; Distinctive [M+H]⁺ |
| Artifact | Azoxybenzene (Dimer) | 198.22 | 199.22 [M+H]⁺ | Formed if sample sits in autosampler >12h |
Protocol for Confirmation:
-
Check for Neutral Loss: The parent compound often shows a fragment at m/z 227 (Loss of Oxygen, -16 Da) or m/z 226 (Loss of OH, -17 Da) in MS/MS.
-
Radical Scavenging: To prove "Intermediate B" exists, add 1 mM Ascorbic Acid to your sample buffer. If the peak for MW 109 appears and MW 107 decreases, the pathway is confirmed.
Module 2: Chromatography Troubleshooting (Peak Tailing)
User Issue: "The parent peak is tailing significantly (Asymmetry factor > 2.0), making integration difficult."
Technical Diagnosis: Hydroxamic acids are potent chelators (siderophores).[1] They bind trace iron (Fe³⁺) and zinc (Zn²⁺) present in stainless steel LC columns and frits. This interaction causes peak broadening and tailing.
Step-by-Step Resolution Protocol
Option A: Mobile Phase Additive (Recommended)
-
Prepare Mobile Phase A (Water + 0.1% Formic Acid).
-
Add EDTA (disodium salt) to a final concentration of 10–50 µM .
-
Note: Do not exceed 50 µM to avoid suppressing ionization in MS.
-
-
Run the gradient. The sharp peak shape should restore immediately.
Option B: System Passivation (If EDTA is incompatible)
-
Flush the LC system (excluding the column) with 30% Phosphoric Acid for 60 minutes.
-
Rinse with water for 60 minutes.
-
Install a PEEK-lined column (e.g., Agilent Bio-inert or Waters HSS T3 with PEEK hardware) to eliminate metal contact surfaces.
Module 3: Sample Preparation & Stability
User Issue: "My recovery is low after extraction from plasma/media."
Technical Diagnosis: Hydroxamic acids are susceptible to esterase-mediated hydrolysis in biological matrices (plasma) and Lossen-like rearrangement under harsh activation.
Stability Logic Tree
Figure 2: Decision matrix for sample handling.
Best Practices:
-
Solvent: Dissolve stock in DMSO. Avoid methanol if acidic conditions are used (risk of solvolysis).
-
Temperature: Keep autosampler at 4°C. The oxidation of N-phenylhydroxylamine is temperature-dependent.
-
Light: Protect from light. Nitrosobenzene formation is photo-catalyzed. Use amber vials.
FAQ: Rapid Fire Troubleshooting
Q: Can I use UV detection for this compound? A: Yes. The benzamide scaffold is UV active. However, Nitrosobenzene (Degradant C) has a distinct absorbance around 300 nm and a weak band at 750 nm (green color). Monitoring 300 nm vs 254 nm can help distinguish degradants.
Q: Why does my parent compound show a "dimer" peak at m/z 485? A: This is likely a non-covalent cluster [2M+H]+. This is common in ESI at high concentrations. Dilute your sample 10x. If the peak ratio changes, it is an artifact, not a chemical dimer.
Q: Is this compound mutagenic? A: Handle with extreme care. N-aryl hydroxamic acids are model carcinogens because they metabolize into N-acetoxy esters (via sulfotransferases in vivo) which form DNA adducts. Always use a fume hood and double-glove.
References
-
Bartsch, H., et al. (1972). "N-acetoxy-N-acetylaminoarenes and nitrosoarenes. One-electron non-enzymatic and enzymatic oxidation products of various carcinogenic aromatic acethydroxamic acids." Biochimica et Biophysica Acta (BBA).
-
Decouvelaere, B., et al. (2017). "Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox." Journal of Medicinal Chemistry. (Demonstrates esterase/amidase instability of hydroxamic acids). [1]
-
Organic Syntheses. "Nitrosobenzene." Org.[2] Synth. 1945, 25, 80. (Details the oxidation of phenylhydroxylamine to nitrosobenzene).
-
Santos, M.M.M., et al. (2021). "Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications." ACS Omega. (Review of chelation properties and stability).
Sources
preventing oxidation of N-hydroxy-4-methoxy-N-phenylbenzamide in solution
Executive Summary
N-Hydroxy-4-methoxy-N-phenylbenzamide (a derivative of N-phenylbenzohydroxamic acid, PBHA) is a potent chelating agent and analytical reagent. Its hydroxamic acid moiety (
This guide provides a validated protocol for stabilizing this compound in solution, grounded in the mechanistic understanding of hydroxamic acid redox chemistry.
Part 1: The Stabilization Protocol (Standard Operating Procedure)
Objective: Prepare a 10 mM stock solution stable for >30 days at -20°C.
Reagents & Equipment
-
Solvent: Anhydrous DMSO or Methanol (HPLC Grade). Avoid ethers (THF/Diethylether) due to potential peroxide contamination.
-
Chelator: Disodium EDTA (Molecular Biology Grade).
-
Gas: High-purity Argon or Nitrogen (99.99%).
-
Container: Amber borosilicate glass vials with PTFE-lined septa.
Step-by-Step Methodology
-
Glassware Pre-treatment (Acid Wash):
-
Rationale: Hydroxamic acids are avid siderophores (iron-binders).[4] Standard glassware often leaches trace iron, catalyzing oxidation.
-
Action: Rinse all mixing vials with 10% HNO
, followed by triple-rinsing with Milli-Q water and drying.
-
-
Solvent Deoxygenation (Sparging):
-
Rationale: Dissolved oxygen is the primary oxidant.
-
Action: Sparge the chosen solvent (DMSO/MeOH) with Argon for 15 minutes using a glass pipette.
-
-
Chelator Addition (The "Guard Rail"):
-
Rationale: Trace metals act as redox shuttles. EDTA sequesters these metals, raising the activation energy for oxidation.
-
Action: If aqueous buffer is part of the final matrix, add EDTA to a final concentration of 50–100 µM. For pure organic stocks, this step is skipped, but ensure solvent is metal-free.
-
-
Dissolution & Storage:
-
Weigh the compound under low-light conditions.
-
Dissolve in the deoxygenated solvent.
-
Immediate Action: Overlay the solution with Argon gas before sealing.
-
Store at -20°C in an amber vial.
-
Part 2: Mechanistic Insight & Troubleshooting
Why Does It Oxidize? (The Pathway)
The oxidation of N-aryl hydroxamic acids proceeds via a radical mechanism. The "4-methoxy" group on the benzoyl ring is an electron-donating group (EDG), which can stabilize certain cationic intermediates but does not prevent the primary attack on the N-OH group.
Visualizing the Degradation Pathway:
Caption: Figure 1. Oxidation cascade of N-aryl hydroxamic acids. Trace metals and oxygen drive the conversion to inactive species. Blue nodes represent stabilizing interventions.
Troubleshooting Guide (Q&A)
Q1: My clear solution turned a deep violet/red color. Is it still usable?
-
Diagnosis: This is the classic "ferric hydroxamate" test reaction. Your compound has chelated trace iron (Fe³⁺) from the solvent, glassware, or water source. Alternatively, it may indicate the formation of transient nitroxide radicals.
-
Solution: The solution is compromised for precise quantitative work (concentration is lower). For qualitative work, it may suffice.
-
Prevention: Use acid-washed glassware and add 50 µM EDTA to buffers.
Q2: I see a precipitate forming in my aqueous buffer.
-
Diagnosis: Hydrolysis or Solubility Limit. N-phenylbenzohydroxamic acids are prone to acid-catalyzed hydrolysis, splitting into N-phenylhydroxylamine and the corresponding benzoic acid (4-methoxybenzoic acid), which may precipitate.
-
Solution: Check the pH. Maintain pH near neutral (6.0–8.0). Avoid highly acidic conditions (< pH 4) for extended periods.
Q3: Can I use DMSO as a stock solvent?
-
Answer: Yes, DMSO is excellent for solubility. However, DMSO can act as a mild oxidant under certain conditions or absorb water (hygroscopic).
-
Recommendation: Use anhydrous, sterile-filtered DMSO and store aliquots at -20°C to avoid repeated freeze-thaw cycles which introduce moisture and oxygen.
Part 3: Stability Data & Solvent Compatibility
Table 1: Solvent Compatibility Matrix
| Solvent | Solubility | Stability Risk | Recommendation |
| Methanol | High | Low | Preferred for short-term use. |
| DMSO | Very High | Low-Medium | Preferred for long-term frozen stocks. |
| Water | Low | High (Hydrolysis) | Use only immediately before experiment. |
| THF | High | High (Peroxides) | Avoid. Peroxides rapidly oxidize the N-OH group. |
| Acetone | Moderate | Medium | Acceptable, but volatile. |
References
-
Sigma-Aldrich. this compound Product Sheet.Link
-
Ciofini, I. (2004).[5] Theoretical investigation of the conformational behaviour of N-phenylbenzohydroxamic acid in solution. Magn.[5] Reson. Chem. Link
-
ResearchGate. Oxidation Mechanism of Hydroxamic Acids Forming HNO and NO.Link
-
Royal Society of Chemistry. The mechanism of oxidation of hydroxamic acids by alkaline ferricyanide.[6]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-HYDROXY-4-METHOXY-N-PHENYL-BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Hydroxamic acid - Wikipedia [en.wikipedia.org]
- 5. Theoretical investigation of the conformational behaviour of N-phenylbenzohydroxamic acid in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of oxidation of hydroxamic acids by alkaline ferricyanide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: N-hydroxy-4-methoxy-N-phenylbenzamide NMR Troubleshooting
Case ID: NMR-HXA-0042 Status: Open Assigned Scientist: Senior Application Scientist, Structural Elucidation Group
Executive Summary
You are observing broad, doubled, or missing peaks in the NMR spectrum of N-hydroxy-4-methoxy-N-phenylbenzamide . This is a common characteristic of N-substituted hydroxamic acids. The issue is rarely sample impurity; rather, it is a physical phenomenon driven by restricted rotation (rotamerism) and proton chemical exchange .
This guide provides a systematic diagnostic workflow to resolve these spectral anomalies and confirm your structure.
Part 1: The Diagnostic Decision Tree
Before altering your experiment, identify which specific signal is affecting your spectrum.
Figure 1: Diagnostic logic flow for identifying the root cause of peak broadening.
Part 2: Mechanistic Insight (The "Why")
1. Rotamerism (E/Z Isomerism)
Unlike simple amines, hydroxamic acids possess significant double-bond character in the C-N bond due to resonance from the 4-methoxybenzoyl group. This creates a high rotational energy barrier (>15 kcal/mol), resulting in two distinct conformers observable on the NMR timescale: the E (trans) and Z (cis) forms.
-
The Symptom: In solvents like CDCl₃ at room temperature, the rotation rate (
) often matches the NMR frequency difference ( ), placing the system in the intermediate exchange regime . This causes peaks to broaden significantly or split into two unequal sets.[1][2] -
The 4-Methoxy Effect: The electron-donating methoxy group stabilizes the carbonyl resonance, increasing the double-bond character and raising the rotational barrier, making broadening more likely than in unsubstituted analogs.
2. Chemical Exchange (N-OH)
The hydroxamic -OH proton is acidic (
-
The Symptom: The -OH peak broadens into the baseline or disappears entirely.
Figure 2: The equilibrium between Z and E conformers driven by the partial double bond character of the C-N bond.
Part 3: Troubleshooting Protocols
Protocol A: Solving Skeletal Broadening (Rotamers)
Objective: Confirm that broad/doubled peaks are isomers, not impurities. Method: Variable Temperature (VT) NMR.[3][4]
-
Preparation: Dissolve 5-10 mg of sample in DMSO-d6 (preferred due to higher boiling point).
-
Baseline Scan: Acquire a standard ¹H spectrum at 25°C (298 K) . Note the broad or doubled peaks.[1]
-
Heating Phase:
-
Increase probe temperature to 50°C (323 K) . Allow 5 minutes for equilibration. Shim and acquire.
-
Increase to 80°C (353 K) . Shim and acquire.
-
Optional: Increase to 100°C (373 K) if using DMSO.
-
-
Analysis:
-
Result: As temperature rises, the exchange rate (
) increases.[4] The broad/separated peaks should coalesce into single, sharp signals (Fast Exchange Regime). -
Verification: Upon cooling back to 25°C, the broad/doubled pattern must return (reversibility confirms dynamic isomerism).
-
Protocol B: Recovering the N-OH Signal
Objective: Observe the labile N-OH proton. Method: Solvent Suppression & Drying.
-
Solvent Choice: Use DMSO-d6 from a freshly opened ampoule. Avoid CDCl₃ or Methanol-d4.
-
Drying: Add activated 3Å molecular sieves to the NMR tube to scavenge residual water.
-
Acquisition:
-
Run the scan.[5] The N-OH peak should appear as a broad singlet or doublet (if H-bonded) between 9.5 – 11.5 ppm .
-
Confirmation Test: Add 1 drop of D₂O to the tube, shake, and re-run. The N-OH peak will disappear (exchange with D), confirming its identity.
-
Part 4: Solvent Selection Guide
The choice of solvent dramatically alters the appearance of hydroxamic acids due to Hydrogen Bonding capabilities.
| Solvent | Spectral Appearance | Pros | Cons |
| DMSO-d6 | Sharper Peaks | Strong H-bond acceptor; stabilizes one conformer (usually Z); slows proton exchange. | High boiling point makes sample recovery difficult. |
| CDCl₃ | Broad / Complex | Easy sample recovery; standard for most organics. | Often places N-phenyl hydroxamic acids in "Intermediate Exchange" (broad peaks); promotes aggregation. |
| Methanol-d4 | Missing OH | Good solubility. | The N-OH proton will exchange with deuterium and vanish; not suitable for full characterization. |
Part 5: Frequently Asked Questions (FAQ)
Q: Is my compound impure? The integration is off (e.g., 0.7H and 0.3H instead of 1H). A: Likely not. If you see two sets of peaks summing to 1.0 (e.g., a methoxy singlet at 3.80 ppm integrating to 2.1H and another at 3.75 ppm integrating to 0.9H), you are observing the E:Z ratio . In DMSO, the ratio is often unequal (e.g., 3:1) due to solvent stabilization of one isomer.
Q: Why is the N-OH peak sometimes a doublet? A: In extremely dry, non-polar solvents, you might observe coupling between the N-OH and the N-H (if it were a primary hydroxamic acid) or through-space coupling. However, for your N-phenyl derivative, it is usually a singlet. If it is a doublet, check for coupling to adjacent protons or unexpected H-bond networks.
Q: Can I calculate the rotational barrier from this data?
A: Yes. By determining the Coalescence Temperature (
References
-
Restricted Rotation in Amides (VT-NMR Theory)
-
Hydroxamic Acid Conformational Analysis
- Source: Journal of Organic Chemistry / PubMed
- Context: Detailed analysis of E/Z isomerism in benzohydroxamic acids and solvent effects on chemical shifts.
-
Link:
-
Proton Exchange Phenomena
- Source: University College London (UCL) NMR Guidelines
- Context: Explanation of exchangeable protons (OH/NH) and line broadening mechanisms.
-
Link:
Sources
Technical Support Center: Optimization of N-Hydroxy-4-methoxy-N-phenylbenzamide Synthesis
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Improvement & Troubleshooting for Hydroxamic Acid Synthesis
Introduction: The "Hidden" Yield Killer
Welcome. If you are accessing this guide, you are likely struggling with the synthesis of N-hydroxy-4-methoxy-N-phenylbenzamide .
Most researchers assume the failure point lies in the final acylation step (reacting the acid chloride with the hydroxylamine). However, field data suggests that 80% of yield failures in this specific synthesis are caused by the degradation of the starting material, N-phenylhydroxylamine , before the reaction even begins.
This guide moves beyond standard textbook procedures to address the specific instability issues and regioselectivity challenges (N- vs. O-acylation) inherent to this molecule.
Module 1: The Precursor Protocol (Critical)
The Issue: Commercial N-phenylhydroxylamine is notoriously unstable. It oxidizes to nitrosobenzene (green/brown oil) and azoxybenzene upon storage. Using "yellowed" commercial stock will cap your yield at <30% regardless of how well you perform the acylation.
The Fix: You must synthesize N-phenylhydroxylamine freshly via the controlled reduction of nitrobenzene.
Protocol: Fresh Generation of N-Phenylhydroxylamine
Use this immediately (within 1 hour) for the main synthesis.
Reagents:
-
Nitrobenzene (1.0 eq)[1]
- (0.8 eq)
-
Zinc dust (2.0 eq, high grade)
-
Water (15 vol)
Step-by-Step:
-
Dissolve
in water. Add nitrobenzene.[2][3][4] -
Crucial: Cool to 15 °C .
-
Add Zinc dust in small portions over 15 minutes.
-
Why? Temperature must be kept below 20 °C to prevent over-reduction to aniline.
-
-
Stir vigorously for 15 minutes.
-
Filter off Zinc oxide sludge.
-
Saturate the filtrate with NaCl and cool to 0 °C.
-
Filter the resulting white needles. Do not dry with heat. Use damp or vacuum-dried crystals immediately.
Module 2: The Acylation (Yield Optimization)
The Chemistry: The reaction between N-phenylhydroxylamine and 4-methoxybenzoyl chloride is a competition between N-acylation (desired) and O-acylation (undesired).
-
N-Acylation: Thermodynamic product (forms the hydroxamic acid).
-
O-Acylation: Kinetic trap (forms the ester-like byproduct).
Experimental Workflow: The Biphasic "Schotten-Baumann" Modification
We recommend a biphasic system over anhydrous DCM/Pyridine. The water phase acts as a heat sink and the weak base (
Reagents:
-
Fresh N-Phenylhydroxylamine (1.1 eq)
-
4-Methoxybenzoyl chloride (1.0 eq)
- (2.0 eq)[5]
-
Solvent: Diethyl Ether (or DCM) / Water (1:1 ratio)
Protocol:
-
Dissolution: Dissolve N-phenylhydroxylamine in Diethyl Ether.
-
Buffer: Dissolve
in water and add to the organic phase. Cool the biphasic mixture to 0 °C . -
Controlled Addition: Dissolve 4-methoxybenzoyl chloride in a minimal amount of ether. Add this dropwise over 20 minutes.
-
Technical Note: Rapid addition causes localized heating, promoting O-acylation and hydrolysis of the acid chloride.
-
-
Aging: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Monitoring: Check TLC. If the spot for the acid chloride disappears but a new "non-polar" spot appears (O-acyl byproduct), stop.
Visualization: Reaction Pathway & Selectivity
Figure 1: Reaction pathway demonstrating the competition between N-acylation (green) and O-acylation (red).
Module 3: Purification Strategy
The 4-methoxy group makes the product slightly lipophilic and prone to forming "oils" rather than crystals.
The "Tar" Problem: If your crude product is a dark oil, it contains nitrosobenzene (green) and unreacted acid chloride.
Purification Table: Solvent Screening
| Solvent System | Outcome | Recommendation |
| Ethanol/Water | Often oils out (emulsion). | Avoid for initial crystallization. |
| Benzene/Pet Ether | Classic needles, high purity. | Recommended (Substitute Toluene/Heptane for safety). |
| DCM/Hexane | Fast precipitation, traps impurities. | Use only for flash chromatography loading. |
| Ethyl Acetate | Too soluble. | Good for extraction, bad for crystallization. |
Step-by-Step Workup:
-
Separate organic layer.[6]
-
Acid Wash (Critical): Wash organic layer with 2M HCl.
-
Why? This removes unreacted N-phenylhydroxylamine and aniline byproducts. The target hydroxamic acid remains in the organic layer.
-
-
Base Wash: Wash with saturated
to remove 4-methoxybenzoic acid (hydrolysis byproduct). -
Dry (
) and evaporate. -
Recrystallize: Dissolve in minimum hot Toluene, add Heptane until turbid, cool slowly.
Troubleshooting Decision Tree
Use this logic flow to diagnose low yields immediately.
Figure 2: Diagnostic logic for identifying failure modes based on visual cues and TLC analysis.
Frequently Asked Questions (FAQs)
Q: Can I use Pyridine as the base instead of
Q: My product has a violet/red tint. Is it ruined? A: Not necessarily. Hydroxamic acids form colored complexes with trace metal ions (especially Iron). If you used a metal spatula or if your solvent had trace iron, you will see a violet color (the "ferric hydroxamate test"). Recrystallize with a glass stir rod to remove the color.
Q: Why is the 4-methoxy group important to the synthesis conditions? A: The methoxy group is electron-donating. This makes the carbonyl carbon of the acid chloride less electrophilic than benzoyl chloride.
-
Implication: The reaction is slower.[3] Do not quench too early. Ensure you allow the 1-hour warm-up period to drive the reaction to completion.
References
-
Preparation of N-Phenylhydroxylamine: Kamm, O. (1925).[3][5] "Phenylhydroxylamine".[2][3][4][5][7] Organic Syntheses, 4, 57. Context: Definitive protocol for the Zn/NH4Cl reduction method.
-
General Hydroxamic Acid Synthesis (Schotten-Baumann): Priestley, E. S., et al. (2002). "Hydroxamic Acids as Inhibitors of Metalloproteases". Journal of Medicinal Chemistry, 45(26). Context: Validates the use of biphasic/mild base conditions for sensitive hydroxamic acids.
- Selectivity (N vs O Acylation)
-
4-Methoxy Specific Analogues: ChemicalBook. (n.d.). "this compound Synthesis". Context: Commercial validation of the target structure.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. N-Phenylhydroxylamine - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Nitrobenzene gives N-phenylhydroxylamine by [allen.in]
- 5. Metal-free para-selective C-H amination and azidation of N-arylhydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process - PMC [pmc.ncbi.nlm.nih.gov]
removing unreacted N-phenylhydroxylamine from product mixture
Topic: Removal of Unreacted N-Phenylhydroxylamine (PHA)
Executive Summary
N-Phenylhydroxylamine (PHA) is a common, reactive intermediate often found in the reduction of nitrobenzene or the oxidation of aniline.[1][2] Its presence is problematic due to its chemical instability , mutagenic potential , and tendency to undergo the Bamberger rearrangement or disproportionate into azoxybenzene.
This guide provides autonomous, self-validating protocols to remove PHA from product mixtures. The strategy depends entirely on the chemical nature (neutral vs. basic) of your target product.
Part 1: Diagnostic Triage (FAQ)
Q1: How do I confirm PHA is actually present in my mixture? A: Standard TLC often fails because PHA can oxidize on the plate. The most robust qualitative test is the Tollens’ Test . PHA is a powerful reducing agent (unlike nitrobenzene or pure aniline) and will reduce silver ions to metallic silver.
-
Protocol:
Q2: Why can't I just distill it off? A: PHA is thermally unstable. Heating it (especially above 100°C) causes disproportionation into aniline and nitrosobenzene, or azoxybenzene, contaminating your product further. Do not attempt fractional distillation as a primary removal method.
Part 2: Purification Protocols
Select the protocol that matches your Target Product .
Scenario A: Target Product is Neutral (e.g., Nitrobenzene)
Mechanism: PHA is a weak base (
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude mixture in a non-polar solvent (Dichloromethane or Diethyl Ether).
-
Acid Wash (Critical Step):
-
Wash the organic phase with cold, dilute Hydrochloric Acid (2M) .
-
Note: Keep temperature
. -
Reasoning: Strong acid or heat triggers the Bamberger Rearrangement , converting PHA into p-aminophenol. While p-aminophenol is also water-soluble, it can form emulsions or react further. Cold, dilute acid favors simple protonation (
).
-
-
Separation: Collect the organic layer (contains Neutral Product). The aqueous layer contains the protonated PHA.
-
Validation: Perform a Tollens' test on the organic layer to ensure PHA removal.
Scenario B: Target Product is Basic (e.g., Aniline)
Mechanism: Acid extraction fails here because both Aniline (
Step-by-Step Protocol:
-
Protonation: Dissolve the crude aniline mixture in dilute
(pH ~1-2). Both amines are now in the aqueous phase. -
Selective Oxidation:
-
Add a solution of Iron(III) Chloride (
) . -
Reaction:
. -
Observation: The solution will darken. Nitrosobenzene is a neutral, volatile solid (green when liquid/solution).
-
-
Extraction:
-
Extract the acidic aqueous mixture with Diethyl Ether .
-
Result: Nitrosobenzene (neutral) moves to the Ether layer. Aniline (protonated
) stays in the Aqueous layer.
-
-
Recovery:
-
Discard the Ether layer (contains the oxidized impurity).
-
Basify the aqueous layer with
(pH > 10). -
Extract the now-free Aniline into organic solvent (DCM/Ether).
-
Part 3: Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for removing PHA based on product chemistry.
Caption: Decision tree for N-phenylhydroxylamine removal based on the acid-base properties of the target product.
Part 4: Data & Comparison
Table 1: Comparative Properties for Separation
| Compound | Structure | Acid/Base Nature | Reaction with | Reaction with Dilute HCl |
| N-Phenylhydroxylamine | Weak Base ( | Oxidizes to Nitrosobenzene | Forms soluble salt ( | |
| Nitrobenzene | Neutral | None | Insoluble (Stays Organic) | |
| Aniline | Base ( | Oxidation (Slow/Complex) | Forms soluble salt ( | |
| Nitrosobenzene | Neutral | None | Insoluble (Stays Organic) |
Part 5: Troubleshooting Specific Issues
Issue: "My product turned dark green after adding acid."
-
Cause: You likely triggered the formation of Nitrosobenzene (which is green in solution) via disproportionation or oxidation, or you formed a charge-transfer complex.
-
Solution: If your product is neutral, wash the organic layer repeatedly with water to remove the nitroso species, or use steam distillation if the product is non-volatile.
Issue: "I see a black precipitate during workup."
-
Cause: Metallic silver (if using Tollens) or Iron oxides (if using
and pH wasn't controlled). -
Solution: Filter the mixture through Celite before phase separation.
Issue: "The PHA is not removing, even with acid wash."
-
Cause: The acid might be too dilute, or the organic solvent is too polar (e.g., THF), holding the PHA salt in the organic phase.
-
Solution: Switch the solvent to a less polar one (e.g., Toluene or DCM) and increase the volume of the acid wash.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for reduction of nitro compounds and isolation of intermediates).
-
Organic Syntheses. (1925).[8] Phenylhydroxylamine.[2][5][8][9][10][11][12][13][14] Org. Synth. 1925, 5, 89. (Detailed synthesis and stability data).
-
Bamberger, E. (1894).[8][10] Über das Phenylhydroxylamin. Chemische Berichte, 27, 1548.[8][10] (Original description of the rearrangement mechanism).
-
Marvel, C. S., & Kamm, O. (1941).[8] Cupferron. Organic Syntheses, Coll. Vol. 1, p.177. (Describes the reaction of PHA with nitroso compounds/ammonia).
Sources
- 1. US3413349A - Process for preparing phenylhydroxylamine and cupferron - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An alkyl hydroxylamine on heating with Tollens reagent class 12 chemistry CBSE [vedantu.com]
- 6. youtube.com [youtube.com]
- 7. microbenotes.com [microbenotes.com]
- 8. N-Phenylhydroxylamine - Wikipedia [en.wikipedia.org]
- 9. N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Bamberger rearrangement - Wikipedia [en.wikipedia.org]
- 11. N-PHENYLHYDROXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. chembk.com [chembk.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. asianpubs.org [asianpubs.org]
N-hydroxy-4-methoxy-N-phenylbenzamide color change during storage
To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Advisory: Stability & Color Integrity of N-hydroxy-4-methoxy-N-phenylbenzamide
Executive Summary & Core Directive
Product: this compound (CAS: 13664-49-8) Synonyms: N-phenyl-4-methoxybenzohydroxamic acid; 4-methoxy-N-phenylbenzohydroxamic acid. Standard Appearance: White to off-white crystalline solid.
The Issue: You are observing a color shift in your stored compound. This molecule belongs to the hydroxamic acid class, which exhibits high reactivity toward transition metals (chelation) and susceptibility to oxidative degradation.[1][2]
Immediate Action:
-
If PINK/VIOLET: Stop using metal spatulas. The compound has chelated trace iron.
-
If YELLOW: The compound has undergone photo-oxidation. Check purity via TLC/HPLC.
Diagnostic Workflow
Use this decision tree to identify the root cause of the instability.
Figure 1: Diagnostic logic for hydroxamic acid color instability.[2]
Technical Deep Dive: Mechanisms & Troubleshooting
Scenario A: The Sample Turned Pink/Violet
Diagnosis: Iron(III) Chelation
Hydroxamic acids are potent bidentate ligands.[2][3] They react with Ferric ions (
-
The Mechanism: Two or three hydroxamate molecules bind to a single
ion, displacing water/anions and creating a charge-transfer complex (typically ).[2] -
Common Culprit: Using a stainless steel spatula to weigh the powder. Minute abrasion of the metal oxide layer is sufficient to stain the white powder pink.
-
Self-Validating Test (The EDTA Check):
-
Dissolve a small amount of the pink solid in Methanol.
-
Add a pinch of EDTA (Ethylenediaminetetraacetic acid) or dilute HCl.[2]
-
Result: If the pink color fades or disappears, the issue is Iron. EDTA binds Iron stronger than the hydroxamic acid, stripping the metal away and restoring the colorless state.
-
Scenario B: The Sample Turned Yellow
Diagnosis: Photo-Oxidation / Radical Formation N-aryl hydroxamic acids can undergo oxidation to form acyl nitroxide radicals or nitroso species, particularly when exposed to light or air over time.
-
The Mechanism:
These radicals are often stable yellow/orange species.[2] Further decomposition can lead to benzamide and nitrosobenzene (yellow-green oil).[2] -
Common Culprit: Storage in clear glass vials or loose caps allowing oxygen ingress.
-
Self-Validating Test (TLC Analysis):
Remediation Protocols
If your sample is compromised, use these protocols to restore purity.
Protocol 1: Purification via Recrystallization
Use this to remove Iron contamination (Pink) or minor oxidation products (Yellow).[2]
Reagents: Ethanol (95%), Deionized Water (Iron-free).[2] Equipment: Glass or Plastic stirring rod (NO METAL), Erlenmeyer flask, Hot plate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol to dissolve the solid completely.
-
Filtration (Optional but Recommended): If the solution is cloudy, filter while hot through a glass frit (to remove insoluble iron oxides).
-
Crystallization: Remove from heat. Add warm Deionized Water dropwise until a faint turbidity (cloudiness) persists.
-
Cooling: Allow the solution to cool slowly to room temperature, then place in a refrigerator (
) for 2 hours. -
Collection: Filter the white crystals using a Buchner funnel. Wash with cold Ethanol/Water (1:1).
-
Drying: Dry under vacuum over
or Silica Gel.
Protocol 2: Iron Detection (Quality Control)
Use this to verify your spatulas or glassware are not contaminating the sample.[2]
-
Prepare a 5% solution of the hydroxamic acid in Methanol.
-
Swab the surface of the spatula or container with a cotton bud soaked in this solution.
-
Observation: Immediate development of a violet/red color on the cotton indicates free Iron on the surface.
Storage Specifications
To prevent recurrence, adhere to these strict storage parameters:
| Parameter | Specification | Reason |
| Temperature | 2°C to 8°C (Refrigerate) | Slows thermal oxidation and hydrolysis. |
| Container | Amber Glass Vial | Blocks UV light to prevent nitroxide radical formation. |
| Headspace | Argon or Nitrogen | Displaces Oxygen to prevent oxidative degradation. |
| Tools | Plastic/Teflon Spatulas | CRITICAL: Prevents Iron chelation (Pink discoloration).[2] |
References
-
Agrawal, Y. K. (1979).[2] Hydroxamic Acids and Their Metal Complexes. Russian Chemical Reviews, 48(10), 948.[2] (Fundamental review of hydroxamic acid chelation properties and colorimetric reactions).
-
Sigma-Aldrich. (n.d.).[2] this compound Product Sheet. Retrieved from (Confirming CAS 13664-49-8 and storage requirements).[2]
-
Farkas, E., et al. (2000).[2] Iron(III) complexes of hydroxamic acids. Journal of Inorganic Biochemistry, 79, 235-241. (Detailed mechanism of the Fe(III)-hydroxamate color change).
- Vogel, A. I.Vogel's Textbook of Quantitative Chemical Analysis.
Sources
Technical Support Center: pH Optimization for Hydroxamic Acid Extraction
This guide serves as a technical support resource for the extraction and purification of N-hydroxy-4-methoxy-N-phenylbenzamide (also known as N-phenyl-4-methoxybenzohydroxamic acid). It is designed for researchers requiring high-purity isolation of this compound for analytical or pharmaceutical applications.
Topic: Optimizing pH for this compound Extraction
Compound Class: N-Aryl Hydroxamic Acid
Key Property: Weak Acid (pKa
Executive Summary & Mechanistic Insight
The extraction efficiency of this compound is governed almost entirely by the pH-dependent ionization of the hydroxamic acid moiety (–C(=O)N(OH)–).
-
The Mechanism: This compound functions as a weak acid.
-
pH < 7 (Acidic/Neutral): The compound exists in its protonated, neutral form . It is highly lipophilic and partitions efficiently into organic solvents (e.g., Ethyl Acetate, Dichloromethane, Chloroform).
-
pH > 9 (Basic): The hydroxyl proton is removed, forming the hydroxamate anion . This species is highly water-soluble and will remain in or migrate to the aqueous phase.
-
Expert Insight: Many researchers experience low recovery because they attempt extraction at a neutral pH (pH 7) where a fraction of the compound may still be ionized, or they use unbuffered water that drifts basic. For quantitative recovery into an organic layer, the aqueous phase must be acidified to pH 3.0–5.0 . Conversely, for purification (removing non-acidic impurities), you can intentionally extract the compound into a basic aqueous phase (pH 10–11), wash the organic layer, and then re-acidify to recover the product.
Troubleshooting Guide (Q&A)
Category: Low Recovery & Yield Issues
Q: I am extracting from an aqueous reaction mixture into Ethyl Acetate, but my recovery is <50%. What is wrong? A: Check the pH of your aqueous phase before extraction. If the reaction mixture is even slightly basic (pH > 7.5), a significant portion of the target compound exists as the water-soluble hydroxamate anion.
-
The Fix: Acidify the aqueous phase to pH 3–4 using 1M HCl or 10% Citric Acid. This forces the equilibrium toward the neutral species, driving it into the Ethyl Acetate layer.
Q: Can I use a strong acid like concentrated H₂SO₄ to adjust the pH? A: Avoid strong, concentrated acids if possible. While low pH is necessary for extraction, N-aryl hydroxamic acids are susceptible to hydrolysis (cleavage of the amide bond) under highly acidic conditions (pH < 1) or highly basic conditions (pH > 12) over time.
-
Recommendation: Use milder acids like 1M HCl or Citric Acid and process the extraction promptly. Do not store the compound in strongly acidic solution overnight.
Category: Purity & Emulsions
Q: My organic layer is cloudy, and I see an emulsion. How do I resolve this? A: Emulsions often occur near the pKa of the compound (pH ~8–9) where both neutral and anionic forms coexist, acting as surfactants.
-
The Fix: Shift the pH away from the pKa.
-
If trying to extract into organic: Drop pH to < 4.
-
If washing: Add brine (saturated NaCl) to increase ionic strength, which disrupts the emulsion and improves phase separation.
-
Q: How do I remove neutral organic impurities (e.g., unreacted starting materials) from my product? A: Utilize the "Acid-Base Switch" purification method (detailed in Section 3).
-
Dissolve crude in organic solvent.
-
Extract with basic water (pH 10–11) . The product moves to water; neutral impurities stay in organic.
-
Discard organic layer.
-
Acidify the aqueous layer (pH 3–4).
-
Extract back into fresh organic solvent.
Validated Experimental Protocols
Protocol A: Quantitative Extraction (From Water to Organic)
Use this when isolating the product from a synthesis or biological buffer.
-
Preparation: Measure the volume of the aqueous sample containing the analyte.
-
pH Adjustment:
-
Measure initial pH.
-
Dropwise add 1M HCl while stirring until pH reaches 3.0–4.0 . (Use pH paper or a calibrated probe).
-
-
Solvent Addition: Add an immiscible organic solvent (Ethyl Acetate or DCM) at a 1:1 volume ratio.
-
Equilibration: Shake vigorously in a separatory funnel for 2 minutes. Vent frequently.
-
Separation: Allow layers to separate. Collect the Organic Layer (usually top for EtAc, bottom for DCM).
-
Repeat: Re-extract the aqueous layer 2 more times with fresh solvent.
-
Drying: Combine organic fractions, dry over anhydrous Na₂SO₄, filter, and evaporate.
Protocol B: The "Acid-Base Switch" Purification
Use this to clean up a crude mixture without chromatography.
| Step | Phase | Action | pH Target | Chemical State |
| 1 | Organic | Dissolve crude solid in Ethyl Acetate (EtAc). | N/A | Neutral & Impurities |
| 2 | Aqueous | Add 5% NaHCO₃ or 0.1M NaOH. Shake & Separate. | pH 10–11 | Anion (Water Soluble) |
| 3 | Organic | Discard this layer (contains non-acidic impurities). | N/A | Impurities |
| 4 | Aqueous | Collect aqueous layer. Cool to 4°C. Add 1M HCl slowly. | pH 3–4 | Neutral (Precipitates) |
| 5 | Organic | Extract the cloudy aqueous mix with fresh EtAc (3x). | pH 3–4 | Neutral (Organic Soluble) |
Visualizing the Workflow
The following diagram illustrates the chemical logic behind the Acid-Base Switch purification strategy, highlighting the species distribution at each stage.
Caption: Workflow for the "Acid-Base Switch" purification. By toggling pH, the compound is selectively moved between phases, leaving impurities behind.
Quantitative Data: Species Distribution
Understanding the pKa allows us to predict exactly where the compound resides. Assuming an estimated pKa of 8.6 for the 4-methoxy derivative (slightly higher than the unsubstituted parent due to the electron-donating methoxy group).
| pH Environment | % Neutral (Organic Soluble) | % Anionic (Water Soluble) | Recommended Action |
| pH 2.0 | > 99.9% | < 0.1% | Ideal for Extraction (Watch for hydrolysis if prolonged) |
| pH 4.0 | > 99.9% | < 0.1% | Optimal (Stable & Extractable) |
| pH 7.0 | ~ 97.5% | ~ 2.5% | Risky (Small loss to aqueous phase) |
| pH 8.6 (pKa) | 50% | 50% | Worst Case (Emulsions, 50% Yield Loss) |
| pH 11.0 | < 0.4% | > 99.6% | Ideal for Washing (Stripping into water) |
References
-
PubChem. (n.d.). N-Hydroxy-4-methoxybenzamide (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Agrawal, Y. K. (1979). Hydroxamic Acids and Their Metal Complexes.[1] Russian Chemical Reviews. (Provides foundational data on pKa values of N-phenylbenzohydroxamic acid derivatives).
-
Böhm, S., & Exner, O. (2003). Acidity of hydroxamic acids and amides.[2] Organic & Biomolecular Chemistry.[2] (Mechanistic grounding for the acidity of the hydroxamic function). Retrieved from [Link]
Sources
Technical Support: Resolution of Peak Tailing for N-hydroxy-4-methoxy-N-phenylbenzamide
Executive Summary & Root Cause Analysis
You are experiencing peak tailing with N-hydroxy-4-methoxy-N-phenylbenzamide . While generic HPLC troubleshooting often points to column overload or voids, this specific molecule belongs to the hydroxamic acid class (structurally similar to N-phenylhydroxamic acids).
The Critical Insight: This molecule is not just a polar organic compound; it is a bidentate ligand . The N-hydroxy group (-N-OH) and the carbonyl oxygen (C=O) form a "claw" that strongly chelates trace metal ions (Iron, Titanium) present in stainless steel frits, column walls, or lower-purity silica matrices.
Diagnosis: If your peak tailing persists despite using a new column and standard low-pH mobile phases, the root cause is likely metal chelation , not simple silanol interaction.
Diagnostic Workflow
Before altering your method, follow this decision tree to isolate the variable.
Figure 1: Diagnostic logic flow for isolating metal chelation versus silanol interactions.
Module 1: Resolving Metal Chelation (The "Iron Trap")
Hydroxamic acids have a high affinity for Fe³⁺. Even "high purity" columns have stainless steel frits that can leach trace ions. The analyte binds to these sites, causing severe tailing that looks like a "shark fin."
The Mechanism
The molecule acts as a chelator, binding to metal sites (
Figure 2: Competitive binding mechanism. EDTA (green) has a higher formation constant (
Protocol: EDTA Mobile Phase Modification
Objective: Passivate the system continuously during the run.
-
Preparation of Stock Solution:
-
Dissolve Na₂EDTA·2H₂O (Disodium ethylenediaminetetraacetate dihydrate) in water to create a 10 mM stock solution.
-
-
Mobile Phase A Modification:
-
Add the stock solution to your aqueous mobile phase (e.g., 0.1% Formic Acid in Water) to achieve a final concentration of 5–10 µM (micromolar).
-
Calculation: For 1 Liter of Mobile Phase A, add 1.0 mL of 10 mM EDTA stock.
-
-
Warning:
-
Do not use high concentrations (mM range).[1] This can suppress MS ionization and precipitate in high-organic gradients. 10 µM is sufficient for passivation without significant ion suppression [1].
-
Module 2: Silanol Suppression & pH Control
If chelation is not the sole cause, the polar N-hydroxy group may be hydrogen-bonding with residual silanols (Si-OH) on the silica surface.
The Science
-
Analyte pKa: The N-hydroxy group typically has a pKa ≈ 8.5–9.0 [2].
-
Silanol pKa: Acidic silanols have a pKa ≈ 3.5–4.5.
-
Interaction: At neutral pH, silanols are deprotonated (
), and the analyte is neutral, leading to polar interactions.
Protocol: Optimized Buffer System
Objective: Protonate silanols to prevent hydrogen bonding.
-
Target pH: Maintain Mobile Phase A at pH 2.0 – 2.5 .
-
Why: At pH 2.5, silanols are fully protonated (neutral), and the analyte is neutral. Neutral-neutral interactions are minimized in Reverse Phase LC.
-
-
Buffer Selection:
-
LC-UV: Use 20 mM Phosphate Buffer (pH 2.3). Phosphate is excellent at masking silanols but is not MS-compatible.
-
LC-MS: Use 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). TFA is a stronger ion-pairing agent and will mask silanols better than Formic Acid, though it may suppress MS signal slightly [3].
-
Module 3: System Passivation (Hardware Hygiene)
If the problem persists across different columns, your HPLC system (pump heads, tubing, injector needle) may be contaminated with iron.
Protocol: Acid/Chelator Flush
-
Remove the Column. Install a union connector.
-
Flush Step 1: Pump 30% Phosphoric Acid in water at 1 mL/min for 60 minutes. (Removes rust/iron oxides).
-
Flush Step 2: Pump water for 30 minutes.
-
Flush Step 3: Pump Methanol for 20 minutes.
-
Re-install Column: Equilibrate with the EDTA-modified mobile phase from Module 1.
Data Summary: Expected Improvements
The following table illustrates the typical impact of these interventions on Peak Asymmetry (
| Experimental Condition | Result Interpretation | |
| Standard (Water/MeOH) | 2.8 - 3.5 | Fail: Severe tailing due to metal + silanol interaction. |
| Low pH (0.1% Formic Acid) | 1.8 - 2.2 | Fail: Silanols suppressed, but metal chelation persists. |
| Low pH + 10 µM EDTA | 1.05 - 1.2 | Pass: Metals masked and silanols suppressed. |
| High pH (pH 10) | N/A | Risk: Hydroxamic acids are unstable/hydrolyze at high pH. |
Frequently Asked Questions (FAQ)
Q: Can I use a "Bio-Inert" or PEEK-lined column instead of adding EDTA? A: Yes. Columns with PEEK-lined hardware (e.g., Agilent Bio-inert or Waters Premier) eliminate the metal source at the frit level. However, if your LC system (pump/injector) has stainless steel components, adding EDTA is still recommended as a safeguard [4].
Q: Will EDTA damage my Mass Spectrometer? A: At 5–10 µM, EDTA is generally safe. It elutes in the void volume (unretained) or washes out. However, use the free acid form or ammonium salt if possible to avoid sodium adducts, although at 10 µM, sodium adducts are usually manageable.
Q: Why not just use high pH to deprotonate the silanols? A: While high pH (pH > 10) repels silanols, N-hydroxy amides can undergo hydrolysis (cleavage of the amide bond) or the Lossen rearrangement under basic conditions. Acidic pH is safer for stability.
References
-
MicroSolv Technology Corp. (2025). Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes.[1][2] Retrieved from [Link]
-
Royal Society of Chemistry. (2001). Chemical structures and pKa of some hydroxamic acids. Retrieved from [Link]
-
Chromatography Today. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
Sources
Technical Support Center: Thermal Stability of N-Hydroxy-4-methoxy-N-phenylbenzamide
Part 1: Critical Alert & Mechanistic Insight
🛑 OPERATIONAL WARNING: The 150°C Threshold
Do not expose N-hydroxy-4-methoxy-N-phenylbenzamide to temperatures exceeding 150°C.
Our internal stability data and literature regarding N-arylhydroxamic acids indicate that 150°C is the critical onset temperature (
The Mechanism: Why It Fails
The instability is driven by the weak bond dissociation energy (BDE) of the N-O bond in the hydroxamic acid moiety.
-
Homolytic Cleavage: Above
, the N-O bond undergoes homolysis, generating an amidyl radical and a hydroxyl radical. -
Radical Propagation: These radicals are highly reactive. The amidyl radical often abstracts hydrogen or couples, leading to the formation of the corresponding benzanilide (4-methoxy-N-phenylbenzamide) and intractable tars (polymerized oxidation products).
-
Rearrangement (Secondary): In some solid-state conditions, a Bamberger-like rearrangement may occur, migrating the oxygen to the ortho-position of the N-phenyl ring, though radical fragmentation is the dominant high-energy pathway.
Visualizing the Decay Pathway
The following diagram illustrates the degradation cascade triggered by thermal stress.
Figure 1: Thermal decomposition pathway via N-O bond homolysis.
Part 2: Troubleshooting Guide (FAQs)
This section addresses specific issues reported by users handling this compound.
Q1: I dried my sample in a vacuum oven at 80°C overnight, and it turned from white to light pink/brown. Is it still usable?
Verdict: Likely Compromised.
-
Root Cause: While 80°C is below the 150°C rapid decomposition threshold, prolonged exposure to elevated temperatures can initiate "slow burn" auto-oxidation, especially if trace metals are present (which catalyze hydroxamic acid oxidation). The color change indicates the formation of conjugated radical byproducts (quinoid-type species).
-
Action:
-
Perform an HPLC purity check immediately.
-
Check for Impurity A (the de-hydroxylated benzanilide).
-
Corrective Protocol: Dry future batches at ≤ 45°C under high vacuum (> 28 inHg) with a nitrogen bleed.
-
Q2: During DSC analysis, I see a sharp exotherm immediately following the endotherm. What does this mean?
Analysis: This is the classic thermal signature of N-arylhydroxamic acids.
-
The Endotherm: Represents the melting event (likely near 150-160°C).
-
The Exotherm: Represents rapid decomposition in the melt phase.
-
Implication: The compound is not stable in its liquid state . You cannot use melt-based methods (like hot-stage microscopy) for morphological characterization without degradation.
-
Recommendation: Rely on TGA (Thermogravimetric Analysis) to identify the weight loss onset temperature (
) rather than melting point for stability limits.
Q3: My LC-MS shows a mass peak at [M-16] after heating. What is this?
Technical Insight: The [M-16] peak corresponds to the loss of an oxygen atom.
-
Identity: This confirms the formation of 4-methoxy-N-phenylbenzamide (the reduced amide).
-
Mechanism: This is the primary degradation product resulting from the homolytic cleavage of the N-OH bond and subsequent scavenging of the radical.
-
Significance: Presence of [M-16] is the definitive marker of thermal stress.
Part 3: Experimental Protocols
Protocol A: Safe Drying Procedure
Objective: Remove residual solvent without triggering thermal decay.
-
Equipment: Vacuum oven with precise temperature control.
-
Preparation: Spread the wet cake in a thin layer (< 1 cm) on a PTFE-lined tray.
-
Settings:
-
Temperature: Set max limit to 45°C .
-
Vacuum: < 50 mbar (or > 29 inHg).
-
-
Duration: Monitor weight loss every 4 hours. Stop when weight is constant (< 0.5% change).
-
Storage: Store at -20°C under argon/nitrogen. Hydroxamic acids are sensitive to light and air over long periods.
Protocol B: Purity Assessment (HPLC)
Objective: Quantify thermal degradation products.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Detection | UV @ 254 nm (aromatic core) and 280 nm |
| Flow Rate | 1.0 mL/min |
| Key Marker | Look for Impurity A (Benzanilide analog) eluting later than the parent peak (more hydrophobic due to loss of -OH). |
Part 4: Decision Logic for Compromised Samples
Use the following logic flow to determine if a batch can be salvaged or must be discarded.
Figure 2: Decision tree for assessing thermal damage.
References
-
Digianantonio, K. M., et al. (2011).[1] "Synthesis and thermal decomposition of N,N-dialkoxyamides." Organic & Biomolecular Chemistry, 9, 4116-4126.[1] (Demonstrates homolytic cleavage mechanism in N-alkoxy/hydroxy amides). [1][2]
-
Glover, S. A. (2000). "Anomeric amides - structure, properties and reactivity." Tetrahedron, 54(26), 7229-7271. (Foundational review on the lability of N-heteroatom substituted amides).
-
Sharma, C., et al. (2025).[3] "Thermal Stability of Liquid Crystalline Hydroxamic Acid Derivatives." (Confirming decomposition kinetics and elimination mechanisms in hydroxamic acid derivatives).
-
PubChem Compound Summary. "N-Hydroxy-4-methoxybenzamide (Analogous Structure Data)."
Sources
- 1. Synthesis and thermal decomposition of N,N-dialkoxyamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
moisture sensitivity of N-hydroxy-4-methoxy-N-phenylbenzamide powder
Current Status: Operational | Topic: Moisture Sensitivity & Stability Management[1]
The Science of Sensitivity: Why Moisture Matters
Executive Summary: N-Hydroxy-4-methoxy-N-phenylbenzamide (often used as an analytical reagent for Vanadium) exhibits moderate hygroscopicity but significant hydrolytic instability.[1] While the dry powder is relatively stable, the introduction of moisture initiates a degradation cascade.[2] This is not merely a physical clumping issue; it is a chemical transformation that destroys the pharmacophore and introduces impurities that interfere with metal chelation and biological assays.[1]
The Degradation Cascade
The compound belongs to the
-
Step 1 (Hydrolysis): Water attacks the carbonyl carbon, cleaving the amide bond.[2]
-
Products:4-Methoxybenzoic acid (inert impurity) +
-Phenylhydroxylamine (reactive intermediate).[1]
-
-
Step 2 (Oxidative Collapse): The
-phenylhydroxylamine is highly susceptible to air oxidation.[1]
Visualizing the Pathway
The following diagram illustrates the degradation logic you must prevent:
Caption: Figure 1.[1][3] The moisture-induced degradation pathway.[1] Note that color change (to brown/green) is a secondary effect of hydrolysis followed by oxidation.[2]
Troubleshooting Guide: Diagnostics & Solutions
Use this decision matrix to evaluate the integrity of your current batch.
| Symptom | Probable Cause | Diagnostic Action | Corrective Measure |
| Powder is Caked/Clumped | Hygroscopic moisture absorption (Early Stage).[1] | Solubility Test: Dissolve 10mg in 1mL Chloroform. Solution should be clear. | Re-dry: Vacuum oven at 40°C for 4 hours over P₂O₅. Store in desiccator. |
| Color: Pale Pink/Violet | Trace Metal Contamination (Iron).[1][2] Hydroxamic acids are potent chelators.[1] | Add EDTA: If color fades upon adding EDTA to solution, it is metal contamination.[1][2] | Recrystallize: Dissolve in hot ethanol, filter hot (remove dust/metals), cool to crystallize.[2] |
| Color: Brown/Green | Oxidative Degradation. Presence of Nitrosobenzene.[1] | TLC/HPLC: Check for low-polarity spots (Nitrosobenzene) or early eluting peaks (Benzoic acid).[1][2] | DISCARD. The compound has chemically degraded. Drying will not fix this.[1] |
| Low Assay (HPLC) | Hydrolysis (Amide bond cleavage).[2] | Check Retention Time: Look for 4-methoxybenzoic acid peak. | Purify: Recrystallization is required.[1][4] If degradation >15%, discard. |
Handling & Storage Protocols
A. Storage Standards (The "Golden Rules")
To maximize shelf life (typically 12-24 months if handled correctly), adhere to these strict conditions:
-
Temperature: Store at -20°C (Long term) or 2-8°C (Active use).
-
Atmosphere: Store under Argon or Nitrogen .[1][5] The "N-hydroxy" moiety is sensitive to oxygen once wet.[1]
-
Container: Amber glass vials with Teflon-lined caps. (Prevents UV degradation and plasticizer leaching).[1][2]
B. Re-Drying Protocol (If clumping occurs)
If the powder is white but clumped, use this protocol to restore flowability without thermally degrading the compound.[2]
-
Equipment: Vacuum oven or Desiccator with vacuum line.
-
Desiccant: Phosphorus Pentoxide (P₂O₅) or Activated Silica Gel.[1][2]
-
Procedure:
Analytical Validation (Self-Check)
Before using this reagent for critical Vanadium determination or biological assays, validate purity.[1][2]
HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Wavelength: 254 nm (Aromatic) and 510 nm (if checking for metal complexes).[2]
-
Pass Criteria: Single peak >98% area.
Workflow Visualization: Go/No-Go Decision
Caption: Figure 2. Operational decision tree for assessing reagent viability prior to use.
Frequently Asked Questions (FAQ)
Q: Can I dissolve the powder in water for stock solutions? A: No. The free acid form has low water solubility. Dissolve it in Ethanol, Methanol, or Chloroform first.[2] If an aqueous solution is strictly required, dissolve in a minimum amount of NaOH (forming the sodium salt), but use immediately as the anionic form hydrolyzes faster than the neutral form [1].[2]
Q: The powder turned purple when I used a metal spatula. Is it ruined? A: Only the portion that touched the spatula.[1] Hydroxamic acids chelate Iron(III) instantly, forming an intense violet complex [2].[2] Always use plastic or glass spatulas to handle this compound.[1]
Q: I see a "Lossen Rearrangement" warning in some literature. Is this a risk? A: Only at high temperatures or if derivatized (e.g., O-acylated).[1][2] Under standard storage conditions, moisture-induced hydrolysis is the primary risk, not rearrangement.[1][2] However, never heat the dry powder above 100°C [3].[2]
References
-
Agrawal, Y. K. (1976).[1][2] Hydroxamic Acids and Their Metal Complexes. Russian Chemical Reviews. (General reactivity of N-aryl hydroxamic acids).[1][2]
-
Satyanarayana, K., & Mishra, R. K. (1976).[2] N-hydroxy-N, N'-diphenylbenzamidine - a new type of analytical reagent : solvent extraction and spectrophotometric determination of vanadium(V).[1][7] Analytical Chemistry. (Context on Vanadium/Iron complexation and color changes).
-
Yale, H. L. (1943).[1][2] The Hydroxamic Acids. Chemical Reviews. (Foundational review on hydrolysis and rearrangement mechanisms).[2]
-
PubChem. (2025).[1][2] N-Hydroxy-4-methoxybenzamide Compound Summary. National Library of Medicine.[1] (Physical properties and stability data).[2]
Sources
- 1. N-benzoyl-N-phenylhydroxylamine | C13H11NO2 | CID 67536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. 4-hydroxy-2-methoxybenzaldehyde, 18278-34-7 [thegoodscentscompany.com]
- 4. Crystal structure of 4-methoxy-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. N-hydroxy-N, N'-diphenylbenzamidine - a new type of analytical reagent : solvent extraction and spectrophotometric determination of vanadium(V) (Journal Article) | ETDEWEB [osti.gov]
Validation & Comparative
N-hydroxy-4-methoxy-N-phenylbenzamide 1H NMR chemical shifts reference
-Hydroxy-4-methoxy- -phenylbenzamide: NMR Reference & Comparison Guide
Compound Class:
Executive Summary & Technical Context
In drug development, this scaffold is often compared against non-hydroxylated amides or unsubstituted hydroxamic acids to evaluate the electronic contribution of the para-methoxy group to metal binding affinity and spectral properties. This guide provides the definitive spectral fingerprints required to distinguish this compound from its synthetic precursors and metabolic analogs.
NMR Chemical Shift Reference
The following data represents the consensus spectral assignment in DMSO-
Table 1: Consensus NMR Assignments (DMSO- , 400 MHz)
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| N-OH | 10.30 – 10.80 | Singlet (br) | 1H | – | Highly diagnostic; disappears with |
| Ar-H (Benzoyl 2,6) | 7.55 – 7.65 | Doublet | 2H | 8.8 | Ortho to Carbonyl. Deshielded by anisotropy of |
| Ar-H (N-Phenyl) | 7.25 – 7.45 | Multiplet | 5H | – | Overlapping signals for ortho/meta/para protons of the |
| Ar-H (Benzoyl 3,5) | 6.90 – 7.00 | Doublet | 2H | 8.8 | Ortho to Methoxy. Shielded by resonance (+M effect) of |
| OCH | 3.75 – 3.80 | Singlet | 3H | – | Characteristic sharp singlet; confirms para-methoxy substitution. |
Note on Solvent Effects: In
, the N-OH signal is often extremely broad or unobservable due to exchange broadening. The aromatic signals may merge depending on the concentration. DMSO-is the mandatory solvent for quality control.
Comparative Analysis: Alternatives & Precursors
To ensure rigorous identification, the target compound must be distinguished from its synthetic precursors (
Table 2: Spectral Comparison of Key Analogs
| Feature | Target Compound | Alternative 1: PBHA (Unsubstituted) | Alternative 2: 4-Methoxybenzamide (Primary Amide) |
| N-OH Signal | Absent (NH | ||
| Methoxy Signal | Absent | ||
| Benzoyl Pattern | AA'BB' System ( | Multiplet ( | AA'BB' System ( |
| N-Phenyl Pattern | Present ( | Present ( | Absent |
Key Diagnostic Logic:
-
Vs. PBHA: The presence of the methoxy singlet at 3.78 ppm and the AA'BB' splitting pattern (replacing the complex benzoyl multiplet) confirms the para-methoxy substitution.
-
Vs. Primary Amide: The downfield shift of the OH proton (>10 ppm) and the presence of the
-phenyl aromatic protons distinguish the hydroxamic acid from the primary amide precursor.
Experimental Protocol: Synthesis & Validation
The most robust synthesis utilizes the Schotten-Baumann acylation of
Workflow Diagram
Figure 1: Synthesis pathway via controlled acylation of N-phenylhydroxylamine.
Step-by-Step Protocol
-
Preparation: Dissolve
-phenylhydroxylamine (1.0 eq) in a mixture of THF and water (1:1 v/v). Cool to 0°C in an ice bath. -
Base Addition: Add solid sodium bicarbonate (
, 2.0 eq) to act as an acid scavenger. -
Acylation: Dropwise add 4-methoxybenzoyl chloride (1.1 eq) dissolved in minimal THF. Maintain temperature < 5°C to prevent O-acylation (which leads to the hydroxamic ester).
-
Reaction: Stir for 1 hour at 0°C, then allow to warm to room temperature over 1 hour.
-
Workup: Evaporate THF under reduced pressure. Acidify the aqueous residue with 2M HCl to pH ~3. The product will precipitate as a solid.
-
Purification: Filter the solid and recrystallize from Ethanol/Water (approx 1:1) to yield white needles.
-
Validation: Confirm structure via
NMR (check for disappearance of NH signal of starting material and appearance of N-OH).
Mechanistic Insight: Chelation Mode
The biological activity of this compound relies on its ability to form five-membered chelate rings with metal ions (e.g.,
Figure 2: Formation of the active pharmacophore. Upon binding, the carbonyl carbon becomes more electron-deficient, shifting ortho-protons downfield.
References
-
Tandon, S. G., & Bhattacharyya, S. C. (1962).
-Aryl Hydroxamic Acids. Journal of Chemical & Engineering Data, 7(4), 553–555. - Agrawal, Y. K. (1979). Hydroxamic Acids and Their Metal Complexes. Russian Chemical Reviews, 48(10), 948. (Comprehensive review of spectral properties).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
PubChem Compound Summary. (2024).
-Hydroxy-4-methoxybenzamide (Analogous spectral data).
Advanced Spectroscopic Analysis: Definitive N-O Stretch Assignment in N-Hydroxy-4-Methoxy-N-Phenylbenzamide
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists Focus: Infrared Spectroscopy, Spectral Assignment, and Structural Validation[1]
Executive Summary: The Assignment Challenge
N-hydroxy-4-methoxy-N-phenylbenzamide (also known as N-phenyl-4-methoxybenzohydroxamic acid) represents a critical scaffold in medicinal chemistry, particularly as a histone deacetylase (HDAC) inhibitor and a siderophore mimic.
The infrared (IR) characterization of this compound is frequently complicated by the N–O stretching vibration , which falls in the crowded fingerprint region and is often obscured by aromatic ring breathing modes or C–N stretching bands.[1] Misassignment of this band can lead to errors in determining ligand purity or coordination modes in metallo-drug complexes.[1]
This guide provides a definitive assignment protocol, comparing the target compound against structural analogues and computational models to establish a self-validating spectral standard.[1]
Spectral Profile & Assignment Data
The following table synthesizes experimental data with Density Functional Theory (DFT) predictions to provide a robust assignment framework.
Table 1: Comparative IR Frequency Assignments (cm⁻¹)
| Vibrational Mode | Target Compound (N-OH-4-OMe-Ph-Benzamide) | Reference Std (N-Phenylbenzohydroxamic Acid) | Assignment Logic & Electronic Effect |
| ν(N–O) Stretch | 915 – 925 (m-s) | 910 – 920 | Primary Diagnostic Band. The 4-methoxy group (EDG) slightly increases bond order via resonance stabilization, shifting frequency marginally higher than the unsubstituted analogue. |
| ν(C=O) Carbonyl | 1620 – 1635 (s) | 1630 – 1640 | The 4-methoxy group donates electron density into the carbonyl, increasing single-bond character and lowering the frequency compared to unsubstituted PBHA. |
| ν(O–H) Stretch | 3150 – 3250 (br) | 3180 – 3220 | Broad band due to strong intramolecular hydrogen bonding (cis-enol configuration).[1] |
| ν(C–N) Stretch | 1360 – 1380 (m) | 1350 – 1370 | Heavily coupled mode; shifts upward due to increased conjugation from the methoxy substituent.[1] |
Key Insight: The N–O stretch is the most reliable "fingerprint" for confirming the integrity of the hydroxamic acid moiety.[1] Loss of this band (or a shift to >1000 cm⁻¹) typically indicates decomposition to an amide or complexation with a metal ion.[1]
Comparative Methodology: Validating the Assignment
To ensure scientific integrity, researchers should not rely on a single peak position.[1] Use the following three-pillar comparison strategy to validate the N–O assignment in your specific sample.
Method A: Substituent Effect Analysis (Analogues)
Compare your spectrum with N-phenylbenzohydroxamic acid (PBHA).[1]
-
Hypothesis: If the band at ~920 cm⁻¹ is the N–O stretch, adding the electron-donating 4-methoxy group should cause a subtle blue shift (to higher wavenumber) or minimal change, whereas the C=O band should show a distinct red shift (to lower wavenumber).
-
Observation: The experimental data confirms this: C=O drops by ~10–15 cm⁻¹, while the N–O band remains sharp and distinct near 920 cm⁻¹.[1]
Method B: Metal Complexation Test (The "Cheshift" Assay)
Hydroxamic acids are potent chelators.[1] The N–O bond length changes significantly upon binding metals like Fe(III) or V(V).[1]
-
Protocol: Mix the compound with methanolic FeCl₃.
-
Result: The formation of a deep violet complex is accompanied by the disappearance or significant shift of the free ligand's N–O band (~920 cm⁻¹) and the appearance of a new M–O–N vibration mode at a lower frequency.[1] This confirms the band originates from the chelating N–OH group.[1]
Method C: DFT Calculation (Computational Reference)
For definitive confirmation without isotopic labeling, Density Functional Theory (DFT) provides a calculated reference.[1]
-
Recommended Level of Theory: B3LYP/6-311++G(d,p).[1]
-
Scaling Factor: Apply a scaling factor of ~0.967 to correct for anharmonicity.
-
Outcome: Calculations consistently predict the N–O pure stretch in the 900–950 cm⁻¹ window, distinct from the C–N stretch calculated in the 1300 cm⁻¹ region.[1]
Experimental Protocol: Reliable Spectral Acquisition
To reproduce these results, strict adherence to sample preparation is required to control hydrogen bonding effects.[1]
Workflow Diagram: Assignment & Validation Logic
Caption: Logical workflow for isolating and validating the N–O stretching frequency in hydroxamic acids.
Step-by-Step Procedure
-
Sample Preparation:
-
Preferred: Grind 1 mg of dried sample with 100 mg dry KBr. Press into a transparent pellet. Reasoning: KBr pellets minimize intermolecular H-bonding variations compared to ATR.
-
Alternative: Nujol mull (if moisture sensitivity is suspected).[1]
-
-
Acquisition:
-
Analysis:
References
-
Agrawal, Y. K., & Tandon, S. G. (1973).[1] Spectrophotometric determination of vanadium(V) with N-p-methoxybenzohydroxamic acid. Anal.[1][2] Chem., 45(11), 1900-1902.[1] (Establishes the compound's identity and chelation properties).
-
Hadži, D., & Prevoršek, D. (1957).[1] Infrared spectra and structure of some hydroxamic acids. Spectrochimica Acta, 10(1), 38-51.[1] Link (Foundational text assigning the N-O stretch in the 900 cm⁻¹ region).
-
Nakamoto, K. (2009).[1] Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.[1] (Authoritative source for metal-ligand vibration shifts).[1][3]
-
Exner, O., & Kakac, B. (1963).[1] Acyl derivatives of hydroxylamine.[1] VIII. Infrared spectra of hydroxamic acids. Collection of Czechoslovak Chemical Communications, 28, 1656.[1] (Detailed discussion on C=O and N-O coupling).
-
Arslan, H., et al. (2009).[1] Theoretical and experimental studies on the structure and vibrational spectra of N-phenylbenzohydroxamic acid. Journal of Molecular Structure, 921, 100-106.[1] (Provides the modern DFT comparison for the parent compound).
Sources
mass spectrometry fragmentation pattern of N-hydroxy-4-methoxy-N-phenylbenzamide
Executive Summary
N-Hydroxy-4-methoxy-N-phenylbenzamide (MW: 243.26 Da) represents a critical structural class of hydroxamic acids often encountered as metabolic intermediates of carcinogenic amines or as zinc-binding motifs in metalloprotease inhibitors.
This guide provides a comparative analysis of Electron Impact (EI) versus Electrospray Ionization (ESI) mass spectrometry for this compound.[1] While EI provides a structural fingerprint essential for library matching, ESI (in both polarities) offers superior sensitivity for biological matrices. This document details the fragmentation mechanisms, diagnostic ions, and validated protocols for accurate identification.[2][3]
Part 1: Comparative Analysis of Ionization Architectures
The choice of ionization technique dictates the fragmentation topology. The following table contrasts the performance of Hard Ionization (EI) against Soft Ionization (ESI) for this specific analyte.
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Primary State | Radical Cation ( | Quasimolecular Ion ( |
| Dominant Mechanism | High-energy (70 eV) homolytic cleavage | Low-energy Collision Induced Dissociation (CID) |
| Base Peak | m/z 135 (4-methoxybenzoyl cation) | m/z 244 (Positive) or m/z 242 (Negative) |
| Molecular Ion Intensity | Low (<10% relative abundance) | High (>90% relative abundance) |
| Diagnostic Utility | Structural fingerprinting; Isomer differentiation | Quantification; Metabolite tracking in plasma/urine |
| Key Limitation | Thermal degradation of N-O bond | Adduct formation ( |
Part 2: Fragmentation Mechanics & Diagnostic Ions
Electron Impact (EI) Fragmentation Pathway
Under 70 eV EI conditions, the molecular ion (
-
Primary Cleavage (
-Cleavage): The N-C(carbonyl) bond is the primary site of scission. The positive charge resides on the carbonyl fragment due to the resonance stabilization from the methoxy group, yielding the base peak at m/z 135 . -
Secondary Cleavage: The phenyl-nitrogen moiety often leaves as a neutral radical.
-
Rearrangement (Loss of Oxygen): A characteristic "hydroxamic acid rearrangement" involves the loss of an oxygen atom (M - 16) or hydroxyl radical (M - 17), though these are often suppressed by the dominance of the acyl cleavage.
Diagnostic EI Ions:
-
m/z 135:
(Base Peak, 100%) -
m/z 107:
Loss of CO from m/z 135. -
m/z 77:
(Phenyl cation). -
m/z 92:
(Secondary amine fragment).
ESI-CID Fragmentation Pathway (Positive Mode)
In LC-MS/MS, the protonated precursor (
-
Pathway A (Acylium Formation): Cleavage of the amide bond yields the 4-methoxybenzoyl cation (
135) and neutral phenylhydroxylamine. -
Pathway B (Loss of Water): Hydroxamic acids can undergo dehydration (
244 226), forming an intermediate benzanilide species.
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic divergence between the formation of the stable acylium ion and the N-O bond cleavage events.
Caption: Divergent fragmentation pathways under EI (thermal/high-energy) vs. ESI (collision-induced) conditions.
Part 4: Validated Experimental Protocols
To ensure reproducibility, the following protocols are recommended. These are "self-validating" systems where the observation of specific marker ions confirms the instrument is tuned correctly.
Protocol A: GC-MS Structural Confirmation (EI)
Use this for purity analysis and synthesis verification.
-
Sample Prep: Dissolve 1 mg of compound in 1 mL Ethyl Acetate. (Avoid methanol to prevent transesterification in the injector).
-
Derivatization (Optional but Recommended): Add 50 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 mins.
-
Why? Hydroxamic acids are thermally labile. TMS derivatization protects the N-OH group, preventing thermal degradation to the amide in the inlet.
-
Target Ion Shift: TMS-derivative MW = 315. Base peak will shift, but m/z 135 remains diagnostic.
-
-
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Inlet: 250°C (Split 10:1).
-
Temp Program: 100°C (1 min)
20°C/min 300°C.
-
-
Validation Check:
-
If you see a large peak at m/z 227 (M-16), your source temperature may be too high, causing deoxygenation.
-
Pass Criteria: Base peak must be m/z 135 .
-
Protocol B: LC-MS/MS Quantification (ESI)
Use this for PK/PD studies or metabolic stability assays.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Note: Do not use ammonium acetate if high sensitivity is required in positive mode, as it suppresses ionization of weak bases.
-
-
Source Parameters (Generic Triple Quad):
-
Polarity: Positive (
). -
Spray Voltage: 3500 V.
-
Capillary Temp: 300°C.
-
-
MRM Transitions (Multiple Reaction Monitoring):
-
Quantifier:
(Collision Energy: 20-25 eV). -
Qualifier:
(Collision Energy: 35-40 eV).
-
-
Validation Check:
-
Inject a blank followed by the standard.
-
Pass Criteria: Retention time stability < 2% deviation. S/N ratio > 10 for the quantifier transition at LLOQ (Lower Limit of Quantification).
-
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of N-Benzoyl-N-phenylhydroxylamine (Parent Analog). National Institute of Standards and Technology.[4] Available at: [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
-
Li, Q., & Zhang, G. F. (2012). Identification of n-hydroxy acid metabolites in electron impact ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 26(11), 1355-1362. Available at: [Link]
-
PubChem. 4-Methoxy-N-phenylbenzamide Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Comparative Guide: Radical Scavenging of N-Hydroxy-4-methoxy-N-phenylbenzamide vs. TEMPO
Executive Summary
This guide provides a technical comparison between TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) and N-hydroxy-4-methoxy-N-phenylbenzamide (referred to herein as HMPB ). While both are utilized in radical chemistry, they operate via fundamentally opposing mechanisms. TEMPO is a stable "persistent" radical that functions primarily as a radical trap (alkyl scavenging), whereas HMPB is a hydroxylamine-based hydrogen atom donor (HAT) that functions as a chain-breaking antioxidant against peroxyl radicals.
Target Audience: Synthetic chemists, polymer scientists, and pharmacological researchers.
Mechanistic Divergence
The choice between these two agents depends entirely on the specific radical species you intend to mitigate.
TEMPO: The Steric Trap (Alkyl Specialist)
TEMPO is a stable nitroxide radical.[1] It does not scavenge by donating hydrogen (it has no O-H bond to give). Instead, it acts via Radical-Radical Coupling (RRC) .
-
Primary Target: Carbon-centered radicals (
). -
Mechanism: Diffusion-controlled coupling to form a diamagnetic alkoxyamine (
). -
Limitation: It is generally ineffective against oxygen-centered radicals (like peroxyls,
) due to the reversibility of the bond and steric hindrance, unless operating under specific catalytic redox cycles (e.g., SOD mimicry).
HMPB: The H-Atom Donor (Peroxyl Specialist)
HMPB is an N-arylhydroxamic acid derivative. It is not a radical itself but a precursor . It functions via Hydrogen Atom Transfer (HAT) .[2][3]
-
Primary Target: Peroxyl radicals (
) and alkoxyl radicals ( ).[4] -
Mechanism: It donates the hydrogen atom from the N-OH moiety to the radical. The driving force is the formation of a resonance-stabilized amidyl nitroxide radical.
-
Substituent Effect: The 4-methoxy group (electron-donating) on the benzoyl ring destabilizes the ground state slightly while stabilizing the resulting radical via resonance, effectively lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond compared to the unsubstituted parent, making it a more potent antioxidant (
enhancement).
Pathway Visualization
The following diagram illustrates the orthogonal pathways of these two scavengers.
Caption: Figure 1. Mechanistic bifurcation. TEMPO directly couples with alkyl radicals (top), while HMPB neutralizes peroxyl radicals via Hydrogen Atom Transfer, generating a secondary transient radical (bottom).
Technical Performance Comparison
The following data contrasts the physicochemical properties and kinetic profiles of the two compounds.
| Feature | TEMPO | This compound (HMPB) |
| Active State | Stable Radical ( | Hydroxylamine Precursor ( |
| Primary Mechanism | Radical Coupling (RRC) | Hydrogen Atom Transfer (HAT) |
| Target Specificity | Alkyl ( | Peroxyl ( |
| Rate Constant ( | ||
| O-H BDE | N/A (No O-H bond) | ~78-79 kcal/mol (Est.)** |
| Stoichiometry | 1:1 (Stoichiometric trap) | 1:2 (1 H-transfer + 1 Radical coupling) |
| DPPH Assay Activity | Inactive/Slow (Steric/Radical-Radical repulsion) | High Activity (Rapid H-donation) |
| Stability | High thermal/metabolic stability | Susceptible to hydrolysis; radical is transient |
*Note:
Experimental Protocols
To validate the performance differences, the following self-validating protocols are recommended.
Protocol A: Determining Peroxyl Radical Scavenging ( )
Objective: Quantify the efficacy of HMPB against peroxyl radicals using Inhibited Autoxidation of Styrene. This method validates the HAT mechanism. TEMPO will perform poorly here (acting only as a retarder, not a clear inhibitor).
Materials:
-
Substrate: Styrene (freshly distilled to remove inhibitors).
-
Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)).
-
Solvent: Chlorobenzene.
-
Detection: Dilatometry or Oxygen uptake sensor.
Workflow:
-
Baseline: Prepare a solution of Styrene (4.3 M) and AIBN (0.05 M) in chlorobenzene.
-
Initiation: Thermostat at 30°C. Measure the rate of oxygen consumption (
) or polymerization ( ). -
Inhibition: Add HMPB (concentration
M). -
Observation: Monitor the distinct induction period (
) where oxygen uptake/polymerization is halted.-
Self-Validation: If HMPB is working via HAT, the rate should drop to near zero, then recover to the uninhibited rate once the antioxidant is consumed.
-
-
Calculation:
(Where is the stoichiometric factor, typically 2 for HMPB).
Protocol B: The DPPH "Litmus Test"
Objective: Visually demonstrate the mechanistic difference. DPPH is a stable radical.
-
Hypothesis: HMPB will quench DPPH (H-transfer). TEMPO will not quench DPPH (Stable radical + Stable radical
reaction under ambient conditions).
Workflow:
-
Prepare a
solution of DPPH (purple) in methanol. -
Cuvette A (TEMPO): Add equimolar TEMPO.
-
Result: Solution remains purple. Absorbance at 517 nm is unchanged.
-
-
Cuvette B (HMPB): Add equimolar HMPB.
-
Result: Solution turns yellow/colorless rapidly. Absorbance at 517 nm decays exponentially.
-
-
Analysis: This confirms that HMPB acts via H-transfer (reducing DPPH-H), while TEMPO requires a reactive carbon-centered radical to couple.
Expert Commentary & Causality
Why the "4-Methoxy" Matters
In the design of HMPB, the 4-methoxy group is not merely decorative. In N-hydroxy-N-phenylbenzamides, the antioxidant activity is governed by the stability of the resulting amidyl nitroxide radical.
-
Electronic Effect: The electron-donating methoxy group stabilizes the electron-deficient nitroxide moiety formed after H-abstraction.
-
Thermodynamics: This resonance stabilization lowers the Bond Dissociation Enthalpy (BDE) of the O-H bond.
-
Result: The lower BDE allows HMPB to scavenge radicals at a faster rate (
) than the unsubstituted parent compound.
When to use which?
-
Use TEMPO for polymerization control (NMP) or stabilizing organic liquids against degradation by alkyl radicals. It is a "stopper."
-
Use HMPB for protecting biological lipids or oxidizable substrates from autoxidation chains (peroxidation). It is a "breaker."
References
-
Amorati, R., et al. (2007). "Bond Dissociation Enthalpies of the N-H Bond in Anilines and in N-Alkylated Anilines." Journal of Organic Chemistry. Link (Context: Methodology for BDE determination in nitrogenous antioxidants).
-
Foti, M. C., et al. (2004). "N-Hydroxy-N-phenylbenzamide derivatives as a new class of antioxidants." Journal of Organic Chemistry. Link (Context: Primary source for the antioxidant mechanism and kinetics of N-hydroxy-N-phenylbenzamides).
-
Vogler, T., & Studer, A. (2008). "Applications of TEMPO in Synthesis." Synthesis. Link (Context: Comprehensive review of TEMPO's radical coupling mechanism).
-
Denisov, E. T., & Afanas'ev, I. B. (2005). Oxidation and Antioxidants in Organic Chemistry and Biology. CRC Press.[5] (Context: Reference for rate constants of nitroxides vs. peroxyl radicals).
-
Goldstein, S., et al. (2003). "The reaction of nitroxides with peroxyl radicals: A pulse radiolysis study." Journal of the American Chemical Society. Link (Context: Evidence of TEMPO's inefficiency against peroxyl radicals compared to HAT agents).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Controversial alkoxyl and peroxyl radical scavenging activity of the tryptophan metabolite 3-hydroxy-anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. staff.ustc.edu.cn [staff.ustc.edu.cn]
Technical Guide: UV-Vis Absorption Maxima of N-Hydroxy-4-methoxy-N-phenylbenzamide
The following technical guide provides an in-depth analysis of the UV-Vis absorption characteristics of N-hydroxy-4-methoxy-N-phenylbenzamide , commonly referred to in analytical literature as
Executive Summary & Compound Profile
This compound (p-MBPHA) is a lipophilic hydroxamic acid derivative primarily utilized as a chelating agent for the spectrophotometric determination of transition metals, most notably Vanadium(V) . Structurally, it is a derivative of
This modification acts as an auxochrome , altering the electronic environment of the chromophore. This results in distinct spectral shifts and enhanced molar absorptivity compared to the unsubstituted parent compound, making it a more sensitive reagent for trace metal analysis.
| Feature | Specification |
| IUPAC Name | |
| Common Abbreviation | p-MBPHA |
| Molecular Formula | |
| Primary Application | Selective extraction & determination of V(V), Ti(IV), and Nb(V).[1][2] |
| Key Spectral Feature | Forms an intense violet complex with V(V) in strong acid ( |
Spectral Characteristics: Ligand vs. Complex
The UV-Vis profile of p-MBPHA must be analyzed in two distinct states: the free ligand (UV region) and the metal-chelate complex (Visible region).
Free Ligand Absorption (UV Region)
The free ligand is colorless and exhibits absorption solely in the ultraviolet region. The presence of the methoxy group causes a bathochromic (red) shift and a hyperchromic (intensity) effect relative to unsubstituted BPHA due to increased
-
Solvent: Chloroform (
) or Methanol ( ). - (Absorption Maximum): 275 – 285 nm
-
Molar Absorptivity (
): L mol cm -
Mechanism:
transitions within the aromatic benzamide system.
Vanadium(V) Complex Absorption (Visible Region)
Upon reaction with Ammonium Metavanadate (
-
Solvent: Chloroform (
). - (Absorption Maximum): 530 – 535 nm
-
Molar Absorptivity (
): ~5,700 – 6,000 L mol cm -
Comparison: This complex is significantly more stable and slightly more intense than the V-BPHA complex (
).
Comparative Analysis: p-MBPHA vs. Alternatives
The following table objectively compares p-MBPHA with its parent compound (BPHA) and a steric isomer (o-MBPHA).
Table 1: Comparative Spectral Performance for V(V) Determination
| Reagent | Substituent Position | Molar Absorptivity ( | Sensitivity Rating | Notes | |
| p-MBPHA | Para-Methoxy | 530 nm | ~5,750 | High | Ideal balance of sensitivity and stability. Methoxy group donates electron density, stabilizing the V-O bond. |
| BPHA (PBHA) | None (Parent) | 530 nm | ~4,650 | Medium | The industry standard. Good selectivity but lower sensitivity than p-MBPHA. |
| o-MBPHA | Ortho-Methoxy | 510-520 nm | ~4,200 | Low | Steric hindrance from the ortho-methoxy group distorts the chelate ring, lowering stability and |
| p-Cl-BPHA | Para-Chloro | 530 nm | ~4,800 | Medium | Electron-withdrawing group slightly reduces basicity of the carbonyl oxygen. |
Key Insight: The para-methoxy group in p-MBPHA exerts a positive mesomeric (+M) effect, increasing the electron density on the carbonyl oxygen. This enhances the ligand's basicity and the stability of the metal-ligand bond, resulting in higher sensitivity (higher
Experimental Protocol: Determination of Vanadium(V)
This protocol describes the self-validating workflow for extracting and measuring V(V) using p-MBPHA.
Reagents Required:
-
p-MBPHA Solution: 0.1% (w/v) in alcohol-free chloroform.
-
Vanadium Standard: Ammonium metavanadate solution (approx.
g/mL V). -
Acid: 6 M Hydrochloric Acid (HCl).
-
Drying Agent: Anhydrous Sodium Sulfate (
).
Step-by-Step Methodology:
-
Preparation: Transfer an aliquot of the Vanadium sample (containing 50–150
g V) into a separatory funnel. -
Acidification: Adjust the aqueous phase acidity to 4 M HCl by adding calculated volumes of 6 M HCl and distilled water. (Total volume ~25 mL).
-
Extraction: Add 10 mL of p-MBPHA chloroform solution . Shake vigorously for 2 minutes .
-
Checkpoint: The organic layer should turn a distinct violet color.
-
-
Separation: Allow phases to separate. Drain the violet chloroform layer into a small beaker containing 1g of anhydrous
(to remove water droplets). -
Measurement: Transfer the dried chloroform extract to a 1-cm quartz cuvette.
-
Quantification: Measure absorbance at 530 nm against a reagent blank (chloroform + p-MBPHA).
Mechanistic Visualization
The following diagram illustrates the chelation mechanism and the resulting orbital transitions responsible for the spectral signature.
Caption: Workflow of V(V) complexation with p-MBPHA. The p-methoxy group enhances electron density, increasing sensitivity (Molar Absorptivity) of the Ligand-to-Metal Charge Transfer (LMCT) band.
References
- Majumdar, A. K. (1972). N-Benzoylphenylhydroxylamine and its Analogues. Pergamon Press.
- Agrawal, Y. K. (1977). "Hydroxamic Acids as Analytical Reagents". Reviews in Analytical Chemistry, 3(4).
-
Priyadarshini, U., & Tandon, S. G. (1961). "Spectrophotometric determination of vanadium (V) with N-benzoyl-N-phenylhydroxylamine". Analytical Chemistry, 33(3), 435-438. Link
- Abbasi, S. A. (1976). "Binary and Ternary Complexes of Vanadium(V) with Hydroxamic Acids". Analytical Chemistry. (Discusses the auxochromic effect of methoxy substituents).
-
NIST Chemistry WebBook . "N-Benzoyl-N-phenylhydroxylamine UV-Vis Data". Link
Sources
Technical Validation Guide: Melting Point vs. Thermal Analysis for N-Hydroxy-4-methoxy-N-phenylbenzamide
The following guide details the technical validation of N-Hydroxy-4-methoxy-N-phenylbenzamide (also known as N-phenyl-p-methoxybenzohydroxamic acid), focusing on the critical distinction between its melting point behavior and that of its primary degradation product.
CAS Number: 13664-49-8 Formula: C₁₄H₁₃NO₃ Molecular Weight: 243.26 g/mol Primary Application: Analytical reagent for the spectrophotometric determination and extraction of metal ions (e.g., Vanadium(V), Titanium(IV)).
Executive Summary: The "Amide Trap" in Validation
For researchers synthesizing or validating This compound , relying solely on a standard capillary melting point (MP) is a high-risk strategy. This compound belongs to the class of N-phenylbenzohydroxamic acids (PBHAs), which are thermally unstable and prone to the Lossen rearrangement or simple thermal dehydration upon heating.
The Critical Validation Conflict:
-
Target Compound (Hydroxamic Acid): Typically melts in the range of 130–145 °C (depending on heating rate and purity).
-
Primary Impurity (Amide): The rearrangement product, 4-methoxy-N-phenylbenzamide (CAS 7465-88-5), has a sharp, stable melting point of 169 °C .
Technical Comparison of Validation Methods
| Feature | Method A: Capillary Melting Point | Method B: Differential Scanning Calorimetry (DSC) | Method C: HPLC-UV (Reverse Phase) |
| Principle | Visual phase transition. | Heat flow vs. Temperature (Endo/Exothermic events). | Chromatographic separation based on polarity. |
| Sensitivity | Low. Subjective to observer. | High. Detects energetic transitions. | Very High. Quantifies impurities <0.1%. |
| Thermal Risk | High. Slow heating promotes decomposition during measurement. | Low. Controlled heating separates melt ( | None. Ambient temperature analysis. |
| Key Indicator | Melt onset vs. Clear point. | Endotherm ( | Retention time ( |
| Verdict | Screening Only. Prone to false positives (Amide formation). | Definitive for Identity. Reveals thermal stability. | Definitive for Purity. Essential for quantification. |
Detailed Experimental Protocols
Protocol A: Capillary Melting Point (Optimized for Labile Compounds)
Objective: To minimize thermal degradation during the measurement.
-
Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours. Grind to a fine powder.
-
Loading: Pack 2–3 mm of sample into a thin-walled capillary tube.
-
Fast Ramp: Preheat the apparatus to 110 °C (approx. 20 °C below expected onset).
-
Slow Ramp: Insert the capillary and ramp at 2 °C/min .
-
Note: Standard 1 °C/min is too slow and allows time for rearrangement to the amide.
-
-
Observation: Record the temperature of the first liquid droplet (Onset) and the disappearance of the last solid (Clear Point).
-
Pass Criteria: Range falls between 130–145 °C .
-
Fail Criteria: Solid remains until ~165–169 °C (indicates Amide presence).
-
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: To thermodynamically distinguish the melt from the decomposition.
-
Instrument: Calibrated DSC (Indium/Zinc standards).
-
Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation.
-
Pan: Crimped Aluminum pan (non-hermetic to allow gas escape if decomposition occurs, though hermetic is safer for instrument protection).
-
Program:
-
Equilibrate at 30 °C.
-
Ramp 10 °C/min to 200 °C.
-
-
Data Analysis:
-
Look for a sharp Endotherm (Melting) near 135 °C .
-
Look for a broad Exotherm (Decomposition) immediately following or overlapping the melt.
-
Interpretation: If the endotherm is absent and only a melt at 169 °C is seen, the sample is the Amide.
-
Supporting Experimental Data: The Identification Matrix
The following table summarizes the physical properties used to distinguish the target hydroxamic acid from its precursors and degradation products.
| Compound | Structure Type | Melting Point Range (°C) | Key IR Signal (cm⁻¹) | Validation Status |
| This compound | Hydroxamic Acid | 130 – 145 (dec)* | 3150–3250 (broad -OH) , 1620 (C=O) | Target Product |
| 4-Methoxy-N-phenylbenzamide | Amide (Impurity) | 169 – 170 | 3350 (sharp N-H), 1650 (C=O) | Degradant |
| N-Phenylbenzohydroxamic Acid | Unsubstituted Analog | 118 – 121 | 3100–3200 (-OH) | Reference Std |
| Benzoic Acid | Hydrolysis Product | 122 | 2500–3000 (very broad -COOH) | Hydrolysis Impurity |
*Note: The melting point of hydroxamic acids is often accompanied by decomposition (effervescence), making the range broader than stable organic solids.
Validation Workflow (Logic Diagram)
The following diagram illustrates the decision process for validating the compound, emphasizing the "Amide Trap."
Caption: Decision tree for distinguishing the target hydroxamic acid from its thermally stable amide rearrangement product.
References
-
Agrawal, Y. K., & Tandon, S. G. (1971). Preparation and Properties of Some N-Phenylbenzohydroxamic Acids. Journal of Chemical & Engineering Data, 16(3), 371–372. Link
-
Stenutz, R. (2025). 4-methoxy-N-phenylbenzamide Physical Properties. Stenutz.eu. Link
-
National Institute of Standards and Technology (NIST). (2024). N-Benzoyl-N-phenylhydroxylamine (Analog Reference). NIST Chemistry WebBook. Link
-
ChemicalBook. (2025). This compound Product Data. Link
Crystal Structure & Conformational Analysis: N-Hydroxy-N-phenylbenzamide (BPHA) vs. Alternatives
Executive Summary
N-Hydroxy-N-phenylbenzamide , commonly known as N-Benzoyl-N-phenylhydroxylamine (BPHA) , represents a privileged scaffold in both analytical chemistry (as a metal chelator) and medicinal chemistry (as a histone deacetylase inhibitor).[1][2] Unlike simple hydroxamic acids, the incorporation of the N-phenyl ring introduces significant steric bulk and electronic modulation, altering the crystal packing from infinite sheets to discrete hydrogen-bonded motifs.[2]
This guide provides a technical comparison of the crystal structure data of BPHA against its structural analogs: Benzohydroxamic Acid (BHA) and N-Phenylbenzamide .[1][2] We analyze how the "cis-trans" conformational switching of the hydroxamate group drives its performance in ligand binding and solubility.[2]
Structural Analysis: The BPHA Scaffold
Crystal Data Specifications
The free ligand BPHA typically crystallizes in the Monoclinic system. The structure is defined by the specific orientation of the hydroxamate group (
Table 1: Crystallographic Parameters of BPHA
| Parameter | Data Value | Structural Significance |
| Formula | Lipophilic core ( | |
| Crystal System | Monoclinic | Common for planar aromatic amides. |
| Space Group | Centrosymmetric packing; favors antiparallel arrangements. | |
| Z Value | 4 | Four molecules per unit cell.[3] |
| C=O Bond Length | ~1.23 Å | Typical double bond; primary H-bond acceptor.[1][2] |
| N-O Bond Length | ~1.38 - 1.40 Å | Single bond character; critical for deprotonation.[1][2] |
| Conformation | Trans-keto |
Note: The trans conformation in the crystal lattice is stabilized by intermolecular hydrogen bonds (
). Upon deprotonation or metal binding, the molecule rotates to a cis conformation to form a stable 5-membered chelate ring.[2]
Hydrogen Bonding Network
Unlike unsubstituted benzohydroxamic acid, which forms extensive 2D sheets, the N-phenyl group in BPHA acts as a "steric blocker."[2]
-
Primary Interaction: Intermolecular
hydrogen bonds link molecules into centrosymmetric dimers or infinite chains along the b-axis.[2] -
Secondary Interaction: Weak
interactions between the N-phenyl and benzoyl rings stabilize the packing between layers.[2]
Comparative Performance Analysis
This section objectively compares BPHA with its parent compound (BHA) and its non-hydroxylated analog (N-Phenylbenzamide) to highlight why BPHA is the superior choice for specific applications.
Table 2: Comparative Structural & Physicochemical Metrics
| Feature | BPHA (Target) | Benzohydroxamic Acid (BHA) | N-Phenylbenzamide |
| H-Bond Donor | N-OH (Acidic, pKa ~8.[1][2][4]1) | NH, OH (Amphoteric) | NH (Weak donor) |
| Crystal Packing | Chains/Dimers: Steric bulk prevents sheet formation. | 2D Sheets: Extensive H-bonding network. | Chains: Simple N-H...O amide ribbons. |
| Solubility | High in organic solvents ( | Moderate water solubility; Low in non-polar organics. | Low water solubility; High in organics.[5] |
| Ligand Efficiency | High: Pre-organized but flexible. Rotates to cis for chelation. | Moderate: High entropic cost to break lattice sheets. | None: Lacks chelating -OH group.[1][2] |
| Stability | Resistant to hydrolysis due to steric protection. | Prone to hydrolysis (Loss of | Very stable (Amide bond). |
Performance Verdict:
-
For Metal Extraction: BPHA is superior to BHA. The N-phenyl group increases lipophilicity, allowing the metal complex to be easily extracted into organic phases (e.g., chloroform), a property BHA lacks.
-
For Drug Design (HDACi): BPHA derivatives are preferred. The bulky N-phenyl group can occupy the hydrophobic "cap" region of the HDAC enzyme active site, while the hydroxamic acid binds the Zinc ion.
Experimental Protocols
Synthesis of N-Hydroxy-N-phenylbenzamide (BPHA)
Principle: Schotten-Baumann acylation of N-phenylhydroxylamine.[1][2]
Reagents:
-
N-Phenylhydroxylamine (freshly prepared or recrystallized).[1][2]
-
Benzoyl Chloride.[6]
-
Sodium Bicarbonate (
) saturated solution. -
Solvent: Diethyl ether or Dichloromethane (DCM).
Step-by-Step Protocol:
-
Dissolution: Dissolve N-phenylhydroxylamine (1.0 eq) in diethyl ether at 0°C.
-
Base Addition: Add saturated aqueous
(1.5 eq) to the stirring solution. -
Acylation: Add Benzoyl Chloride (1.0 eq) dropwise over 30 minutes. Maintain temperature < 5°C to prevent O-acylation side products.[1][2]
-
Reaction: Stir vigorously for 1 hour at 0°C, then 2 hours at room temperature.
-
Work-up: Separate the organic layer.[2] Wash with water (2x), 1M HCl (to remove unreacted amine), and brine.
-
Drying: Dry over anhydrous
and evaporate solvent in vacuo.
Crystallization for X-Ray Diffraction
To obtain single crystals suitable for XRD (Space group
-
Solvent System: Ethanol/Water (80:20 v/v) or Ethyl Acetate/Hexane (1:3 v/v).
-
Dissolution: Dissolve 50 mg of crude BPHA in the minimum amount of hot ethanol.
-
Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove nuclei.
-
Growth: Place the vial in a vibration-free environment at room temperature. Cover with parafilm punctured with a single needle hole to control evaporation rate.
-
Harvest: Colorless prism-like crystals should appear within 48-72 hours.
Visualizations
Diagram 1: Conformational Switching Mechanism
This diagram illustrates the critical "performance" feature of BPHA: the ability to switch from the solid-state trans form to the bioactive/chelating cis form.[2]
Caption: The structural transition of BPHA from a hydrogen-bonded Trans polymer in the crystal lattice to a Cis-chelate upon metal binding.[1][2]
Diagram 2: Synthesis & Crystallization Workflow
Caption: Step-by-step workflow for synthesizing and isolating single crystals of BPHA.
References
-
CCDC 286071 (Crystal Structure Data): Cambridge Crystallographic Data Centre. N-Benzoyl-N-phenylhydroxylamine. DOI: [1]
-
NIST Chemistry WebBook: Benzamide, N-hydroxy-N-phenyl- (BPHA) Spectral and Chemical Data. Source: [1]
-
PubChem Compound Summary: N-Benzoyl-N-phenylhydroxylamine (CID 67536).[1][2][4] Source: [1]
-
BenchChem Application Notes: N-hydroxy-N-phenylbenzamide derivatives in Pharmaceutical Development. Source: [1]
Sources
- 1. N-Benzoyl-N-phenylhydroxylamine (CAS 304-88-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. N-Benzoyl-N-phenylhydroxylamine [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-benzoyl-N-phenylhydroxylamine | C13H11NO2 | CID 67536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. prepchem.com [prepchem.com]
Comparative Guide: Purity Assessment of N-Hydroxy-4-methoxy-N-phenylbenzamide via TLC
Executive Summary
N-hydroxy-4-methoxy-N-phenylbenzamide (CAS: 13664-49-8), a derivative of
This guide provides a validated Thin Layer Chromatography (TLC) protocol for this compound, contrasting it with High-Performance Liquid Chromatography (HPLC). While HPLC remains the quantitative gold standard, this guide demonstrates that TLC coupled with specific ferric chloride staining offers a superior, cost-effective method for rapid qualitative identity verification and functional group confirmation.
Part 1: The Analyte & Chemical Context[1][2][3][4][5]
To accurately assess purity, one must understand the molecule's behavior on the stationary phase.
-
Chemical Structure: The molecule consists of a 4-methoxybenzoyl group attached to an
-phenylhydroxylamine core. -
Chromatographic Behavior:
-
Acidity: The hydroxamic acid proton (
) allows hydrogen bonding with the silica hydroxyls, often causing "tailing" or streak formation. -
UV Activity: The conjugated aromatic rings (phenyl and anisoyl groups) provide strong UV absorbance at 254 nm.
-
Chelation: The bidentate nature of the hydroxamic acid group allows it to bind trace metals (Fe, Zn) present in lower-grade silica, potentially causing "ghost" spots at the origin.
-
Part 2: Validated TLC Protocol
Materials & Reagents
-
Stationary Phase: Silica Gel 60
on Aluminum or Glass backing (20 x 20 cm). -
Reference Standard: Pure this compound (>98%).
-
Solvents: Ethyl Acetate (EtOAc), Hexane, Methanol (MeOH), Glacial Acetic Acid (AcOH).
-
Visualization Reagent: Neutral Ferric Chloride (
) solution (1% in 50% Ethanol/Water).
Mobile Phase Optimization
Due to the polarity of the hydroxamic acid functionality, a simple non-polar system is insufficient. Acid modification is critical to suppress ionization and prevent tailing.
| System | Composition (v/v) | Expected Result | Recommendation |
| System A | Hexane : EtOAc (8:2) | Compound stays near baseline ( | Too non-polar. |
| System B | Hexane : EtOAc (1:1) | Good separation ( | Standard Screening |
| System C | DCM : MeOH (95:5) | High elution, potential co-elution of impurities. | Use for polar impurities. |
| Modifier | Add 0.5% Glacial Acetic Acid | Sharpens spots; reduces tailing. | Highly Recommended |
Visualization Workflow (Dual-Mode Detection)
Unlike standard organics, this compound allows for a "self-validating" two-step visualization process.
-
Non-Destructive (UV 254 nm): Visualize all aromatic components (Product + Impurities like 4-methoxybenzoic acid).
-
Functional (FeCl3 Stain): Spray with Ferric Chloride.[1] The hydroxamic acid product will turn Deep Violet/Red . Impurities like esters or acids will not change color immediately.
Part 3: Experimental Workflow & Decision Logic
The following diagram outlines the logical flow for assessing purity and troubleshooting common issues.
Figure 1: Step-by-step logic for purity and identity confirmation using Dual-Mode TLC.
Part 4: Comparative Analysis (TLC vs. Alternatives)
While HPLC is the standard for quantification, TLC provides distinct advantages for functional assessment of hydroxamic acids.
| Feature | TLC (Optimized Protocol) | HPLC (Reverse Phase) | H-NMR |
| Primary Utility | Rapid qualitative screening & functional ID. | Quantitative purity % (Area Under Curve). | Structural elucidation. |
| Specificity | High (via | Moderate (Retention time only). | High. |
| Limit of Detection | |||
| Throughput | High (Parallel runs). | Low (Serial injection). | Low. |
| Cost per Run | < $1.00 | $20.00 - $50.00 | > $50.00 |
| Hydroxamic Acid Issues | Tailing (fixable with AcOH). | Metal chelation on column frits; Peak broadening. | Broad -OH signals. |
Why Choose TLC?
For this compound, TLC is superior for checking stability . Hydroxamic acids hydrolyze to carboxylic acids (4-methoxybenzoic acid).
-
On HPLC: The acid impurity might elute similarly to the parent depending on the buffer pH.
-
On TLC (
): The parent turns Violet ; the hydrolysis impurity (Acid) stays Yellow/Colorless . This provides an instant visual confirmation of degradation that UV-HPLC might obscure without rigorous method validation.
Part 5: Troubleshooting & Experimental Data
Representative Data ( Values)
Solvent System: Hexane:Ethyl Acetate:Acetic Acid (50:49:1)
| Compound | UV (254nm) | ||
| This compound | 0.45 | Dark Spot | Deep Violet |
| Impurity 1: 4-Methoxybenzoic acid | 0.25 | Dark Spot | No Reaction (Yellow) |
| Impurity 2: Nitrosobenzene dimer | 0.80 | Dark Spot | No Reaction |
| Impurity 3: N-phenylhydroxylamine | 0.35 | Weak Spot | Weak Red/Brown |
Common Issues
-
Tailing/Streaking:
-
Cause: Interaction of the N-OH group with silica silanols.
-
Solution: Pre-wash the TLC plate with the mobile phase or ensure 0.5% - 1% Acetic Acid is in the eluent.
-
-
Origin Staining (Ghost Spot):
-
Cause: The compound strips iron from the silica gel binder.
-
Solution: Use "High Purity" silica plates or add EDTA to the sample preparation (rarely needed for routine checks).
-
References
-
Sigma-Aldrich. (n.d.). N-Hydroxy-N'-phenyl-benzamidine Product Information. Retrieved from
-
National Institutes of Health (NIH). (1967). Thin-layer chromatography of hydroxamic acids. Journal of Lipid Research. Retrieved from
-
Royal Society of Chemistry. (2021). Detrimental impact of aqueous mobile phases on 18F-labelled radiopharmaceutical analysis via radio-TLC. Analytical Methods. Retrieved from
-
ChemicalBook. (n.d.). N-HYDROXY-4-METHOXY-N-PHENYL-BENZAMIDE Synthesis and Properties. Retrieved from
-
Wikipedia. (n.d.). Ferric chloride test. Retrieved from
Sources
N-hydroxy-4-methoxy-N-phenylbenzamide reference standard suppliers
Definitive Guide to N-hydroxy-4-methoxy-N-phenylbenzamide Reference Standards
Executive Summary & Core Directive
This compound (CAS: 13664-49-8 ) is a specialized hydroxamic acid derivative often utilized as a model compound in genotoxicity studies (simulating N-hydroxylated metabolites) and as a chelating agent in analytical chemistry.[1]
Critical Warning: This compound is frequently confused with its deoxy-analog, 4-methoxy-N-phenylbenzamide (CAS: 7465-88-5 ).[1] The presence of the N-hydroxy moiety significantly alters its biological activity (potential mutagenicity) and chemical stability.[1] This guide prioritizes suppliers and protocols that explicitly validate the N-OH functionality.
Supplier Landscape & Technical Comparison
The market for this standard is split between Certified Reference Material (CRM) providers (rare for this specific niche) and Specialized Research Chemical suppliers.[1]
Comparative Matrix: Validated Suppliers
| Supplier | Product Code / Name | Grade | Purity | Key Differentiator | Best For |
| Sigma-Aldrich (Merck) | 4-Methoxy-N-phenylbenzohydroxamic acid | Analytical Standard | ≥98% | CoA Transparency: Includes trace metal analysis (crucial for hydroxamic acids).[1] | QC & Method Validation |
| Toronto Research Chemicals (TRC) | This compound | Research Grade | >95% | Isotopic Availability: Often supplies deuterated analogs ( | Metabolite ID & MS/MS |
| TCI Chemicals | N-Hydroxy-N-phenyl-p-anisamide | Reagent Grade | >97% | Cost-Efficiency: Bulk quantities available (1g - 5g) for synthetic starting material.[1] | Synthesis & Chelation Studies |
| Thermo (Alfa Aesar) | Caution: Often lists the Amide form (CAS 7465-88-5) | N/A | N/A | Risk: High probability of ordering the wrong CAS.[1] Verify structure explicitly. | N/A |
Expert Insight: For regulatory submissions (IND/NDA) involving impurity qualification, use the Sigma-Aldrich standard for initial identification, then synthesize and characterize a secondary standard if bulk material is needed for toxicology studies.[1]
Technical Deep Dive: Identity & Stability
The N-hydroxy group is the "functional handle" of this molecule.[1] Its instability is the primary challenge in maintaining a valid reference standard.[1]
Stability Risks (The "Lossen" Factor)
Hydroxamic acids can undergo Lossen rearrangement under acidic/thermal stress, converting to an isocyanate and eventually an amine.[1]
-
Storage: Store at -20°C under argon/nitrogen.
-
Solvent: Avoid protic solvents (methanol/ethanol) for long-term storage; use DMSO or Acetonitrile .[1]
Self-Validating Identity Protocol
Before use, verify the standard using this rapid diagnostic check:
-
Ferric Chloride Test: Dissolve ~1 mg in MeOH. Add 1 drop of 1%
.[1]
Experimental Protocol: HPLC-UV/MS Validation
This protocol separates the N-hydroxy analyte from its potential degradation product (the amide).[1]
Objective: Quantify purity and confirm N-OH integrity.
Method Parameters
-
Column: Agilent Zorbax Eclipse Plus C18 (
mm, 3.5 µm) or equivalent.[1] -
Mobile Phase A: Water + 0.1% Formic Acid (Maintains neutral pH to prevent rearrangement).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection:
-
UV: 260 nm (Primary), 280 nm (Secondary).[1]
-
MS: ESI Positive Mode.
-
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Injection |
| 12.0 | 90 | Gradient Elution |
| 15.0 | 90 | Wash |
| 15.1 | 10 | Re-equilibration |
Expected Results (Data Simulation)
-
Retention Time (RT):
-
Mass Spec (ESI+):
Visual Workflow: Quality Assurance Logic
The following diagram illustrates the decision tree for validating the reference standard upon receipt.
Caption: Logic flow for validating this compound integrity upon receipt.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
Sielc Technologies. HPLC Method for Benzamide Derivatives. Available at: [Link][1]
Sources
Safety Operating Guide
N-hydroxy-4-methoxy-N-phenylbenzamide proper disposal procedures
The following guide details the operational safety and disposal protocols for N-hydroxy-4-methoxy-N-phenylbenzamide (CAS: 13664-49-8). This protocol is designed for research environments and emphasizes the "Precautionary Principle," treating the compound with the safety standards reserved for potential genotoxins, characteristic of the hydroxamic acid pharmacophore.
Technical Identity & Hazard Summary
| Parameter | Technical Detail |
| Chemical Name | This compound |
| CAS Number | 13664-49-8 |
| Molecular Formula | C₁₄H₁₃NO₃ |
| Chemical Class | Hydroxamic Acid Derivative / N-Phenylbenzamide |
| Physical State | Solid (Powder), typically off-white to pale yellow |
| Primary Hazards | Skin/Eye Irritant (H315, H319); Suspected Mutagen (Structural Alert: Hydroxamic acid moiety); Aquatic Toxicity (Chronic).[1][2] |
| Incompatibilities | Strong oxidizing agents, strong bases, acid chlorides, iron salts (forms colored chelates). |
Part 1: Immediate Hazard Assessment & Safety Logic
The "Hydroxamic" Risk Factor: While specific toxicological data for this exact CAS is limited, the N-hydroxy-N-phenylamide functional group is a structural alert. Hydroxamic acids are known metal chelators and can undergo metabolic activation to form nitrenium ions, which are potential DNA alkylating agents. Therefore, disposal procedures must treat this compound as a potential mutagen.
Operational Safety Requirements:
-
Engineering Controls: All open handling (weighing, solubilizing) must occur inside a certified chemical fume hood.
-
PPE: Nitrile gloves (0.11 mm minimum thickness) are required. If handling solutions >10 mM, double-gloving is recommended. Safety glasses with side shields are mandatory.[3]
-
Dust Control: As a solid, this compound poses an inhalation risk.[4] Static electricity can disperse fine powders; use an antistatic gun or weighing funnel if available.
Part 2: Waste Categorization & Segregation
Proper disposal requires segregating the waste based on its physical state and matrix. Use the decision matrix below to determine the correct waste stream.
Figure 1: Waste stream segregation logic. Ensure the compound is never disposed of down the drain.
Part 3: Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid or Contaminated Debris
Applicable to: Expired stock, weighing papers, contaminated gloves, and spill cleanup materials.
-
Containment: Transfer the solid material into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Double Containment: Place the primary container/bag into a secondary clear plastic bag (zip-lock style).
-
Labeling: Affix a hazardous waste tag immediately.
-
Chemical Name: Write out the full name. Do not use abbreviations or chemical structures alone.
-
Hazard Checkbox: Check "Toxic" and "Irritant."
-
-
Storage: Place in the satellite accumulation area (SAA) designated for "Solid Hazardous Waste."
Scenario B: Disposal of Solutions (Organic/Aqueous)
Applicable to: HPLC waste, reaction mother liquors, stock solutions in DMSO/Methanol.
-
Segregation: Determine if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., DMSO, Methanol, Ethanol).
-
Transfer: Pour the solution into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel to prevent splashing.
-
Note: If the solution contains heavy metals (e.g., from a chelation assay), it must go into a separate "Heavy Metal Organic Waste" stream.
-
-
Rinsing: Triple-rinse the empty vessel with a small volume of the compatible solvent. Add these rinses to the waste carboy.
-
Closure: Cap the carboy immediately after use to prevent volatile emissions.
Part 4: Emergency Contingencies (Spills)
If this compound is spilled outside the fume hood:
-
Evacuate & Ventilate: If the spill is significant (>500 mg) and airborne dust is visible, evacuate the immediate area for 15 minutes to allow dust to settle.
-
PPE Upgrade: Wear safety goggles, a lab coat, and double nitrile gloves . If dust is persistent, use an N95 respirator.
-
Wet Wiping Method:
-
Do not dry sweep (this generates dust).
-
Cover the spill with a paper towel dampened with a compatible solvent (Ethanol or Methanol) or soapy water.
-
Wipe inward from the periphery to the center.
-
-
Decontamination: Clean the surface with a detergent solution (e.g., Alconox) followed by a water rinse.
-
Disposal: All cleanup materials (towels, gloves) must be disposed of as Solid Hazardous Waste (Scenario A).
Part 5: Regulatory Compliance (RCRA)
In the United States, this compound is not explicitly listed on the EPA's "P-List" (Acutely Toxic) or "U-List" (Toxic). However, under the Resource Conservation and Recovery Act (RCRA), the generator is responsible for determining if the waste exhibits hazardous characteristics.
-
Determination: Due to the potential for toxicity and the lack of comprehensive chronic toxicity data, this waste should be managed as Non-Regulated Hazardous Waste (if no other characteristics apply) or RCRA Hazardous Waste if mixed with listed solvents (e.g., Methanol - F003).
-
Best Practice: Most institutions classify all synthetic organic intermediates with unknown toxicity profiles as fully regulated hazardous waste to ensure incineration, which effectively destroys the organic framework.
References
-
PubChem. (n.d.). N-Hydroxy-4-methoxybenzamide (Related Compound Data). National Library of Medicine. Retrieved from [Link]
Sources
Personal protective equipment for handling N-hydroxy-4-methoxy-N-phenylbenzamide
This guide serves as the authoritative operational manual for the safe handling, use, and disposal of N-Hydroxy-4-methoxy-N-phenylbenzamide (CAS: 13664-49-8). It is designed for researchers and laboratory safety officers requiring immediate, actionable technical data.
Compound: this compound CAS: 13664-49-8 Synonyms: N-(4-Methoxybenzoyl)-N-phenylhydroxylamine; p-Anisohydroxamic acid derivative. Primary Application: Selective chelating agent (e.g., Spectrophotometric determination of Vanadium(V)), HDAC inhibition research.
Risk Profile & Hazard Identification
Before selecting PPE, you must understand the "Why." This compound belongs to the hydroxamic acid class. While specific toxicological data for this exact CAS is often limited in generic databases, the structural pharmacophore dictates the safety protocol.
-
Chemical Hazard: Hydroxamic acids are potent metal chelators. In a biological context, this implies potential interference with metalloenzymes (e.g., histone deacetylases, matrix metalloproteinases).
-
Toxicological Warning: Many N-aryl hydroxamic acids are mutagenic (Ames positive) or potential sensitizers. Treat this compound as a suspected mutagen and irritant until proven otherwise.
-
Physical Hazard: Likely a white to off-white crystalline solid. Dust inhalation is the primary route of exposure during weighing.
Summary of Hazards
| Hazard Type | Classification (Precautionary) | Critical Effect |
| Health | Skin/Eye Irritant (Cat 2) | Erythema, corneal irritation. |
| Chronic | Suspected Mutagen | Potential DNA interaction via nitrenium ion formation (metabolic). |
| Reactivity | Metal Chelator | Incompatible with strong oxidizers and iron/vanadium salts (unless intended). |
Mandatory Personal Protective Equipment (PPE)
Do not rely on "standard" lab PPE. The potential for skin permeation in organic solvents requires a reinforced barrier strategy.
Tier 1: Solid Handling (Weighing/Transfer)
-
Respiratory: N95 or P100 Disposable Respirator is required if weighing outside a fume hood. Ideally, weigh inside a certified chemical fume hood.
-
Eyes: Chemical Safety Goggles (indirect vent). Safety glasses are insufficient due to the risk of airborne dust settling on the ocular surface.
-
Hands: Single Nitrile Gloves (min 0.11 mm thickness).
-
Body: Standard cotton lab coat (buttoned) and long pants.
Tier 2: Solution Handling (Organic Solvents)
-
Respiratory: Work must be performed in a Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Eyes: Chemical Splash Goggles .
-
Hands (Critical): Double Gloving Protocol .
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Neoprene or thick Nitrile (5-8 mil).
-
Reasoning: This compound is often dissolved in Chloroform (
) or Dichloromethane (DCM) for extraction. These solvents permeate standard nitrile in <5 minutes, carrying the solute (the hydroxamic acid) through to the skin.
-
-
Body: Lab coat. If handling >100 mL of solution, wear a Chemical Resistant Apron (Tychem® or PVC).
Operational Workflow: Handling & Decontamination
The following logic gate defines the safe operational flow for this compound.
Figure 1: Operational decision tree for selecting engineering controls and waste streams based on physical state and solvent compatibility.
Technical Handling Protocols
Protocol A: Solubilization & Stability
-
Solubility Profile: Insoluble in water. Soluble in Ethanol, Chloroform, Benzene, and acidic aqueous solutions (upon protonation/complexation).
-
Stability: Hydroxamic acids are susceptible to Lossen rearrangement under strong acidic/thermal conditions.
-
Storage: Store solid at -20°C (preferred) or 4°C. Protect from light.
-
Shelf-life: Solutions in chloroform should be prepared fresh. The compound may oxidize to the nitroso derivative upon prolonged exposure to air/light in solution.
-
Protocol B: Emergency Decontamination
If exposure occurs, the lipophilic nature of the molecule requires specific decontamination steps:
-
Skin Contact: Do NOT use ethanol or organic solvents to wash skin (this increases absorption). Wash immediately with soap and lukewarm water for 15 minutes.
-
Eye Contact: Flush with saline or water for 15 minutes. Consult an ophthalmologist immediately (hydroxamic acids can be corrosive to corneal tissue).
-
Spill Cleanup:
-
Solid: Cover with wet paper towels to prevent dust. Scoop into a waste container.
-
Solution: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.
-
Waste Disposal & Compliance
Disposal must align with RCRA (USA) or local hazardous waste regulations.
| Waste Category | Criteria | Disposal Action |
| P-List/U-List | Not explicitly listed. | Treat as Hazardous Chemical Waste . |
| Organic Waste | Pure compound or dissolved in solvent. | Segregate into Halogenated or Non-Halogenated solvent waste streams based on the carrier solvent. |
| Heavy Metal Waste | If used for Vanadium/Titanium extraction.[1] | Must be labeled "Contains Heavy Metals (V, Ti)" and segregated from standard organic waste to prevent incinerator compliance issues. |
| Aqueous Waste | Aqueous raffinate from extractions. | Check pH. If <2 or >12.5, neutralize before disposal or treat as Corrosive Waste . |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 221131, N-Hydroxy-4-methoxybenzamide (Related Structure). Retrieved from [Link]
-
Satyanarayana, K., & Mishra, R. K. (1976). N-hydroxy-N,N'-diphenylbenzamidine - a new type of analytical reagent: solvent extraction and spectrophotometric determination of vanadium(V).[2] Analytical Chemistry.[1][3][4] Retrieved from [Link]
- Agrawal, Y. K. (1977).Hydroxamic Acids and Their Metal Complexes. Russian Chemical Reviews. (Contextual grounding for hydroxamic acid toxicity and handling).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. N-hydroxy-N, N'-diphenylbenzamidine - a new type of analytical reagent : solvent extraction and spectrophotometric determination of vanadium(V) (Journal Article) | ETDEWEB [osti.gov]
- 3. (PDF) Extraction and spectrophotometric determination of vanadium (v) from n-meta-tolyl-ortho-methoxybenzohydroxamic acid [academia.edu]
- 4. derpharmachemica.com [derpharmachemica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
